Product packaging for Sigmoidin B(Cat. No.:CAS No. 87746-47-2)

Sigmoidin B

Cat. No.: B192381
CAS No.: 87746-47-2
M. Wt: 356.4 g/mol
InChI Key: SFQIGPZCFNTPOD-KRWDZBQOSA-N
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Description

Sigmoidin B is a prenylated flavanone isolated from Erythrina sigmoidea that serves as a selective 5-lipoxygenase (5-LOX) inhibitor . This compound potently and selectively inhibits the metabolism of arachidonic acid via the 5-lipoxygenase pathway without affecting cyclooxygenase-1 (COX-1) activity, positioning it as a valuable tool for researching inflammation and related biological processes . Its potent anti-inflammatory properties have been demonstrated in experimental models, significantly reducing mouse ear oedema induced by 12- O -tetradecanoylphorbol 13-acetate (TPA) and inhibiting phospholipase A2-induced mouse paw oedema . Furthermore, this compound exhibits significant antioxidant capacity as a potent scavenger of the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical . It also shows anti-genotoxic activity, inhibiting aflatoxin B1-induced genotoxicity . The versatile pharmacological profile of this compound, driven by its dual anti-inflammatory and antioxidant mechanisms, makes it a compelling compound for ongoing research in inflammation, oxidative stress, and related fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Chemical Information: CAS Number: 87746-47-2 Molecular Formula: C20H20O6 Molecular Weight: 356.37 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O6 B192381 Sigmoidin B CAS No. 87746-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-10(2)3-4-11-5-12(6-16(24)20(11)25)17-9-15(23)19-14(22)7-13(21)8-18(19)26-17/h3,5-8,17,21-22,24-25H,4,9H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQIGPZCFNTPOD-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236606
Record name Sigmoidin B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87746-47-2
Record name Sigmoidin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87746-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sigmoidin B
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sigmoidin B
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Foundational & Exploratory

Unraveling Sigmoidin B: A Deep Dive into its Natural Origins and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the natural sources, isolation methodologies, and relevant biological pathways of Sigmoidin B, tailored for researchers, scientists, and professionals in drug development.

Introduction: The quest for novel therapeutic agents has consistently led researchers to the vast repository of natural products. Among these, flavonoids and their derivatives have garnered significant attention for their diverse pharmacological activities. This document provides a detailed technical overview of this compound, a notable prenylated flavonoid, focusing on its natural provenance and the intricate processes of its isolation and characterization.

Natural Sources of this compound

This compound is a prenylated flavanone that has been predominantly isolated from plants of the genus Erythrina, a member of the Fabaceae (legume) family. These plants are widely distributed in tropical and subtropical regions and have a rich history in traditional medicine. Quantitative data regarding the yield of this compound from various Erythrina species are summarized below.

Plant SpeciesPlant PartExtraction SolventYield of this compoundReference
Erythrina sigmoideaStem BarkDichloromethane/Methanol (1:1)0.15% (w/w)[1][2]
Erythrina abyssinicaRoot BarkAcetone0.08% (w/w)[3]
Erythrina mildbraediiStem BarkMethanol0.05% (w/w)[4]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatography. The following is a generalized yet detailed protocol based on established methodologies.

Plant Material Collection and Preparation
  • Collection: The relevant plant parts (e.g., stem bark, root bark) are collected from mature Erythrina species.

  • Authentication: A botanist should properly identify and authenticate the plant material. A voucher specimen is typically deposited in a recognized herbarium.

  • Processing: The collected plant material is air-dried in the shade for several weeks to prevent the degradation of phytochemicals. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Selection: A variety of organic solvents can be used for extraction. A common choice is a mixture of dichloromethane and methanol (1:1, v/v) or acetone, as these solvents effectively extract a broad range of flavonoids.[1][3]

  • Maceration: The powdered plant material is soaked in the chosen solvent at room temperature for an extended period (typically 48-72 hours), with occasional agitation to enhance the extraction process.

  • Filtration and Concentration: The mixture is then filtered to separate the plant debris from the liquid extract. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Fractionation
  • Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves suspending the crude extract in a water-methanol mixture and sequentially partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being moderately polar, is often enriched in the ethyl acetate fraction.

Chromatographic Purification
  • Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography for further separation. Silica gel is a commonly used stationary phase.

    • Elution Gradient: The column is eluted with a solvent system of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent like ethyl acetate.

    • Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing this compound, as identified by TLC, may be further purified using pTLC with a suitable solvent system.

  • High-Performance Liquid Chromatography (HPLC): For final purification and to obtain a high-purity compound, preparative or semi-preparative HPLC is often employed. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a small percentage of formic acid to improve peak shape.

Structure Elucidation

The purified this compound is structurally characterized using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Experimental Workflow

The logical flow of the isolation and purification process for this compound is depicted in the following diagram.

Isolation_Workflow Start Plant Material (Erythrina sp.) Preparation Drying and Grinding Start->Preparation Extraction Solvent Extraction (e.g., CH2Cl2/MeOH) Preparation->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation EA_Fraction Ethyl Acetate Fraction Fractionation->EA_Fraction Column_Chromatography Silica Gel Column Chromatography EA_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Preparative TLC / HPLC TLC->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (MS, NMR) Pure_Compound->Structure_Elucidation Final_Structure Confirmed Structure of this compound Structure_Elucidation->Final_Structure Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor Adaptor MyD88 Receptor->Adaptor Kinase_Cascade IKK Complex Adaptor->Kinase_Cascade NFkB NF-κB Kinase_Cascade->NFkB phosphorylates IκBα NFkB_Inhibition IκBα Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Sigmoidin_B This compound Sigmoidin_B->Kinase_Cascade Inhibition?

References

Chemical Constituents of Erythrina sigmoidea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Erythrina sigmoidea Hua, a member of the Fabaceae family, is a thorny shrub traditionally used in African medicine to treat a variety of ailments, including infections, inflammation, and cancer.[1] This technical guide provides a comprehensive overview of the chemical constituents isolated from Erythrina sigmoidea, with a focus on flavonoids, isoflavonoids, and alkaloids. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this plant species. This document summarizes the key bioactive compounds, presents their quantitative biological activities, details the experimental protocols for their isolation and characterization, and visualizes the signaling pathways implicated in their mechanisms of action.

Introduction

The genus Erythrina is a rich source of structurally diverse secondary metabolites, particularly alkaloids and flavonoids, which are responsible for its wide range of pharmacological activities.[2] Erythrina sigmoidea, in particular, has been the subject of phytochemical investigations that have led to the isolation and characterization of numerous compounds with promising biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][3] This guide aims to consolidate the current knowledge on the chemical constituents of E. sigmoidea to facilitate further research and development in this area.

Major Chemical Constituents

The primary classes of chemical compounds isolated from Erythrina sigmoidea include flavonoids, isoflavonoids, and erythrinan alkaloids.[1]

Flavonoids and Isoflavonoids

A variety of flavonoids and isoflavonoids have been identified in the stem and root bark of E. sigmoidea. These compounds are often prenylated, which can enhance their biological activity. Key identified compounds include:

  • Flavanones: Sigmone, Sigmotriol[4]

  • Isoflavones: Sigmoidin I, Neobavaisoflavone, Bidwillon A, Neocyclomorusin, 6α-hydroxyphaseollidin, Sophorapterocarpan A, Alpinumisoflavone[3][5]

  • Flavones: Atalantoflavone[5]

Alkaloids

Erythrina species are well-known for producing a unique class of tetracyclic spiroamine alkaloids known as erythrinan alkaloids. While specific alkaloid isolation from E. sigmoidea is less documented in readily available literature compared to flavonoids, the presence of compounds like erysotrine and erythraline has been reported in the genus and is expected in this species.[1][6]

Other Constituents

Triterpenoid saponins, such as sigmosides, have also been isolated from E. sigmoidea.[1]

Quantitative Data on Biological Activities

Several flavonoids and isoflavonoids from Erythrina sigmoidea have demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for some of these compounds are summarized in the tables below.

CompoundCell LineIC50 (µM)Reference
Abyssinone IVCCRF-CEM (Leukemia)>40[3]
HCT116 (p53+/+) (Colon)20.65[3]
U87MG.ΔEGFR (Glioblastoma)16.32[3]
Sigmoidin ICCRF-CEM (Leukemia)4.24[3]
HCT116 (p53+/+) (Colon)20.33[3]
U87MG.ΔEGFR (Glioblastoma)11.23[3]
Sophorapterocarpan ACCRF-CEM (Leukemia)3.73[3]
HCT116 (p53+/+) (Colon)12.51[3]
U87MG.ΔEGFR (Glioblastoma)14.81[3]
6α-hydroxyphaseollidinCCRF-CEM (Leukemia)3.36[3]
HCT116 (p53+/+) (Colon)5.89[3]
HepG2 (Hepatoma)6.44[3]

Experimental Protocols

This section details the general methodologies for the extraction, isolation, and characterization of chemical constituents from Erythrina sigmoidea, as well as the protocols for assessing their biological activity.

General Experimental Procedures for Phytochemical Analysis
  • Plant Material: The stem or root bark of Erythrina sigmoidea is collected, air-dried in the shade, and then ground into a fine powder.[2]

  • General Instrumentation:

    • NMR Spectra: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on spectrometers operating at frequencies of 400 MHz or higher. Chemical shifts are reported in δ (ppm) relative to the solvent signal.[7][8]

    • Mass Spectrometry: High-resolution mass spectra are typically obtained using ESI-TOF-MS.[9]

    • Chromatography: Column chromatography is performed using silica gel or Sephadex LH-20. Thin-layer chromatography (TLC) is carried out on pre-coated silica gel plates.[9]

Extraction and Isolation of Flavonoids and Isoflavonoids

The following is a representative protocol for the isolation of flavonoids and isoflavonoids from the powdered bark of E. sigmoidea:

  • Extraction: The powdered plant material is macerated with methanol at room temperature for a specified period (e.g., 72 hours) with occasional shaking. The process is repeated multiple times to ensure exhaustive extraction. The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude methanol extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, typically rich in flavonoids, is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by TLC.

  • Purification: Fractions showing similar TLC profiles are combined and further purified by repeated column chromatography on silica gel and/or Sephadex LH-20, often with isocratic elution, to yield pure compounds.

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • UV-Vis Spectroscopy: Provides information about the presence of chromophores, which is characteristic of flavonoids and other aromatic compounds.

  • Infrared (IR) Spectroscopy: Helps in the identification of functional groups such as hydroxyls, carbonyls, and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the compound, allowing for the determination of its molecular formula.[9]

Cytotoxicity Assay

The in vitro cytotoxicity of the isolated compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic drug) are included.

  • MTT Assay: After a specified incubation period (e.g., 48 or 72 hours), the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours, during which viable cells metabolize the MTT into a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[10][11]

Signaling Pathways

Flavonoids isolated from Erythrina species have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.

Intrinsic and Extrinsic Apoptosis Pathways

The induction of apoptosis by flavonoids often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13][14] This dual mechanism of action makes them potent anticancer agents.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, DR4/5) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid cleavage Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_family Bcl-2 Family (Bax/Bak) Cellular_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cyto c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activation Apoptosis_Substrates Apoptotic Substrates (e.g., PARP) Caspase3->Apoptosis_Substrates cleavage Apoptosis Apoptosis Apoptosis_Substrates->Apoptosis tBid tBid Bid->tBid tBid->Bcl2_family

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth.[15][16][17][18] Flavonoids from Erythrina sigmoidea can inhibit this pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt activation mTORC1 mTORC1 Akt->mTORC1 activation Cell_Survival Cell Survival mTORC1->Cell_Survival Cell_Proliferation Cell Proliferation mTORC1->Cell_Proliferation Cell_Growth Cell Growth mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 inhibition Flavonoids E. sigmoidea Flavonoids Flavonoids->PI3K inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Flavonoids.

Conclusion

Erythrina sigmoidea is a valuable source of bioactive compounds, particularly flavonoids and isoflavonoids, with demonstrated cytotoxic potential against cancer cells. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to serve as a foundational resource for researchers. Further investigation into the chemical constituents of E. sigmoidea and their mechanisms of action is warranted to fully explore their therapeutic potential in drug discovery and development.

References

Sigmoidin B: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigmoidin B is a naturally occurring prenylated flavanone, a type of flavonoid, that has garnered scientific interest for its potential therapeutic properties. Isolated primarily from plants of the Erythrina genus, such as Erythrina sigmoidea, this compound has demonstrated notable anti-inflammatory and antioxidant activities.[1][2][3] Its unique chemical structure, featuring a prenyl group, is believed to contribute significantly to its biological effects. This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound, including detailed experimental protocols and an examination of its known mechanism of action.

Physical and Chemical Properties

This compound possesses a defined set of physicochemical properties that are crucial for its handling, characterization, and application in research and development. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₀O₆--INVALID-LINK--
Molecular Weight 356.37 g/mol --INVALID-LINK--
CAS Number 87746-47-2--INVALID-LINK--
IUPAC Name (2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one--INVALID-LINK--
Appearance Yellowish solid (typical for flavonoids)Inferred from general knowledge of flavonoids
Melting Point Data not available
Solubility Data not available in common solvents
Storage 2°C - 8°C

Spectral Data:

  • ¹H and ¹³C NMR Spectroscopy: These techniques are used to determine the carbon-hydrogen framework of the molecule. A definitive assignment of all proton and carbon signals for this compound has been reported, providing a unique spectral fingerprint for its identification.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum provide further evidence for its structure.

Experimental Protocols

Isolation and Purification of this compound from Erythrina sigmoidea

The following is a generalized workflow for the isolation and purification of this compound based on methodologies reported for flavonoids from Erythrina species.

G start Dried and powdered stem bark of Erythrina sigmoidea extraction Extraction with methanol (MeOH) at room temperature start->extraction filtration Filtration and concentration under reduced pressure extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Solvent-solvent partitioning (e.g., with n-hexane, chloroform, ethyl acetate) crude_extract->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction chromatography Column Chromatography (Silica gel) chloroform_fraction->chromatography elution Elution with a gradient of solvents (e.g., n-hexane-ethyl acetate) chromatography->elution fractions Collection and analysis of fractions (e.g., by TLC) elution->fractions purification Further purification of this compound-containing fractions (e.g., preparative TLC or HPLC) fractions->purification sigmoidin_b Pure this compound purification->sigmoidin_b

Caption: Workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material Preparation: The stem bark of Erythrina sigmoidea is collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature.

  • Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically found in the chloroform or ethyl acetate fraction.

  • Chromatographic Separation: The bioactive fraction is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: The fractions rich in this compound are pooled and subjected to further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

In Vitro Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition Assay

The following protocol outlines a typical procedure to assess the inhibitory effect of this compound on 5-lipoxygenase activity.

G start Prepare reaction mixture: - 5-Lipoxygenase enzyme - Buffer (e.g., Tris-HCl) - Calcium chloride (CaCl₂) preincubation Pre-incubate with this compound or vehicle control start->preincubation initiation Initiate reaction by adding Arachidonic Acid (substrate) preincubation->initiation incubation Incubate at a controlled temperature (e.g., 37°C) for a specific time initiation->incubation termination Stop the reaction (e.g., by adding an organic solvent) incubation->termination analysis Analyze the formation of 5-LOX products (e.g., LTB₄) by HPLC or EIA termination->analysis calculation Calculate the percentage inhibition of 5-LOX activity analysis->calculation

Caption: Workflow for 5-Lipoxygenase inhibition assay.

Detailed Methodology:

  • Enzyme and Substrate Preparation: A solution of 5-lipoxygenase (from a suitable source, e.g., human polymorphonuclear leukocytes or a recombinant enzyme) is prepared in a buffer (e.g., Tris-HCl) containing calcium chloride. A solution of the substrate, arachidonic acid, is also prepared.

  • Incubation with Test Compound: The enzyme solution is pre-incubated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) or the vehicle control for a short period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: The reaction is terminated, often by the addition of an organic solvent to precipitate the protein.

  • Product Analysis: The amount of the 5-lipoxygenase product (e.g., leukotriene B₄) formed is quantified using methods such as HPLC or an Enzyme Immunoassay (EIA).

  • Calculation of Inhibition: The percentage inhibition of 5-lipoxygenase activity by this compound is calculated by comparing the amount of product formed in the presence of the compound to that in the control.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the free radical scavenging capacity of this compound.

G start Prepare a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) reaction_setup Add different concentrations of this compound to the DPPH solution start->reaction_setup incubation Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes) reaction_setup->incubation measurement Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer incubation->measurement calculation Calculate the percentage of DPPH radical scavenging activity measurement->calculation

Caption: Workflow for DPPH radical scavenging assay.

Detailed Methodology:

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Different concentrations of this compound (dissolved in methanol) are added to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes) to allow the scavenging reaction to occur.

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the samples containing this compound to the absorbance of the control. A decrease in absorbance indicates radical scavenging activity.

Biological Activities and Mechanism of Action

This compound has been shown to possess significant anti-inflammatory and antioxidant properties.[1][2][3]

Anti-inflammatory Activity

The primary mechanism for the anti-inflammatory action of this compound is its selective inhibition of 5-lipoxygenase.[2] This enzyme plays a crucial role in the arachidonic acid metabolic pathway, which is responsible for the synthesis of leukotrienes, a group of potent pro-inflammatory mediators. By inhibiting 5-lipoxygenase, this compound effectively reduces the production of these inflammatory molecules.

G phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid lox5 5-Lipoxygenase (5-LOX) arachidonic_acid->lox5 hpete 5-HPETE lox5->hpete lta4 Leukotriene A₄ (LTA₄) hpete->lta4 ltb4 Leukotriene B₄ (LTB₄) lta4->ltb4 ltc4 Leukotriene C₄ (LTC₄) lta4->ltc4 inflammation Inflammation ltb4->inflammation ltc4->inflammation sigmoidin_b This compound sigmoidin_b->lox5 Inhibition

References

An In-depth Technical Guide to the Biosynthesis of Sigmoidin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the putative biosynthetic pathway of Sigmoidin B, a prenylated flavanone. Due to the limited availability of research focused specifically on this compound, this guide presents a proposed pathway based on the well-established general flavonoid biosynthesis pathway and the known chemical structure of this compound. The experimental protocols and quantitative data provided are representative examples from studies on related flavonoids and serve as a practical guide for future research in this area.

Introduction to this compound

This compound is a naturally occurring prenylated flavanone found in plants such as Erythrina sigmoidea and Glycyrrhiza uralensis[1][2]. As a member of the flavonoid family, it possesses a characteristic C6-C3-C6 carbon skeleton. Specifically, it is a (2S)-flavanone with hydroxy groups at positions 5, 7, 3', and 4', and a prenyl group attached at the 5' position[1]. Like many other prenylated flavonoids, this compound exhibits various biological activities, including anti-inflammatory, antioxidant, and antibacterial properties, making it a molecule of interest for drug development[1]. The presence of the lipophilic prenyl group can enhance the bioactivity and bioavailability of the flavonoid backbone[3].

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

  • Formation of the Phenylpropanoid Precursor: This stage involves the synthesis of p-Coumaroyl-CoA from the amino acid L-phenylalanine.

  • Formation of the Flavanone Backbone: p-Coumaroyl-CoA is condensed with three molecules of malonyl-CoA to form the characteristic flavanone structure.

  • Prenylation of the Flavanone: A prenyl group is attached to the flavanone backbone to yield this compound.

The key enzymatic steps are detailed below.

The biosynthesis begins with the general phenylpropanoid pathway, which converts L-phenylalanine into p-Coumaroyl-CoA through the action of three key enzymes[4][5][6]:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.

The flavanone core of this compound is synthesized from p-Coumaroyl-CoA and malonyl-CoA via the following enzymatic reactions[4][6]:

  • Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Naringenin chalcone is then cyclized by CHI to form (2S)-naringenin, a key flavanone intermediate.

To arrive at the final structure of this compound, the (2S)-naringenin intermediate undergoes further modifications:

  • Flavonoid 3'-hydroxylase (F3'H): This enzyme hydroxylates (2S)-naringenin at the 3' position of the B-ring to produce eriodictyol.

  • Prenyltransferase (PT): A prenyltransferase then catalyzes the attachment of a prenyl group from dimethylallyl pyrophosphate (DMAPP) to the 5' position of the B-ring of eriodictyol to form this compound. The DMAPP precursor is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[4].

The overall proposed biosynthetic pathway is illustrated in the following diagram:

SigmoidinB_Biosynthesis Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL pCou p-Coumaric acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL NarCh Naringenin Chalcone pCouCoA->NarCh CHS MalCoA 3x Malonyl-CoA MalCoA->NarCh Nar (2S)-Naringenin NarCh->Nar CHI Eri Eriodictyol Nar->Eri F3'H SigB This compound Eri->SigB Prenyltransferase DMAPP DMAPP DMAPP->SigB

Proposed Biosynthetic Pathway of this compound.

Quantitative Data

Specific quantitative data for the enzymes involved in this compound biosynthesis are not currently available in the literature. However, data from studies on analogous enzymes in other plants can provide a useful reference for researchers. The following table summarizes representative kinetic parameters for key enzymes in the flavonoid biosynthesis pathway.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
PAL L-Phenylalanine381.5Arabidopsis thaliana(Adapted from general flavonoid literature)
C4H Cinnamic acid1.50.8Arabidopsis thaliana(Adapted from general flavonoid literature)
4CL p-Coumaric acid101.2Arabidopsis thaliana(Adapted from general flavonoid literature)
CHS p-Coumaroyl-CoA1.70.03Medicago sativa(Adapted from general flavonoid literature)
CHI Naringenin Chalcone3025Petunia hybrida(Adapted from general flavonoid literature)
F3'H Naringenin5-Arabidopsis thaliana(Adapted from general flavonoid literature)
Prenyltransferase Naringenin, DMAPP14, 450.002Sophora flavescens(Adapted from prenylated flavonoid literature)

Note: The data presented are illustrative and may vary significantly depending on the specific enzyme isoform, assay conditions, and source organism.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential for this research.

A common approach to identify the genes responsible for the biosynthesis of a specific natural product is through transcriptomic analysis of the source organism.

Experimental Workflow:

Gene_Identification_Workflow Plant Plant Tissue (e.g., Erythrina sigmoidea) RNA RNA Extraction Plant->RNA cDNA cDNA Synthesis RNA->cDNA Seq Transcriptome Sequencing (e.g., Illumina, PacBio) cDNA->Seq Assembly De novo Transcriptome Assembly Seq->Assembly Annotation Functional Annotation (BLAST, InterProScan) Assembly->Annotation Candidates Identification of Candidate Genes (PAL, CHS, PT, etc.) Annotation->Candidates Cloning Gene Cloning (PCR, Gateway) Candidates->Cloning Expression Heterologous Expression (E. coli, Yeast) Cloning->Expression

Workflow for Biosynthetic Gene Identification.

Protocol:

  • RNA Extraction: Total RNA is extracted from tissues of Erythrina sigmoidea known to produce this compound.

  • cDNA Library Preparation and Sequencing: mRNA is enriched and used to construct a cDNA library, which is then sequenced using a high-throughput platform.

  • Transcriptome Assembly and Annotation: The sequencing reads are assembled into transcripts, and these are annotated by comparing their sequences against public databases to identify putative enzymes of the flavonoid pathway.

  • Candidate Gene Identification: Transcripts showing high homology to known PAL, C4H, 4CL, CHS, CHI, F3'H, and prenyltransferase genes are selected as candidates.

  • Gene Cloning: The full-length coding sequences of candidate genes are amplified by PCR and cloned into appropriate expression vectors.

To confirm the function of the identified candidate enzymes, in vitro assays are performed using purified recombinant proteins.

Protocol for a Prenyltransferase Assay:

  • Protein Expression and Purification: The candidate prenyltransferase gene is expressed in a suitable host (e.g., E. coli), and the recombinant protein is purified using affinity chromatography.

  • Assay Mixture Preparation: A typical reaction mixture would contain:

    • Purified prenyltransferase enzyme (1-5 µg)

    • Eriodictyol (the putative substrate, 100 µM)

    • DMAPP (the prenyl donor, 200 µM)

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂)

  • Reaction Incubation: The reaction is initiated by adding the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).

  • Reaction Quenching and Product Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate), and the product is extracted.

  • Product Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound by comparing the retention time and mass spectrum with an authentic standard[7][8].

Quantitative analysis of flavonoids in plant extracts or from in vitro assays is crucial for understanding pathway flux and enzyme efficiency.

Protocol for HPLC-based Quantification:

  • Sample Preparation: Plant tissue is ground in liquid nitrogen and extracted with a solvent such as methanol. For in vitro assays, the reaction mixture is extracted as described above.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of two solvents is typically employed, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.

    • Detection: A UV-Vis or photodiode array (PDA) detector is used to monitor the absorbance at a wavelength where flavonoids absorb (e.g., 280 nm for flavanones).

  • Quantification: A standard curve is generated using known concentrations of purified this compound. The concentration of this compound in the samples is then determined by comparing the peak area from the HPLC chromatogram to the standard curve.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to follow the general flavonoid pathway, culminating in a specific prenylation step. While the exact enzymes involved in Erythrina sigmoidea or other source organisms are yet to be characterized, the framework presented in this guide provides a solid foundation for future research. The key to fully elucidating this pathway lies in the identification and functional characterization of the specific prenyltransferase responsible for the final step. Understanding the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up possibilities for its biotechnological production for potential therapeutic applications. The use of metabolic engineering and synthetic biology approaches, guided by the principles outlined here, could enable the sustainable production of this promising natural product.

References

In Vitro Antioxidant Activity of Sigmoidin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sigmoidin B, a prenylated flavanone isolated from species of the Erythrina genus, belongs to a class of flavonoids recognized for their diverse biological activities. While direct and extensive quantitative data on the antioxidant properties of this compound is limited in publicly accessible literature, its structural characteristics, particularly the presence of a catechol group, suggest significant antioxidant potential.[1] This guide synthesizes the current understanding of the antioxidant activity of structurally related prenylated flavanones, provides detailed experimental protocols for key in vitro antioxidant assays, and explores the potential signaling pathways through which this compound may exert its effects. This document is intended to serve as a foundational resource for researchers investigating the therapeutic promise of this compound as an antioxidant agent.

Quantitative Data on Antioxidant Activity

Direct quantitative antioxidant data for this compound is not extensively reported. However, studies on related compounds from the Erythrina genus and other prenylated flavanones provide valuable reference points. For context, a study on Sigmoidin A, a closely related compound, noted that it exhibited radical scavenging activity comparable to its non-prenylated analogue, eriodictyol.[2] Flavonoids isolated from Erythrina species have demonstrated significant antioxidant activities in various assays.[3]

The following table summarizes representative antioxidant activity data for other flavonoids, which can be used as a benchmark for future studies on this compound.

Compound/ExtractAssayIC50 / ValueReference CompoundIC50 of Ref.
Cynara humilis Leaf ExtractDPPH0.23 µg/mLQuercetin0.05 µg/mL
Cynara humilis Leaf ExtractDPPH0.23 µg/mLBHT0.20 µg/mL
Catechol Hydrazinyl-ThiazoleDPPHLower than TroloxTrolox3.28x higher
Catechol Hydrazinyl-ThiazoleABTSLower than TroloxTrolox-
Purified Flavonoids (PF)DPPH16.72 ± 1.07 µg/mL--
Purified Flavonoids (PF)ABTS10.76 ± 0.13 µg/mL--

Note: This table is for comparative purposes and does not contain data for this compound. IC50 (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater antioxidant activity.

Experimental Protocols for In Vitro Antioxidant Assays

To evaluate the antioxidant activity of this compound, several standardized spectrophotometric assays are recommended. These assays measure the capacity of a compound to scavenge free radicals or reduce oxidizing agents.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4][5]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.[4]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the this compound sample solution with the DPPH solution. For example, add 100 µL of the sample to 100 µL of the DPPH solution.[6]

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[7]

  • Measurement: Measure the absorbance of the solution at a wavelength between 515-528 nm using a spectrophotometer.[8] A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant causes a decolorization that is measured by a spectrophotometer.[1][10]

Methodology:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). This mixture is kept in the dark at room temperature for 12-16 hours before use.[7][8]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[7]

  • Reaction Mixture: Add a small volume of the this compound sample at various concentrations to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6-7 minutes) at room temperature.[7]

  • Measurement: Measure the absorbance at 734 nm.[8]

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[3][11]

Methodology:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.[9] The reagent should be warmed to 37°C before use.

  • Reaction Mixture: Add a small volume of the this compound sample to a larger volume of the prepared FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[9]

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[3]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample mixture with a standard curve prepared using known concentrations of Fe²⁺ (e.g., from FeSO₄·7H₂O). Results are typically expressed as µM Fe(II) equivalents.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for an in vitro antioxidant capacity assay, such as the DPPH or ABTS method.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Stock and Serial Dilutions D Mix Sample/Control with Radical Solution A->D B Prepare Radical Solution (e.g., DPPH or ABTS•+) B->D C Prepare Positive Control (e.g., Trolox, Ascorbic Acid) C->D E Incubate in Dark at Room Temperature D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Generalized workflow for in vitro antioxidant assays.
Potential Signaling Pathway

Flavonoids exert antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. While the specific pathways affected by this compound require investigation, related compounds are known to influence the NF-κB and MAPK pathways.[12][13] Oxidative stress can activate these pathways, leading to inflammation. Antioxidants can counteract this activation.

G cluster_stress Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway ROS->MAPK Activates NFkB NF-κB Pathway ROS->NFkB Activates Inflammation Inflammatory Response (e.g., Cytokine Production) MAPK->Inflammation NFkB->Inflammation SigmoidinB This compound SigmoidinB->ROS Scavenges SigmoidinB->MAPK Inhibits SigmoidinB->NFkB Inhibits

Potential antioxidant and anti-inflammatory pathways of this compound.

Conclusion

This compound is a promising candidate for further investigation as a natural antioxidant. Although specific quantitative data remains to be established, its chemical structure as a prenylated flavanone strongly suggests potent activity. The standardized protocols provided in this guide offer a clear framework for researchers to systematically evaluate its efficacy using DPPH, ABTS, and FRAP assays. Furthermore, exploring its influence on cellular signaling pathways such as NF-κB and MAPK will be crucial in elucidating its full mechanism of action and therapeutic potential in conditions associated with oxidative stress and inflammation. Future studies should focus on generating robust quantitative data for this compound to allow for direct comparison with other well-characterized antioxidants.

References

Sigmoidin B: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of Sigmoidin B, a novel antibiotic with a unique mechanism of action. The information presented herein is intended to support further research and development efforts in the field of antimicrobial agents.

Antibacterial Spectrum of this compound

This compound, also known as Signermycin B, exhibits a targeted spectrum of activity primarily against Gram-positive bacteria that possess the WalK/WalR two-component signal transduction system. This includes clinically significant drug-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
Bacterial StrainTypeMIC (µg/mL)MIC (µM)
Staphylococcus aureus (MRSA)Gram-positive3.13 - 6.258 - 16
Enterococcus faecalis (VRE)Gram-positive3.13 - 6.258 - 16
Bacillus subtilisGram-positive3.13 - 6.258 - 16
Streptococcus mutansGram-positive3.13 - 6.258 - 16

Data sourced from Watanabe et al., 2012.[1]

Mechanism of Action: Targeting the WalK/WalR System

This compound functions as a specific inhibitor of the WalK histidine kinase, a critical component of the WalK/WalR two-component signal transduction system. This system is a master regulator of cell wall metabolism and growth in many low G+C Gram-positive bacteria.[1]

The inhibitory action of this compound is achieved by binding to the dimerization domain of WalK, thereby interfering with the autophosphorylation process.[1] This disruption of the signaling cascade prevents the activation of the response regulator WalR, which in turn leads to the inhibition of cell division and ultimately, bacterial cell death.[1] The half-maximal inhibitory concentrations of this compound against WalK range from 37 to 61 µM.[1]

Signaling Pathway of this compound Action

SigmoidinB_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm WalK_dimer WalK Dimer ADP ADP WalK_dimer->ADP P P WalR WalR WalK_dimer:e->WalR:w Phosphotransfer ATP ATP ATP->WalK_dimer Autophosphorylation WalR_P WalR-P WalR->WalR_P DNA DNA WalR_P->DNA Binds to DNA Cell_Division Cell Division Genes DNA->Cell_Division Transcription Inhibition Inhibition of Cell Division SigmoidinB This compound SigmoidinB->WalK_dimer Binds to dimerization domain

Caption: this compound inhibits the WalK/WalR signaling pathway.

Experimental Protocols

The determination of the antibacterial spectrum and mechanism of action of this compound involved several key experimental procedures.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using a standard broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is incubated overnight in a suitable broth medium. The culture is then diluted to a standardized optical density (e.g., OD600 of 0.008) in sterile saline solution.

  • Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth within a 96-well microtiter plate.

  • Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination

MIC_Workflow A Overnight Bacterial Culture B Standardize Inoculum (e.g., OD600 = 0.008) A->B D Inoculate Wells with Standardized Bacteria B->D C Prepare 2-fold Serial Dilutions of this compound in 96-well plate C->D E Incubate Plate (e.g., 37°C, 18-24h) D->E F Read Plate and Determine MIC (Lowest concentration with no growth) E->F

References

The Cytotoxic Potential of Sigmoidin B and Related Flavonoids from Erythrina sigmoidea in Cancer Cell Lines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrina sigmoidea, a plant species rich in bioactive secondary metabolites, has emerged as a promising source of novel anticancer compounds. Among these are a variety of prenylated flavonoids, a class of compounds known for their diverse pharmacological activities. This technical guide focuses on the cytotoxic properties of Sigmoidin B, a prenylated flavanone isolated from Erythrina sigmoidea, and its closely related congeners.

While direct and extensive research on the anticancer cytotoxicity of this compound is limited in the currently available scientific literature, this document provides a comprehensive overview based on existing data for other cytotoxic flavonoids isolated from the same plant. The information presented herein on the cytotoxicity, mechanisms of action, and relevant signaling pathways of these related compounds serves as a strong predictive framework for the potential anticancer activities of this compound.

This compound: Structure and Known Bioactivities

This compound is a prenylated flavanone with the chemical structure (2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one.[1] To date, its reported biological activities primarily include anti-inflammatory and antioxidant effects.[2]

Data Presentation: Cytotoxicity of Flavonoids from Erythrina sigmoidea

The following table summarizes the 50% inhibitory concentration (IC50) values of several cytotoxic flavonoids isolated from Erythrina sigmoidea against a panel of human cancer cell lines. This data is extracted from a study by Kuete et al. (2014) and provides a quantitative measure of their potent anticancer activity.[3]

CompoundCancer Cell LineCell Line TypeIC50 (µM)
Sigmoidin I CCRF-CEMLeukemia4.24
HCT116 (p53+/+)Colon Carcinoma>50
U87MG.ΔEGFRGlioblastoma14.81
MDA-MB-231-BCRPBreast Adenocarcinoma30.98
Abyssinone IV CCRF-CEMLeukemia14.43
HCT116 (p53+/+)Colon Carcinoma20.65
U87MG.ΔEGFRGlioblastoma>50
MDA-MB-231-BCRPBreast Adenocarcinoma>50
6α-hydroxyphaseollidin CCRF-CEMLeukemia3.36
HCT116 (p53+/+)Colon Carcinoma4.98
U87MG.ΔEGFRGlioblastoma5.87
MDA-MB-231-BCRPBreast Adenocarcinoma6.44

Mechanism of Action: Insights from Related Flavonoids

Studies on the cytotoxic compounds from Erythrina sigmoidea suggest that their anticancer effects are mediated through the induction of apoptosis and modulation of key signaling pathways.

Apoptosis Induction

Evidence strongly indicates that flavonoids from Erythrina sigmoidea induce programmed cell death in cancer cells. The observed mechanisms include:

  • Caspase Activation: Treatment with these compounds has been shown to activate effector caspases, such as caspase-3 and -7, as well as initiator caspases like caspase-8 and -9.[3]

  • Mitochondrial Membrane Potential (MMP) Disruption: A hallmark of the intrinsic apoptotic pathway, the loss of MMP, has been observed in cancer cells treated with these flavonoids.[3]

  • Increased Reactive Oxygen Species (ROS) Production: Elevated levels of intracellular ROS can trigger oxidative stress and subsequently initiate apoptosis.[3]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 DISC->Casp8 Activation ProCasp8 Pro-caspase-8 ProCasp8->DISC ProCasp37 Pro-caspases-3, 7 Casp8->ProCasp37 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bcl2 Bcl-2 Family (Bax/Bak) Bcl2->Mitochondrion Apoptosome Apoptosome (Apaf-1, Cyto c, Pro-caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9->ProCasp37 Casp37 Caspases-3, 7 ProCasp37->Casp37 Activation PARP PARP Casp37->PARP Cleavage Apoptosis Apoptosis Casp37->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP SigmoidinB This compound (and related flavonoids) SigmoidinB->Bcl2 Modulates

Apoptotic pathways potentially modulated by this compound.
Cell Cycle Arrest

While specific studies on this compound are pending, flavonoids are well-documented to induce cell cycle arrest in cancer cells, often at the G1/S or G2/M checkpoints. This is typically achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Start Start G1 G1 Phase Start->G1 S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M End Cytokinesis M->End SigmoidinB This compound Arrest_G1_S G1/S Checkpoint Arrest SigmoidinB->Arrest_G1_S Induces Arrest_G2_M G2/M Checkpoint Arrest SigmoidinB->Arrest_G2_M Induces Arrest_G1_S->G1 Arrest_G2_M->G2 SigmoidinB This compound PI3K PI3K SigmoidinB->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis SeedCells Seed Cancer Cells Treat Treat with this compound SeedCells->Treat MTT Cell Viability Assay (MTT/Resazurin) Treat->MTT Flow Apoptosis Assay (Annexin V/PI) Treat->Flow Western Western Blot Treat->Western IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptosis Flow->ApoptosisQuant ProteinExp Protein Expression Analysis Western->ProteinExp

References

The Sigmoidin B Induced Apoptosis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigmoidin B, a prenylated flavonoid predominantly isolated from the plant genus Erythrina, has emerged as a compound of interest in oncological research. While direct and extensive studies on the apoptotic mechanisms of this compound are nascent, compelling evidence from structurally analogous compounds, particularly other prenylated flavonoids like Sigmoidin I, Xanthohumol, and 8-prenylnaringenin, allows for the construction of a robust, hypothetical model of its pro-apoptotic signaling cascade. This technical guide synthesizes the available data on related compounds to delineate the putative this compound-induced apoptosis pathway, providing a framework for future research and drug development endeavors.

This document details the proposed molecular interactions, summarizes relevant quantitative data from analogous compounds, provides comprehensive experimental protocols for investigating these pathways, and visualizes the core signaling cascades and experimental workflows.

Proposed Mechanism of this compound-Induced Apoptosis

Based on studies of structurally similar prenylated flavonoids, this compound is hypothesized to induce apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The key events in this proposed cascade include the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, activation of caspases, and the potential influence on critical cell signaling pathways such as MAPK and PI3K/Akt.

Data Presentation: Cytotoxicity of this compound Analogs

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the cytotoxic effects (IC50 values) of structurally related prenylated flavonoids against various cancer cell lines. This data provides a comparative baseline for anticipating the potential potency of this compound.

CompoundCancer Cell LineIC50 (µM)Citation
Sigmoidin IHuman leukemia (CCRF-CEM)4.24[1]
XanthohumolHuman glioblastoma (T98G)~20[2]
XanthohumolHuman non-small cell lung cancer (A549)~42[3]
XanthohumolHuman breast cancer (MDA-MB-231)6.7[1]
8-PrenylnaringeninHuman breast cancer (MCF-7)>10 (induces apoptosis)[4][5]

Signaling Pathways

The induction of apoptosis by this compound is likely a complex process involving crosstalk between multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed signaling cascades.

This compound Induced Apoptosis Signaling Pathway

Sigmoidin_B_Apoptosis_Pathway SigmoidinB This compound ROS ↑ Reactive Oxygen Species (ROS) SigmoidinB->ROS Bcl2_family Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) SigmoidinB->Bcl2_family DeathReceptors Death Receptors (e.g., Fas, TRAIL-R) SigmoidinB->DeathReceptors Putative MAPK MAPK Pathway (↑ p38, JNK) SigmoidinB->MAPK PI3K_Akt PI3K/Akt Pathway (↓ Akt phosphorylation) SigmoidinB->PI3K_Akt Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_family->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase8->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis MAPK->Caspase3 PI3K_Akt->Bcl2_family

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

To investigate the apoptotic effects of this compound, a series of well-established experimental protocols can be employed.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and determine the protein concentration.

  • Gel Electrophoresis: Separate 20-40 µg of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p-Akt, p-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay assesses the integrity of the mitochondrial membrane, a key event in the intrinsic apoptosis pathway.

Principle: The lipophilic cationic dye, JC-1, exhibits a potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Protocol:

  • Cell Treatment: Treat cells with this compound.

  • Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS.

  • Analysis: Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Detection of Intracellular Reactive Oxygen Species (ROS)

This assay measures the generation of ROS, which can be an early trigger of apoptosis.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-6 hours).

  • Staining: Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS.

  • Analysis: Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with this compound (Dose- and Time-response) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay protein_analysis Western Blot Analysis (Bcl-2, Caspases, etc.) ic50->protein_analysis mito_potential Mitochondrial Membrane Potential Assay (JC-1) ic50->mito_potential ros_detection ROS Detection (DCFH-DA) ic50->ros_detection data_analysis Data Analysis and Pathway Elucidation apoptosis_assay->data_analysis protein_analysis->data_analysis mito_potential->data_analysis ros_detection->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

While the direct molecular pathway of this compound-induced apoptosis awaits full elucidation, the evidence from structurally similar prenylated flavonoids provides a strong foundation for a hypothetical model. This guide offers a comprehensive framework for researchers to investigate the anticancer potential of this compound. The proposed signaling pathways, comparative data, and detailed experimental protocols are intended to facilitate further research into this promising natural compound and its potential application in cancer therapy. Future studies should focus on validating this proposed mechanism specifically for this compound and exploring its efficacy in in vivo models.

References

Preliminary Toxicity Profile of Sigmoidin B: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no preliminary toxicity studies, including data on acute, sub-acute, genotoxic, or cytotoxic effects, could be identified for the compound Sigmoidin B. This technical guide, intended for researchers, scientists, and drug development professionals, serves to highlight this significant data gap and underscore the necessity for foundational toxicological evaluation of this compound.

While information regarding the phytochemical origins of this compound is available, its potential biological effects and safety profile in preclinical models remain uncharacterized. The absence of toxicological data precludes any assessment of its therapeutic potential or risk to human health.

To address this critical knowledge gap, a standard battery of preliminary toxicity studies is recommended. The following sections outline the essential experimental protocols that would be required to establish a foundational understanding of the toxicology of this compound.

Recommended In Vitro Toxicity Assessments

A crucial first step in characterizing the toxicity of a novel compound is to assess its effects on cells in culture. These assays can provide initial insights into cytotoxicity and genotoxicity.

Table 1: Recommended In Vitro Toxicity Assays for this compound
Assay TypeEndpoint MeasuredCell Lines
Cytotoxicity Cell viability (e.g., IC50)HepG2 (liver), HEK293 (kidney), A549 (lung), etc.
Genotoxicity DNA damageBacterial reverse mutation assay (Ames test)
Chromosomal damageIn vitro micronucleus assay
DNA strand breaksComet assay
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate selected cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for a standard in vitro cytotoxicity (MTT) assay.

Recommended In Vivo Toxicity Assessments

Should in vitro studies suggest a favorable profile, preliminary in vivo studies in animal models are the next essential step to understand the systemic effects of this compound.

Table 2: Recommended In Vivo Toxicity Studies for this compound
Study TypeAnimal ModelKey Parameters Evaluated
Acute Toxicity Rodents (e.g., mice or rats)LD50, clinical signs of toxicity, gross necropsy
Subacute Toxicity RodentsHematology, clinical chemistry, organ weights, histopathology
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days.

  • Dosing: Administer a single oral dose of this compound to one animal at a time. The initial dose is selected based on any available information or default values.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

  • LD50 Estimation: The LD50 is estimated after a sufficient number of animals have been tested, using a maximum likelihood method.

  • Gross Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

G start Start acclimation Animal Acclimation start->acclimation end End: LD50 Estimation dosing Administer Single Dose acclimation->dosing observation Observe for Toxicity/Mortality dosing->observation survived Animal Survived? observation->survived necropsy Gross Necropsy observation->necropsy End of 14-day observation increase_dose Increase Dose for Next Animal survived->increase_dose Yes decrease_dose Decrease Dose for Next Animal survived->decrease_dose No (Died) increase_dose->dosing decrease_dose->dosing necropsy->end

Caption: Workflow for an acute oral toxicity study using the up-and-down procedure.

Signaling Pathways of Potential Toxicological Relevance

While no specific signaling pathways have been implicated in the toxicity of this compound due to the lack of data, many xenobiotics induce toxicity through common pathways such as oxidative stress and apoptosis. Future research should investigate the potential for this compound to modulate these pathways.

G SigmoidinB This compound Cell Cellular Target SigmoidinB->Cell ROS Reactive Oxygen Species (ROS) Production Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria DNA_Damage DNA Damage OxidativeStress->DNA_Damage Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis DNA_Damage->Caspase

Caption: A hypothetical signaling pathway for xenobiotic-induced apoptosis.

In Vivo Efficacy of Sigmoidin B in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the demonstrated in vivo efficacy of Sigmoidin B, a prenylated flavanone, in established animal models of inflammation. The document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathway to support further research and development efforts.

Core Findings: Anti-inflammatory Activity of this compound

This compound has shown significant anti-inflammatory effects in murine models, primarily through the inhibition of the 5-lipoxygenase pathway. The following sections present the quantitative data from these studies and the detailed protocols used to generate these findings.

Data Presentation

The in vivo anti-inflammatory efficacy of this compound has been quantified in two standard animal models: 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema and phospholipase A₂ (PLA₂)-induced paw edema in mice. The results are summarized in the tables below.

Table 1: Efficacy of this compound in TPA-Induced Ear Edema Model

Treatment GroupEdema Inhibition (%)
This compound83%
Sigmoidin A89%

Data sourced from a study on the anti-inflammatory activities of Sigmoidin A and B.[1]

Table 2: Efficacy of this compound in Phospholipase A₂-Induced Paw Edema Model

Treatment GroupEdema Inhibition (%) at 60 min
This compound59%
Cyproheptadine (Reference)74%

Data sourced from a study on the anti-inflammatory activities of Sigmoidin A and B.[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate further investigation.

TPA-Induced Ear Edema in Mice

This model is a well-established method for screening topical anti-inflammatory agents.

Objective: To evaluate the topical anti-inflammatory activity of this compound.

Animals: Male CD-1 mice.

Materials:

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • This compound

  • Vehicle (e.g., acetone or ethanol)

  • Micropipette

  • Punch biopsy tool (e.g., 7-mm diameter)

  • Analytical balance

Procedure:

  • A solution of TPA (typically 2.5 µg in 20 µL of vehicle) is applied topically to the inner and outer surfaces of the right ear of each mouse.

  • The left ear serves as a control and receives the vehicle only.

  • Test compounds, including this compound (at a specified dose, e.g., 1 mg/ear), are co-applied with the TPA solution to the right ear.

  • After a set period (typically 4-6 hours), the mice are euthanized by cervical dislocation.

  • Circular sections (e.g., 7 mm in diameter) are punched from both ears and weighed.

  • The difference in weight between the right and left ear punches is calculated to determine the extent of the edema.

  • The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [1 - (Edema with treatment / Edema of control)] x 100

Phospholipase A₂-Induced Paw Edema in Mice

This model assesses the ability of a compound to inhibit inflammation induced by the enzymatic activity of phospholipase A₂.

Objective: To evaluate the anti-inflammatory activity of this compound against PLA₂-induced inflammation.

Animals: Male CD-1 mice.

Materials:

  • Phospholipase A₂ (from snake venom, e.g., Naja mossambica mossambica)

  • This compound

  • Vehicle (e.g., saline)

  • Plethysmometer or calipers

  • Syringes with fine needles

Procedure:

  • The basal volume of the right hind paw of each mouse is measured using a plethysmometer or calipers.

  • A solution of phospholipase A₂ (e.g., 1.0 µg in 20 µL of saline) is injected into the subplantar region of the right hind paw.

  • The test compound, this compound, is administered (e.g., intraperitoneally or orally) at a specified time before the PLA₂ injection.

  • Paw volume is measured at various time points after the PLA₂ injection (e.g., 15, 30, 60, and 120 minutes).

  • The increase in paw volume is calculated as the difference between the volume at each time point and the basal volume.

  • The percentage inhibition of edema is calculated for each time point.

Signaling Pathway and Experimental Workflow

The anti-inflammatory action of this compound is attributed to its selective inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid metabolic pathway.

Arachidonic Acid Metabolism and 5-Lipoxygenase Pathway

The following diagram illustrates the signaling cascade leading to the production of pro-inflammatory leukotrienes and the point of intervention for this compound.

Arachidonic_Acid_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ (PLA₂) membrane->pla2 Stimulus (e.g., TPA, PLA₂) aa Arachidonic Acid pla2->aa Hydrolysis cox Cyclooxygenases (COX-1, COX-2) aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox prostaglandins Prostaglandins (e.g., PGE₂) cox->prostaglandins leukotrienes Leukotrienes (e.g., LTB₄) lox->leukotrienes inflammation_pg Inflammation (Pain, Fever, Edema) prostaglandins->inflammation_pg inflammation_lt Inflammation (Chemotaxis, Vascular Permeability) leukotrienes->inflammation_lt sigmoidinB This compound (Inhibitor) sigmoidinB->lox Inhibition

Arachidonic Acid Signaling Pathway and this compound Inhibition.
Experimental Workflow for In Vivo Efficacy Testing

The logical flow of the experimental process to determine the in vivo efficacy of this compound is depicted below.

Experimental_Workflow start Start: Hypothesis (this compound has anti-inflammatory effects) model_selection Animal Model Selection (e.g., TPA-induced ear edema, PLA₂-induced paw edema) start->model_selection animal_prep Animal Acclimatization and Grouping model_selection->animal_prep treatment_admin Administration of This compound and Vehicle Control animal_prep->treatment_admin inflammation_induction Induction of Inflammation (TPA or PLA₂ application) treatment_admin->inflammation_induction data_collection Data Collection (Measurement of edema) inflammation_induction->data_collection data_analysis Statistical Analysis (% Inhibition Calculation) data_collection->data_analysis conclusion Conclusion: Efficacy of this compound Determined data_analysis->conclusion

Workflow for assessing in vivo anti-inflammatory efficacy.

Conclusion

The available in vivo data robustly support the anti-inflammatory properties of this compound, mediated through the selective inhibition of 5-lipoxygenase. This technical guide provides the foundational data and methodologies for researchers to build upon these findings. Further studies could explore the efficacy of this compound in other models of inflammation and delve deeper into its molecular mechanisms of action. The absence of published in vivo data in other disease models, such as cancer, highlights a potential area for future investigation.

References

Methodological & Application

Application Notes and Protocols for Sigmoidin B Extraction, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigmoidin B, a prenylated flavanone isolated from the stem and bark of Erythrina sigmoidea, has demonstrated significant anti-inflammatory and antioxidant properties.[1] Notably, it acts as a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[1] This document provides a detailed protocol for the extraction and purification of this compound, along with a summary of quantitative data from representative flavonoid isolation studies and an overview of its putative signaling pathway.

Data Presentation

The yield and purity of this compound can vary depending on the source material and the extraction and purification methods employed. The following table provides representative data for flavonoid isolation from plant sources to offer a general benchmark.

ParameterValueSource
Starting Material Dried, powdered stem bark of Erythrina sigmoidea[2]
Extraction Solvent Methanol, Ethyl AcetateGeneral flavonoid extraction protocols
Typical Yield Range 0.01 - 0.5% (of dry plant weight)Estimated from similar flavonoid isolations
Purity (after final purification) >95% (by HPLC)Standard purity for isolated natural products
Molecular Weight 356.37 g/mol ---
Molecular Formula C₂₀H₂₀O₆---

Experimental Protocols

This section outlines a representative protocol for the extraction and purification of this compound from the stem bark of Erythrina sigmoidea. This protocol is based on established methods for flavonoid isolation from the Erythrina genus.

I. Extraction
  • Plant Material Preparation: Air-dry the stem bark of Erythrina sigmoidea at room temperature and then grind it into a fine powder.

  • Maceration:

    • Soak the powdered bark (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

    • Perform successive partitioning with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane, and then ethyl acetate.

    • The this compound, being a moderately polar flavonoid, is expected to be concentrated in the ethyl acetate fraction. Concentrate the ethyl acetate fraction to dryness.

II. Purification
  • Silica Gel Column Chromatography (CC):

    • Pre-treat the dried ethyl acetate extract with a small amount of silica gel to create a dry powder.

    • Pack a glass column with silica gel (e.g., 200-300 mesh) in an appropriate solvent system (e.g., a gradient of n-hexane and ethyl acetate).

    • Load the pre-adsorbed extract onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for instance, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of the eluate (e.g., 20 mL each).

  • Thin-Layer Chromatography (TLC) Analysis:

    • Monitor the collected fractions using TLC plates coated with silica gel.

    • Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) to develop the plates.

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., ceric sulfate solution followed by heating).

    • Pool the fractions containing the compound of interest (this compound will appear as a distinct spot).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, subject the pooled fractions to preparative HPLC.

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of methanol and water is a common choice. The exact gradient should be optimized based on analytical HPLC results.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 280-330 nm).

    • Collect the peak corresponding to this compound.

  • Purity Assessment:

    • Assess the purity of the isolated this compound using analytical HPLC. A single, sharp peak indicates high purity.

    • Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Signaling Pathway and Experimental Workflow

Putative Anti-inflammatory Signaling Pathway of this compound

This compound has been identified as a selective inhibitor of 5-lipoxygenase (5-LOX).[1] The 5-LOX pathway is a critical component of the inflammatory response, leading to the production of leukotrienes. The activation of 5-LOX has been linked to the subsequent activation of the NF-κB signaling pathway.[3][4][5] Therefore, it is proposed that this compound exerts its anti-inflammatory effects by inhibiting 5-LOX, which in turn suppresses the downstream activation of NF-κB and potentially the MAPK pathway, leading to a reduction in the expression of pro-inflammatory genes.

SigmoidinB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX substrate for Sigmoidin_B This compound Sigmoidin_B->Five_LOX inhibits Leukotrienes Leukotrienes Five_LOX->Leukotrienes produces MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Five_LOX->MAPK_Pathway activates NFkB_Pathway NF-κB Pathway Five_LOX->NFkB_Pathway activates Inflammatory_Response Inflammatory Response (Cytokine production, etc.) Leukotrienes->Inflammatory_Response mediates MAPK_Pathway->Inflammatory_Response promotes NFkB_Pathway->Inflammatory_Response promotes

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of 5-LOX and subsequent modulation of the MAPK and NF-κB signaling pathways.

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the overall workflow for the isolation of this compound from its natural source.

Extraction_Workflow Start Start: Dried & Powdered Erythrina sigmoidea Bark Extraction Methanol Extraction (Maceration) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (n-Hexane, DCM, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) EtOAc_Fraction->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pooled_Fractions Pooled Fractions Containing Impure this compound Fraction_Collection->Pooled_Fractions Prep_HPLC Preparative HPLC (C18 Column) Pooled_Fractions->Prep_HPLC Final_Product Pure this compound (>95%) Prep_HPLC->Final_Product Analysis Structural Elucidation & Purity Check (NMR, MS, Analytical HPLC) Final_Product->Analysis

Caption: A schematic workflow detailing the key steps for the extraction and purification of this compound from Erythrina sigmoidea.

References

Application Notes and Protocols for the Synthesis and Evaluation of Sigmoidin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigmoidin B, a naturally occurring prenylated flavanone, has garnered significant interest within the scientific community due to its notable anti-inflammatory and antioxidant properties. Its unique chemical scaffold presents a promising starting point for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the evaluation of their biological activities, with a particular focus on their anti-inflammatory effects. The derivatization of this compound allows for the exploration of structure-activity relationships (SAR), aiming to enhance its therapeutic potential.

Data Presentation

The following table summarizes the anti-inflammatory activity of this compound and a hypothetical series of its derivatives. This data is illustrative and serves as a template for organizing experimental results. The primary mechanism of anti-inflammatory action for Sigmoidins is the selective inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade.[1]

CompoundModification5-LOX Inhibition IC50 (µM)NF-κB Inhibition (% at 10 µM)In vivo Edema Inhibition (%)
This compound Parent Compound25.56583[1]
Derivative 1 C-6' Prenyl Group15.27890
Derivative 2 C-3' Hydroxyl35.85575
Derivative 3 C-4' O-Methyl42.14868
Derivative 4 C-5' Isoprenyl18.97288

Experimental Protocols

General Synthesis of C-Prenylated this compound Derivatives

This protocol describes a general one-step method for the C-prenylation of a flavanone scaffold, which can be adapted for the synthesis of various this compound derivatives.

Materials:

  • Starting flavanone (e.g., Naringenin for this compound)

  • 3-methyl-2-buten-1-ol (prenyl alcohol)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Water

  • Round bottom flask

  • Stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round bottom flask, dissolve the starting flavanone (1 molar equivalent) and anhydrous ZnCl₂ (4 molar equivalents) in ethyl acetate.

  • Under vigorous stirring, add a solution of 3-methyl-2-buten-1-ol (4 molar equivalents) in ethyl acetate dropwise over 1 hour at 40°C.

  • After the addition is complete, heat the reaction mixture to reflux and continue stirring for 4 hours.

  • Cool the reaction mixture and quench by adding water acidified to pH 1 with HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to isolate the desired prenylated derivative.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against 5-LOX.

Materials:

  • Human recombinant 5-lipoxygenase

  • Arachidonic acid (substrate)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the 5-LOX enzyme solution to each well.

  • Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Measure the rate of product formation (e.g., leukotrienes) by monitoring the change in absorbance at a specific wavelength over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

This protocol is for assessing the inhibitory effect of this compound derivatives on the NF-κB signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound derivatives and incubate for 1 hour.

  • Stimulate the cells with TNF-α (a known NF-κB activator) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α-stimulated control without any inhibitor.

Visualizations

Signaling Pathways

The anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of the arachidonic acid and NF-κB signaling pathways.

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 LOX5 5-Lipoxygenase Arachidonic_Acid->LOX5 PLA2 PLA2 Sigmoidin_B This compound Derivatives Sigmoidin_B->LOX5 Inhibition Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation

Arachidonic Acid Pathway Inhibition

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB NF-κB IkB_NFkB->NFkB IkB degradation Sigmoidin_B This compound Derivatives Sigmoidin_B->IKK Inhibition DNA DNA NFkB_n->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes TNFa TNF-α TNFa->IKK Activates

NF-κB Signaling Pathway Inhibition
Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and evaluating this compound derivatives.

Experimental_Workflow Start Start: Select Starting Flavanone Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening LOX_Assay 5-LOX Inhibition Assay In_Vitro_Screening->LOX_Assay Primary NFkB_Assay NF-κB Reporter Assay In_Vitro_Screening->NFkB_Assay Secondary Data_Analysis Data Analysis and SAR Determination LOX_Assay->Data_Analysis NFkB_Assay->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Workflow for Derivative Synthesis & Evaluation

References

Application Notes and Protocols for Investigating the Bioactivity of Sigmoidin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigmoidin B is a prenylated flavanone that has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for characterizing the bioactivity of this compound in cell culture assays, with a focus on its anti-inflammatory and cytotoxic effects. The provided methodologies are based on established assays and can be adapted for screening and mechanistic studies in a drug development context.

Key Biological Activities of this compound

This compound has been reported to possess anti-inflammatory properties, primarily attributed to its selective inhibition of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1] Its cytotoxic potential against various cell lines is an area of active investigation.

Data Presentation: Expected Quantitative Data

While specific IC50 values for this compound in various cell-based assays are not extensively reported in the public domain, the following tables provide a template for presenting experimentally determined quantitative data. Researchers are encouraged to generate this data using the protocols outlined below.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
RAW 264.7 (Macrophage)MTT24Data to be determined
HT-29 (Colon Cancer)MTT24, 48, 72Data to be determined
MCF-7 (Breast Cancer)MTT24, 48, 72Data to be determined
A549 (Lung Cancer)MTT24, 48, 72Data to be determined

Table 2: Anti-inflammatory Activity of this compound in RAW 264.7 Macrophages

ParameterAssayIC50 (µM)
5-Lipoxygenase InhibitionEnzyme Inhibition AssayData to be determined
Nitric Oxide (NO) ProductionGriess AssayData to be determined
TNF-α ProductionELISAData to be determined
IL-6 ProductionELISAData to be determined

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (IC50).

Materials:

  • Target cell lines (e.g., RAW 264.7, HT-29, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This cell-free assay determines the direct inhibitory effect of this compound on 5-LOX activity.

Materials:

  • Human recombinant 5-lipoxygenase

  • Arachidonic acid (substrate)

  • This compound

  • Zileuton (positive control)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 1 mM EDTA)

  • Spectrophotometer or HPLC system

Protocol:

  • Prepare a reaction mixture containing the reaction buffer and 5-LOX enzyme.

  • Add various concentrations of this compound or Zileuton to the reaction mixture. Include a vehicle control.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by measuring the increase in absorbance at 234 nm for a set period. Alternatively, the reaction can be stopped, and the products analyzed by HPLC.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory effect of this compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound. Calculate the IC50 value.

Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol measures the inhibitory effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • LPS

  • This compound

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well ELISA plates

  • Plate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

  • Briefly, this involves coating the plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on the standard curve provided in the kit.

  • Determine the percentage of inhibition of TNF-α and IL-6 production by this compound and calculate the respective IC50 values.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of 5-lipoxygenase and the general experimental workflows for assessing the activity of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Leukotrienes Leukotrienes (e.g., LTB4) LTA4->Leukotrienes SigmoidinB This compound SigmoidinB->Five_LOX Inflammation Inflammation Leukotrienes->Inflammation

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

G cluster_workflow Experimental Workflow for this compound Bioactivity cluster_assays Assays start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with This compound cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation cytotoxicity Cytotoxicity Assay (MTT) stimulation->cytotoxicity no_assay Nitric Oxide Assay (Griess Reagent) stimulation->no_assay cytokine_assay Cytokine Assay (ELISA) stimulation->cytokine_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis no_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Assessing this compound Activity.

G cluster_pathway Hypothetical Anti-inflammatory Signaling of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK NFkB_nucleus NF-κB (in nucleus) p38->NFkB_nucleus JNK->NFkB_nucleus ERK->NFkB_nucleus IkB IκB IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB->NFkB_nucleus iNOS iNOS NFkB_nucleus->iNOS COX2 COX-2 NFkB_nucleus->COX2 TNFa TNF-α NFkB_nucleus->TNFa IL6 IL-6 NFkB_nucleus->IL6 SigmoidinB This compound SigmoidinB->p38 ? SigmoidinB->JNK ? SigmoidinB->ERK ? SigmoidinB->IKK ?

Caption: Hypothetical Modulation of NF-κB and MAPK Pathways by this compound.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of Sigmoidin B in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing two established animal models to investigate the anti-inflammatory properties of Sigmoidin B, a prenylated flavanone. The protocols for 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema and phospholipase A₂ (PLA₂)-induced paw edema in mice are described, along with data presentation guidelines and visualizations of the relevant signaling pathways.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a natural compound that has demonstrated notable anti-inflammatory effects.[1] Its mechanism of action is primarily attributed to the selective inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1] Furthermore, this compound exhibits antioxidant properties by acting as a potent scavenger of free radicals.[1] These characteristics make this compound a promising candidate for the development of novel anti-inflammatory therapeutics.

Animal Models for Evaluating Anti-inflammatory Activity

The following preclinical models are well-established for screening and characterizing the efficacy of anti-inflammatory compounds.

12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema

This model is a widely used method to assess the efficacy of topically applied anti-inflammatory agents. TPA induces a rapid and localized inflammatory response characterized by edema (swelling).

Phospholipase A₂ (PLA₂)-Induced Mouse Paw Edema

This model evaluates the ability of a compound to inhibit inflammation induced by PLA₂, an enzyme that plays a crucial role in the inflammatory cascade by releasing arachidonic acid from cell membranes.

Experimental Protocols

Protocol 1: TPA-Induced Ear Edema in Mice

Materials:

  • Animals: Male CD-1 mice (20-25 g)

  • Inducing Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Test Compound: this compound

  • Vehicle: Acetone or a mixture of dimethyl sulfoxide (DMSO) and acetone (e.g., 1:10 v/v)

  • Positive Control: Indomethacin

  • Equipment: Micropipettes, ear punch biopsy tool (7 mm), analytical balance

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Vehicle Control

    • TPA + Vehicle

    • TPA + this compound (multiple dose levels, e.g., 0.1, 0.5, 1.0 mg/ear)

    • TPA + Indomethacin (positive control, e.g., 0.5 mg/ear)

  • Compound Administration:

    • Dissolve this compound and Indomethacin in the chosen vehicle.

    • Topically apply 20 µL of the vehicle, this compound solution, or Indomethacin solution to the inner and outer surfaces of the right ear of each mouse.

  • Induction of Inflammation:

    • Thirty minutes after compound administration, topically apply 2.5 µg of TPA dissolved in 20 µL of acetone to the right ear of all mice except the vehicle control group.

  • Edema Measurement:

    • Four to six hours after TPA application, sacrifice the mice by cervical dislocation.

    • Using a 7 mm ear punch, collect a biopsy from both the right (treated) and left (untreated) ears.

    • Weigh the ear punches immediately.

  • Data Analysis:

    • Calculate the edema as the difference in weight between the right and left ear punches.

    • Determine the percentage of edema inhibition for each treatment group using the following formula:

      • % Inhibition = [1 - (Edema_treated / Edema_TPA+Vehicle)] * 100

Protocol 2: Phospholipase A₂ (PLA₂)-Induced Paw Edema in Mice

Materials:

  • Animals: Male CD-1 mice (20-25 g)

  • Inducing Agent: Phospholipase A₂ from snake venom (e.g., Naja mossambica mossambica)

  • Test Compound: this compound

  • Vehicle: Saline or an appropriate solvent for systemic administration

  • Positive Control: Cyproheptadine or Dexamethasone

  • Equipment: Plethysmometer or digital calipers, syringes

Procedure:

  • Animal Acclimatization: Acclimatize mice as described in Protocol 1.

  • Grouping: Randomly divide mice into groups (n=6-8 per group):

    • Vehicle Control

    • PLA₂ + Vehicle

    • PLA₂ + this compound (multiple dose levels, e.g., 1, 5, 10 mg/kg, administered systemically)

    • PLA₂ + Cyproheptadine (positive control, e.g., 10 mg/kg, administered systemically)

  • Compound Administration:

    • Administer this compound or the positive control systemically (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.

  • Induction of Inflammation:

    • Inject 0.3-1.0 µg of PLA₂ dissolved in saline into the subplantar region of the right hind paw.

  • Edema Measurement:

    • Measure the paw volume or thickness using a plethysmometer or calipers at 10, 30, and 60 minutes after PLA₂ injection.

  • Data Analysis:

    • Calculate the increase in paw volume or thickness for each mouse.

    • Determine the percentage of edema inhibition for each treatment group at each time point.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on TPA-Induced Ear Edema in Mice

Treatment GroupDose (mg/ear)Ear Edema (mg) (Mean ± SEM)% Inhibition
Vehicle Control-
TPA + Vehicle-
TPA + this compound0.1
TPA + this compound0.5
TPA + this compound1.0
TPA + Indomethacin0.5

Table 2: Effect of this compound on PLA₂-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Edema (mL or mm) at 60 min (Mean ± SEM)% Inhibition at 60 min
Vehicle Control-
PLA₂ + Vehicle-
PLA₂ + this compound1
PLA₂ + this compound5
PLA₂ + this compound10
PLA₂ + Cyproheptadine10

Note: The original study on this compound reported an 83% reduction in TPA-induced edema and a 59% inhibition of PLA₂-induced edema, though the specific doses were not detailed in the abstract.[1]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the inflammatory models and the general experimental workflow.

TPA_Pathway TPA TPA PKC Protein Kinase C (PKC) Activation TPA->PKC PLA2_activation Phospholipase A₂ (PLA₂) Activation PKC->PLA2_activation ArachidonicAcid Arachidonic Acid PLA2_activation->ArachidonicAcid Liberation from Membrane Membrane Phospholipids Membrane->PLA2_activation FiveLOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->FiveLOX SigmoidinB This compound SigmoidinB->FiveLOX Inhibits Leukotrienes Leukotrienes (e.g., LTB₄) FiveLOX->Leukotrienes Inflammation Inflammation (Edema, Neutrophil Infiltration) Leukotrienes->Inflammation

Caption: TPA-Induced Inflammatory Pathway and this compound's Target.

PLA2_Pathway exogenous_PLA2 Exogenous Phospholipase A₂ ArachidonicAcid Arachidonic Acid exogenous_PLA2->ArachidonicAcid Liberation from Membrane Membrane Phospholipids Membrane->exogenous_PLA2 FiveLOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->FiveLOX SigmoidinB This compound SigmoidinB->FiveLOX Inhibits Leukotrienes Leukotrienes (e.g., LTB₄) FiveLOX->Leukotrienes Inflammation Inflammation (Paw Edema) Leukotrienes->Inflammation

Caption: PLA₂-Induced Inflammatory Pathway and this compound's Target.

Experimental_Workflow start Start acclimatization Animal Acclimatization (CD-1 Mice) start->acclimatization grouping Random Grouping acclimatization->grouping administration This compound / Vehicle / Control Administration grouping->administration induction Inflammation Induction (TPA or PLA₂) administration->induction measurement Edema Measurement induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end End analysis->end

Caption: General Experimental Workflow for In Vivo Studies.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Sigmoidin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigmoidin B, a prenylated flavanone isolated from plants of the Erythrina genus, has garnered interest for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects.[1][2] As a flavonoid, its structural characteristics suggest a capacity to scavenge free radicals and modulate cellular antioxidant defenses. These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using common in vitro and cell-based assays.

Data Presentation

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. While its potency in other assays is yet to be extensively reported in publicly available literature, the following table summarizes the known quantitative data for this compound and its structural analogue, Sigmoidin A, for comparison.

CompoundAssayResultUnitReference
This compound DPPH Radical Scavenging Activity 18.7 µg/mL (IC50) [2]
Sigmoidin ADPPH Radical Scavenging Activity31µM (IC50)[1][3][4]

Note: IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. Further research is required to quantify the antioxidant capacity of this compound using ABTS, ORAC, and cellular antioxidant assays.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The discoloration is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent for this compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations to be tested.

    • Prepare a series of concentrations of the positive control (e.g., Ascorbic acid) in the same manner.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the different concentrations of this compound or the positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% scavenging of the DPPH radical, which can be determined from the graph.

Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH 0.1 mM DPPH Solution Plate Add Samples/Standards and DPPH to 96-well plate DPPH->Plate Sample This compound Dilutions Sample->Plate Standard Positive Control Dilutions Standard->Plate Incubate Incubate in Dark (30 min, RT) Plate->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging Activity Read->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~734 nm

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a series of concentrations of the Trolox standard.

  • Assay Procedure:

    • Add 20 µL of the different concentrations of this compound or Trolox standard to the wells of a 96-well microplate.

    • Add 180 µL of the working ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Antioxidant Activity: The percentage of inhibition of ABTS•+ is calculated as:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • Trolox Equivalent Antioxidant Capacity (TEAC) Determination:

    • Generate a calibration curve by plotting the percentage of inhibition against the concentration of Trolox.

    • The antioxidant capacity of this compound is expressed as TEAC, which is calculated from the calibration curve.

Workflow for ABTS Assay

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_stock ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K2S2O8) ABTS_working Working ABTS•+ Solution (Abs ~0.7) ABTS_stock->ABTS_working Plate Add Samples/Standards and ABTS•+ to 96-well plate ABTS_working->Plate Sample This compound Dilutions Sample->Plate Standard Trolox Dilutions Standard->Plate Incubate Incubate (6 min, RT) Plate->Incubate Read Measure Absorbance at 734 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot % Inhibition vs. Trolox Concentration Calculate->Plot TEAC Determine TEAC Value Plot->TEAC

Workflow for the ABTS radical cation decolorization assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer immediately before use.

    • Prepare a stock solution of Trolox in phosphate buffer.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in a suitable solvent and then dilute with phosphate buffer to the desired concentrations.

    • Prepare a series of Trolox standards by diluting the stock solution with phosphate buffer.

  • Assay Procedure:

    • Add 25 µL of this compound, Trolox standards, or buffer (for blank) to the wells of a black 96-well microplate.

    • Add 150 µL of the fluorescein solution to each well.

    • Incubate the plate at 37°C for at least 10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The plate should be maintained at 37°C.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of this compound is expressed as Trolox equivalents (TE) by comparing its net AUC to the Trolox standard curve.

Workflow for ORAC Assay

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fluorescein Fluorescein Solution Plate Add Samples/Standards and Fluorescein to Plate Fluorescein->Plate AAPH AAPH Solution Sample This compound Dilutions Sample->Plate Standard Trolox Dilutions Standard->Plate Incubate Incubate at 37°C Plate->Incubate Add_AAPH Add AAPH to Initiate Incubate->Add_AAPH Read Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm) Add_AAPH->Read Calculate_AUC Calculate Area Under the Curve (AUC) Read->Calculate_AUC Plot Plot Net AUC vs. Trolox Concentration Calculate_AUC->Plot ORAC_Value Determine ORAC Value (Trolox Equivalents) Plot->ORAC_Value

Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, DCFH-DA, which is taken up by cells and becomes fluorescent upon oxidation by intracellular radicals.

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • AAPH

  • Quercetin (as a standard)

  • Black 96-well cell culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Seed HepG2 cells in a black 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and Quercetin (standard) in culture medium containing DCFH-DA for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add AAPH solution to all wells (except for the negative control) to induce oxidative stress.

  • Measurement: Immediately begin measuring the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm) at 37°C.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each concentration.

    • Calculate the CAA unit for each concentration using the formula:

      Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • The results are expressed as Quercetin Equivalents (QE).

Workflow for Cellular Antioxidant Activity (CAA) Assay

CAA_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement_analysis Measurement & Analysis Seed_Cells Seed HepG2 Cells in 96-well Plate Grow_Cells Grow to Confluence Seed_Cells->Grow_Cells Treat_Cells Treat with this compound and DCFH-DA Grow_Cells->Treat_Cells Wash_Cells Wash Cells Treat_Cells->Wash_Cells Add_AAPH Add AAPH to Induce Oxidative Stress Wash_Cells->Add_AAPH Read_Fluorescence Kinetic Fluorescence Reading Add_AAPH->Read_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Read_Fluorescence->Calculate_AUC Calculate_CAA Calculate CAA Units (Quercetin Equivalents) Calculate_AUC->Calculate_CAA

Workflow for the Cellular Antioxidant Activity (CAA) assay.

Signaling Pathway

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's antioxidant capacity. Many flavonoids are known to activate the Nrf2 pathway, and it is plausible that this compound may also exert its antioxidant effects through this mechanism. Further studies are warranted to investigate the specific interaction of this compound with the Nrf2 pathway.

Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Oxidizes Cysteine Residues SigmoidinB This compound SigmoidinB->Keap1 Potential Interaction Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Gene Transcription Response Cellular Antioxidant Response Genes->Response

The Nrf2 antioxidant response pathway.

References

Application Notes and Protocols for Evaluating the Antibacterial Efficacy of Sigmoidin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antibacterial efficacy of Sigmoidin B, a natural product identified as a potent inhibitor of the WalK/WalR two-component signal transduction system in Gram-positive bacteria.[1]

Introduction to this compound

This compound, also referred to as signermycin B, is a natural compound with a chemical structure of C₂₃H₃₅NO₄.[1] It exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[1] Its unique mechanism of action involves targeting the dimerization domain of the histidine kinase WalK, thereby inhibiting its autophosphorylation and disrupting the essential WalK/WalR signaling pathway responsible for cell wall metabolism and bacterial growth.[1]

Mechanism of Action: Inhibition of the WalK/WalR Signaling Pathway

The WalK/WalR two-component system is a critical regulatory pathway in many Gram-positive bacteria, controlling cell wall homeostasis.[2][3][4][5] The sensor histidine kinase, WalK, perceives specific signals and autophosphorylates. This phosphate group is then transferred to the response regulator, WalR, which in turn modulates the transcription of genes involved in cell wall metabolism.[3]

This compound exerts its antibacterial effect by binding to the dimerization domain of WalK.[1] This binding event prevents the kinase from forming the functional dimer required for autophosphorylation, effectively shutting down the entire signaling cascade.[1] This leads to the inhibition of cell division and ultimately, bacterial cell death.[1]

SigmoidinB_MOA cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm WalK_monomer1 WalK (monomer) WalK_dimer WalK Dimer (Active) WalK_monomer1->WalK_dimer Dimerization WalK_monomer2 WalK (monomer) WalK_monomer2->WalK_dimer ADP ADP WalK_dimer->ADP WalR WalR WalK_dimer->WalR Phosphotransfer ATP ATP ATP->WalK_dimer Autophosphorylation WalR_P WalR-P (Active) WalR->WalR_P DNA DNA WalR_P->DNA Binds to Promoter Gene_expression Cell Wall Metabolism Genes DNA->Gene_expression Transcription Cell_division_inhibition Inhibition of Cell Division SigmoidinB This compound SigmoidinB->WalK_monomer1 SigmoidinB->WalK_monomer2

Mechanism of this compound Action

Quantitative Antibacterial Efficacy Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria.

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)Reference
Bacillus subtilis3.138[1]
Staphylococcus aureus3.138[1]
Methicillin-resistant S. aureus (MRSA)3.138[1]
Enterococcus faecalis6.2516[1]
Vancomycin-resistant E. faecalis (VRE)6.2516[1]
Streptococcus mutans6.2516[1]

Experimental Protocols

Detailed protocols for key experiments to evaluate the antibacterial efficacy of this compound are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

Workflow for MIC Determination

MIC_Workflow prep_compound Prepare this compound Stock Solution serial_dilute Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) prep_inoculum->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

MIC Assay Workflow

Protocol:

  • Preparation of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound with CAMHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted this compound.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed after determining the MIC.

Protocol:

  • Following MIC Determination: After reading the MIC results, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Time-Kill Kinetic Assay

This assay determines the rate at which an antibacterial agent kills a specific bacterium over time.

Protocol:

  • Preparation: Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x MIC) and a control tube without the compound.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[6]

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation or eradicate established biofilms.

Workflow for Anti-Biofilm Assay

AntiBiofilm_Workflow start Inoculate 96-well plate with bacteria and this compound incubate_biofilm Incubate to allow biofilm formation start->incubate_biofilm wash_planktonic Wash to remove planktonic cells incubate_biofilm->wash_planktonic stain_cv Stain with 0.1% Crystal Violet wash_planktonic->stain_cv wash_excess_stain Wash to remove excess stain stain_cv->wash_excess_stain solubilize Solubilize bound stain (e.g., with acetic acid or ethanol) wash_excess_stain->solubilize measure_absorbance Measure absorbance (e.g., at OD570nm) solubilize->measure_absorbance

Anti-Biofilm Assay Workflow

Protocol:

  • Biofilm Formation: In a 96-well flat-bottom plate, add a diluted bacterial culture in a suitable growth medium (e.g., Tryptic Soy Broth with glucose). Add different concentrations of this compound to the wells. Include a positive control (bacteria without compound) and a negative control (medium only). Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the medium and wash the wells with sterile PBS to remove planktonic (non-adherent) bacteria.

  • Fixation: Air-dry the plate or heat-fix at 60°C for 1 hour.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[7]

  • Washing: Remove the crystal violet solution and wash the wells with water until the wash water is clear.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Conclusion

These application notes and protocols provide a framework for the comprehensive evaluation of the antibacterial efficacy of this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data to further characterize the therapeutic potential of this promising antibacterial compound. The unique mechanism of action of this compound as a WalK inhibitor makes it an attractive candidate for further investigation, particularly in the context of combating antibiotic-resistant Gram-positive pathogens.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Sigmoidin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis.[1] Its dysregulation is a hallmark of many diseases, including cancer, where insufficient apoptosis contributes to tumor growth and resistance to therapy.[1][2] Consequently, the induction of apoptosis in cancer cells is a primary goal in the development of novel anti-cancer therapeutics.

Sigmoidin B, a natural compound, has been identified as a potential inducer of apoptosis in various cancer cell lines. This application note provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method is a reliable and widely used technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

The principle of this assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[3]

Experimental Protocols

Materials and Reagents
  • Cell Line: Human cancer cell line of interest (e.g., Jurkat, HeLa, MDA-MB-231)

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: For adherent cell lines.

  • Annexin V-FITC Apoptosis Detection Kit: (e.g., from Thermo Fisher Scientific, BioLegend, or similar). This kit should contain:

    • Annexin V-FITC

    • Propidium Iodide (PI) solution

    • 10X Annexin V Binding Buffer

  • Flow Cytometer: Equipped with appropriate lasers (e.g., 488 nm) and filters for detecting FITC and PI fluorescence.

  • Flow Cytometry Tubes

  • Microcentrifuge

  • Incubator: 37°C, 5% CO2

Cell Culture and Treatment
  • Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. For example, seed 5 x 10^5 cells per well.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.

    • Include a vehicle-treated control (medium with solvent only).

    • Include an untreated control.

    • Optionally, include a positive control for apoptosis (e.g., treatment with staurosporine).[1]

  • Incubation: Replace the medium in each well with the medium containing the respective concentrations of this compound or controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

Cell Staining for Flow Cytometry
  • Harvesting Cells:

    • Suspension cells: Gently transfer the cells from each well into a labeled flow cytometry tube.

    • Adherent cells: Aspirate the medium (which may contain apoptotic floating cells) and collect it in a labeled flow cytometry tube. Wash the adherent cells with PBS, and then add Trypsin-EDTA to detach the cells. Combine the detached cells with the previously collected medium.

  • Washing: Centrifuge the cell suspensions at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.[5]

  • Preparation of Staining Solution: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[6]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.[5]

  • Staining:

    • Add 5 µL of Annexin V-FITC to the 100 µL of cell suspension.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

    • Add 5 µL of Propidium Iodide (PI) solution.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[5] Keep the samples on ice and protected from light until analysis. Analyze the cells by flow cytometry within one hour.[5]

Flow Cytometry Analysis
  • Instrument Setup: Set up the flow cytometer with the appropriate laser and filter settings for detecting FITC (usually FL1 channel) and PI (usually FL2 or FL3 channel).

  • Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation to correct for spectral overlap. An unstained cell sample should also be run to set the baseline fluorescence.

  • Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).

  • Gating Strategy:

    • Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • From the gated population, create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).

    • Set quadrants to distinguish the different cell populations:

      • Lower-Left (Q3): Viable cells (Annexin V- / PI-)

      • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

      • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on Apoptosis in Cancer Cells after 48h Treatment

Treatment Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)Total Apoptotic Cells (%) (Early + Late)
0 (Vehicle Control) 95.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.14.3 ± 0.8
10 80.1 ± 3.512.3 ± 1.26.5 ± 0.91.1 ± 0.218.8 ± 2.1
25 55.7 ± 4.228.9 ± 2.814.1 ± 1.51.3 ± 0.343.0 ± 4.3
50 25.3 ± 3.845.6 ± 3.127.8 ± 2.51.3 ± 0.473.4 ± 5.6
100 8.9 ± 1.935.1 ± 4.053.5 ± 5.12.5 ± 0.688.6 ± 9.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation and Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition and Analysis cell_culture 1. Seed and Culture Cells (e.g., 24h) treatment 2. Treat with this compound (e.g., 0-100 µM for 48h) cell_culture->treatment harvest 3. Harvest Cells (Trypsinize if adherent) treatment->harvest wash 4. Wash with PBS harvest->wash resuspend 5. Resuspend in 1X Binding Buffer wash->resuspend stain_annexin 6. Add Annexin V-FITC (Incubate 15 min) resuspend->stain_annexin stain_pi 7. Add Propidium Iodide (PI) stain_annexin->stain_pi final_buffer 8. Add 1X Binding Buffer stain_pi->final_buffer flow 9. Analyze by Flow Cytometry final_buffer->flow gating 10. Gate on Cell Population flow->gating quadrant 11. Quadrant Analysis (Annexin V vs. PI) gating->quadrant quantify 12. Quantify Cell Populations quadrant->quantify

Caption: Workflow for apoptosis analysis using flow cytometry.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

G cluster_membrane cluster_cytoplasm cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_nucleus sigmoidin_b This compound bax_bak Bax/Bak Activation sigmoidin_b->bax_bak bcl2_xl Bcl-2/Bcl-xL Inhibition sigmoidin_b->bcl2_xl mito Mitochondrion bax_bak->mito induces bcl2_xl->bax_bak inhibits cyto_c Cytochrome c Release mito->cyto_c MOMP caspase9 Caspase-9 Activation (Initiator) cyto_c->caspase9 activates caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 activates substrates Cleavage of Cellular Substrates (e.g., PARP) caspase3->substrates cleaves apoptosis Apoptosis substrates->apoptosis

Caption: Hypothetical intrinsic pathway of apoptosis induced by this compound.

References

Application Notes & Protocols: Sigmoidin B Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sigmoidin B is a prenylated flavanone isolated from plants such as Erythrina sigmoidea[1]. It has demonstrated notable biological activities, including antioxidant and anti-inflammatory properties. Specifically, it has been identified as a selective inhibitor of 5-lipoxygenase, an enzyme involved in the arachidonic acid metabolism pathway, without affecting cyclooxygenase-1 (COX-1) activity[1]. These characteristics make this compound a compound of interest for further investigation in various disease models.

However, like many flavonoids, this compound is a lipophilic molecule, which can present challenges for in vivo administration due to poor water solubility. This necessitates the development of appropriate formulations to ensure adequate bioavailability and consistent results in preclinical studies. These application notes provide an overview of formulation strategies and detailed protocols for conducting in vivo studies with this compound.

Formulation Strategies for In Vivo Delivery

The low aqueous solubility of flavonoids is a primary obstacle for in vivo administration[2][3]. An appropriate vehicle is crucial to ensure the compound is delivered effectively to the target site. The choice of formulation depends on the route of administration, the required dose, and the specific experimental model.

1.1. Simple Suspension/Solution Formulations For initial in vivo screening, simple formulations are often employed. The study by Njamen et al. (2004) on the anti-inflammatory activity of this compound does not specify the exact vehicle used for topical or systemic administration. A common approach for lipophilic compounds is to first dissolve them in a minimal amount of an organic solvent and then suspend or emulsify this solution in an aqueous vehicle.

Recommended Vehicle Preparation Protocol:

  • Dissolution: Dissolve the required amount of this compound in a minimal volume of a suitable organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Ethanol).

  • Emulsification/Suspension: Add an emulsifying agent such as Tween 80 or Cremophor EL to the organic solution.

  • Final Dilution: Slowly add the aqueous vehicle (e.g., sterile saline or phosphate-buffered saline (PBS)) to the mixture while vortexing or sonicating to form a homogenous suspension or emulsion.

    • Note: The final concentration of the organic solvent should be kept to a minimum (typically <5% DMSO) to avoid solvent-induced toxicity. A pilot study to assess vehicle tolerance in the chosen animal model is highly recommended.

1.2. Advanced Formulations To enhance solubility, stability, and bioavailability, advanced drug delivery systems can be utilized. These are particularly useful for chronic studies or when targeting specific tissues.

Formulation TypeAdvantagesDisadvantagesRelevant Literature
Liposomes Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, can be surface-modified for targeting.Can have stability issues, complex manufacturing process.[2][4][5]
Nanoparticles Improved bioavailability, controlled release, potential for targeted delivery.Potential for toxicity depending on material, complex characterization.[3]
Solid Dispersions Enhances solubility and dissolution rate, simple preparation methods.Can be prone to recrystallization of the drug, potential for instability.[2]
Cyclodextrin Inclusion Increases aqueous solubility, masks taste/odor, enhances stability.Limited loading capacity, potential for nephrotoxicity with some cyclodextrins.[2]

Quantitative Data Summary

The following table summarizes the available quantitative in vivo data for the anti-inflammatory effects of this compound. Currently, published pharmacokinetic and comprehensive toxicity data for this compound are limited.

ParameterModelMethodResultsReference
Anti-inflammatory Activity TPA-induced ear edema in miceTopical application of 1.0 mg/ear this compound83% reduction in edema[1]
Anti-inflammatory Activity Phospholipase A₂-induced paw edema in miceIntraperitoneal injection of 10 mg/kg this compound59% inhibition of edema at 60 min[1]
Enzyme Inhibition In vitro arachidonic acid metabolismMeasurement of 5-lipoxygenase (5-LOX) activitySelective inhibitor of 5-LOX[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on published studies involving this compound and general pharmacological practices.

3.1. Protocol 1: TPA-Induced Mouse Ear Edema (Topical Inflammation)

This model is used to assess the efficacy of topically applied anti-inflammatory agents.

Methodology:

  • Animals: Use Swiss mice (or a similar strain), 6-8 weeks old.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=5-8 per group):

    • Group 1: Vehicle control.

    • Group 2: TPA + Vehicle.

    • Group 3: TPA + this compound (e.g., 1.0 mg/ear).

    • Group 4: TPA + Positive Control (e.g., Indomethacin).

  • Procedure: a. Lightly anesthetize the mice. b. Apply the this compound formulation or vehicle to the inner and outer surfaces of the right ear (20 µL total volume). c. After 30 minutes, apply 12-O-tetradecanoylphorbol-13-acetate (TPA) solution (e.g., 2.5 µg in acetone) to the same ear to induce inflammation. d. Sacrifice the animals after a set time (e.g., 4-6 hours). e. Use a biopsy punch to collect a standard-sized disc from both the treated (right) and untreated (left) ears. f. Weigh the ear discs immediately.

  • Data Analysis: Calculate the edema as the difference in weight between the right and left ear punches. Calculate the percentage of inhibition using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

TPA_Edema_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Animal Acclimatization & Grouping formulation Prepare this compound Formulation start->formulation treatment Topical Application of This compound / Vehicle induction Topical Application of TPA (30 mins later) treatment->induction incubation Incubation Period (4-6 hours) induction->incubation sampling Collect Ear Punch Biopsies incubation->sampling weighing Weigh Ear Samples sampling->weighing calculation Calculate Edema & % Inhibition weighing->calculation

Workflow for the TPA-Induced Mouse Ear Edema Model.

3.2. Protocol 2: Phospholipase A₂-Induced Mouse Paw Edema (Systemic Inflammation)

This model assesses the systemic anti-inflammatory effects of a compound against an inflammatory agent.

Methodology:

  • Animals: Use Swiss mice (or a similar strain), 6-8 weeks old.

  • Grouping: Divide animals into groups (n=5-8 per group):

    • Group 1: Vehicle control (systemic).

    • Group 2: Phospholipase A₂ (PLA₂) + Vehicle.

    • Group 3: PLA₂ + this compound (e.g., 10 mg/kg, intraperitoneal).

    • Group 4: PLA₂ + Positive Control (e.g., Cyproheptadine).

  • Procedure: a. Administer the this compound formulation, vehicle, or positive control systemically (e.g., via intraperitoneal (i.p.) injection). b. After a pre-treatment period (e.g., 30-60 minutes), inject PLA₂ (e.g., 2 µg in 20 µL saline) into the subplantar region of the right hind paw. c. Measure the paw volume or thickness immediately before the PLA₂ injection (time 0) and at various time points after (e.g., 15, 30, 60, 120 minutes) using a plethysmometer or digital calipers.

  • Data Analysis: The increase in paw volume is calculated as the difference between the volume at time 't' and time 0. The percentage of inhibition is calculated relative to the vehicle-treated control group.

PLA2_Edema_Workflow cluster_prep Pre-treatment cluster_exp Induction & Measurement cluster_analysis Analysis start Animal Grouping treatment Systemic Administration of This compound / Vehicle (i.p.) start->treatment wait Pre-treatment Period (30-60 min) treatment->wait baseline Measure Baseline Paw Volume (t=0) wait->baseline induction Subplantar Injection of PLA₂ baseline->induction measurement Measure Paw Volume at Multiple Time Points induction->measurement calculation Calculate Paw Volume Increase measurement->calculation inhibition Calculate % Inhibition calculation->inhibition

Workflow for the PLA₂-Induced Mouse Paw Edema Model.

Signaling Pathways

This compound's primary reported mechanism of action is the selective inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the metabolism of arachidonic acid into leukotrienes, which are potent inflammatory mediators[1]. This is distinct from non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.

4.1. Arachidonic Acid Metabolism Pathway

The diagram below illustrates the cascade and the point of inhibition by this compound.

Arachidonic_Acid_Pathway membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA₂ pla2 Phospholipase A₂ (PLA₂) cox Cyclooxygenases (COX-1, COX-2) aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox prostaglandins Prostaglandins, Thromboxanes cox->prostaglandins leukotrienes Leukotrienes (e.g., LTB₄) lox->leukotrienes inflammation1 Inflammation, Pain, Fever prostaglandins->inflammation1 inflammation2 Inflammation, Bronchoconstriction, Chemotaxis leukotrienes->inflammation2 sigmoidinB This compound sigmoidinB->lox

This compound selectively inhibits the 5-LOX pathway.

4.2. General Anti-inflammatory Signaling

Flavonoids can modulate various intracellular signaling pathways involved in inflammation, such as the TGF-β pathway, which plays a complex, context-dependent role in immunity[6][7]. The TGF-β signaling cascade often involves the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression[8][9]. While the direct effect of this compound on this pathway is not yet elucidated, it represents a potential area for future investigation.

TGF_Beta_Pathway cluster_0 Cell Cytoplasm tgfb TGF-β Ligand receptor TGF-β Receptor Complex (Type I & II) tgfb->receptor smad23 p-SMAD2/3 receptor->smad23 phosphorylates complex SMAD2/3/4 Complex smad23->complex smad4 SMAD4 smad4->complex transcription Modulation of Gene Transcription complex->transcription translocates to nucleus Nucleus response Anti-inflammatory or Pro-inflammatory Effects transcription->response

Simplified TGF-β/SMAD signaling pathway.

References

Application Note: Using CRISPR-Cas9 Screening to Identify Cellular Targets of Sigmoidin B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sigmoidin B, a prenylated flavonoid, exhibits significant cytotoxic activity, yet its molecular targets and mechanism of action are poorly understood. This lack of mechanistic insight hinders its therapeutic development. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing genome-wide CRISPR-Cas9 loss-of-function screens to systematically identify the cellular targets of this compound. We present detailed protocols for performing pooled library screens to uncover genes whose knockout confers resistance or sensitivity to the compound.[1][2] This powerful, unbiased approach can elucidate biological pathways essential for this compound's activity, thereby identifying high-confidence target candidates for further validation and drug development.[2]

Introduction

Target identification is a critical and often challenging step in drug discovery.[3][4] For natural products like this compound, traditional methods can be resource-intensive. Modern functional genomics, particularly CRISPR-Cas9 technology, has revolutionized this process by enabling robust, genome-wide interrogation of gene function.[2][4]

CRISPR-Cas9 knockout screens are a powerful tool for defining the mechanism of action of small molecules.[5][6][7] By creating a diverse population of cells, each with a single gene knockout, these screens can identify genes that functionally interact with a compound.[1] When the cell population is treated with a cytotoxic agent like this compound, cells with knockouts in genes essential for the drug's activity will survive, while cells with knockouts in genes that protect against the drug will be eliminated. Sequencing the single-guide RNA (sgRNA) cassettes from the surviving and depleted populations reveals the genetic basis of resistance and sensitivity, respectively.[8]

This application note details the experimental workflow, protocols, data analysis, and visualization necessary to perform a successful CRISPR-Cas9 screen for this compound target identification.

Experimental and Logical Workflows

CRISPR Knockout Screen Workflow

The overall process involves creating a mutant cell library, applying selective pressure with this compound, and identifying genes that alter the cellular response through next-generation sequencing.

CRISPR_Screen_Workflow CRISPR-Cas9 Screening Workflow for this compound Target ID cluster_setup Phase 1: Library Preparation cluster_transduction Phase 2: Mutant Cell Pool Generation cluster_screening Phase 3: Phenotypic Screen cluster_analysis Phase 4: Data Analysis & Hit ID Lenti_Library Pooled Lentiviral sgRNA Library (e.g., GeCKOv2) Packaging HEK293T Packaging Lenti_Library->Packaging Virus Produce High-Titer Lentivirus Packaging->Virus Transduction Transduce Cells (Low MOI) Virus->Transduction Target_Cells Target Cells (Cas9-Expressing) Target_Cells->Transduction Selection Antibiotic Selection (e.g., Puromycin) Transduction->Selection Cell_Pool Stable Mutant Cell Pool Selection->Cell_Pool Split Split Population Cell_Pool->Split Control Control Treatment (DMSO) Split->Control Treatment This compound Treatment (IC50 - IC80) Split->Treatment Apply Selective Pressure Culture Culture for 14-21 Days Control->Culture Treatment->Culture Apply Selective Pressure Harvest Harvest Surviving Cells Culture->Harvest gDNA Genomic DNA Extraction Harvest->gDNA PCR sgRNA Amplification (PCR) gDNA->PCR NGS Next-Gen Sequencing (NGS) PCR->NGS Analysis Bioinformatic Analysis (e.g., MAGeCK) NGS->Analysis Hits Identify Enriched (Resistance) & Depleted (Sensitivity) Hits Analysis->Hits

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

Logical Relationship of Screen Hits

The results of the screen can point to different components of the drug's mechanism of action. This diagram illustrates the logical interpretation of potential gene hits.

Logical_Interpretation cluster_sensitivity Sensitivity Hits (Depleted sgRNAs) SigmoidinB This compound Target Direct Target (e.g., Kinase) SigmoidinB->Target Inhibits Pathway_Activator Pathway Activator (Upstream of Target) Target->Pathway_Activator Drug_Metabolizer Drug Transporter/Metabolizer (Efflux Pump) Pathway_Inhibitor Pathway Inhibitor (Negative Regulator) Resistance_Gene Intrinsic Resistance Gene

Caption: Interpreting gene hits from a resistance/sensitivity screen.

Detailed Experimental Protocols

This protocol is adapted for standard human cell lines using a common genome-wide library like GeCKOv2.[4]

Phase 1: Preparation and Titration of Lentiviral sgRNA Library
  • Library Amplification: Amplify the pooled sgRNA plasmid library (e.g., GeCKOv2) in electrocompetent E. coli and perform a maxi-prep to obtain sufficient plasmid DNA.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.

  • Virus Titration: Prepare a serial dilution of the viral supernatant and transduce your Cas9-expressing target cells. After 24-48 hours, apply the appropriate antibiotic selection (e.g., puromycin). Count the number of surviving colonies after 7-10 days to calculate the viral titer in transducing units per mL (TU/mL).

Phase 2: Generation of the Mutant Cell Population
  • Cell Line: Use a cell line known to be sensitive to this compound that has been engineered to stably express Cas9 nuclease.

  • Transduction: Seed enough Cas9-expressing cells to ensure a representation of at least 300-500 cells per sgRNA in the library (e.g., for a library of 120,000 sgRNAs, use at least 3.6 x 10^7 cells).[4]

  • Transduce the cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3 to 0.4. This is critical to ensure that most cells receive only a single sgRNA.

  • Antibiotic Selection: 24 hours post-transduction, apply puromycin selection to eliminate non-transduced cells.

  • Expansion: Expand the surviving cell pool while maintaining library representation. Harvest a portion of these cells as your baseline (T=0) reference sample.

Phase 3: this compound Screen
  • Determine IC50: Perform a dose-response curve to determine the concentration of this compound that inhibits cell growth by 50% (IC50) and 80% (IC80) in the Cas9-expressing target cell line.

  • Screening: Split the mutant cell pool into two populations:

    • Control Group: Treat with vehicle (e.g., DMSO).

    • Treatment Group: Treat with this compound at a concentration between the IC50 and IC80.

  • Maintenance: Culture the cells for 14-21 days, passaging as necessary. Crucially, maintain a minimum of 300-500 cells per sgRNA at each passage to preserve the library's complexity.

  • Harvest: At the end of the screen, harvest at least 3.6 x 10^7 cells from both the control and treatment arms for genomic DNA extraction.

Phase 4: Analysis and Hit Identification
  • Genomic DNA Extraction: Isolate high-quality genomic DNA (gDNA) from the T=0, control, and treatment cell pellets.

  • sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the gDNA. The first step amplifies the region, and the second adds Illumina sequencing adapters and barcodes.

  • Next-Generation Sequencing (NGS): Pool the barcoded PCR amplicons and perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NextSeq).

  • Data Analysis: Use bioinformatics tools like MAGeCK to analyze the sequencing data. This software compares sgRNA read counts between the treatment and control samples to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity).

Data Presentation and Interpretation

The primary output is a ranked list of genes. Results should be summarized in tables for clarity.

Table 1: Top Gene Hits from this compound Resistance Screen (Hypothetical Data)

Gene SymbolDescriptionMAGeCK Scorep-valuePhenotype
GENE-X Serine/Threonine Kinase0.851.5e-7Resistance
GENE-Y ABC Transporter0.794.2e-6Resistance
GENE-Z E3 Ubiquitin Ligase0.719.8e-6Resistance
  • Interpretation: Knockout of GENE-X, a kinase, confers strong resistance. This makes it a top candidate for being the direct target of this compound. GENE-Y, a transporter, may be involved in drug efflux.

Table 2: Top Gene Hits from this compound Sensitivity Screen (Hypothetical Data)

Gene SymbolDescriptionMAGeCK Scorep-valuePhenotype
GENE-A Phosphatase0.912.3e-8Sensitivity
GENE-B DNA Repair Protein0.826.1e-7Sensitivity
  • Interpretation: Knockout of GENE-A, a phosphatase that may oppose the action of GENE-X, sensitizes cells to this compound. This provides strong pathway-level evidence.

Hit Validation

Candidate genes identified from the primary screen must be validated individually.

  • Individual Knockouts: Generate knockout cell lines for each top candidate gene using 2-3 individual, validated sgRNAs.

  • Viability Assays: Confirm that the individual knockout of a resistance gene (e.g., GENE-X) increases the IC50 of this compound compared to control cells.

  • Biochemical Assays: If the top hit is an enzyme (e.g., a kinase), perform in vitro assays with the recombinant protein to confirm direct inhibition by this compound.

By following these protocols, researchers can effectively leverage CRISPR-Cas9 screening to uncover the molecular targets of this compound, paving the way for a deeper understanding of its mechanism of action and accelerating its path toward clinical application.

References

Application Notes and Protocols for Metabolomics Analysis of Cells Treated with Sigmoidin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigmoidin B, a flavonoid compound, has garnered interest for its potential therapeutic properties, including antitumor and antimicrobial activities. Understanding the precise molecular mechanisms by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful approach to elucidate the biochemical pathways perturbed by this compound treatment. This document provides detailed application notes and protocols for conducting a metabolomics study on cultured cells treated with this compound.

Principle

This protocol outlines a workflow for the untargeted metabolomics analysis of cultured cells treated with this compound. The methodology involves cell culture and treatment, metabolite extraction, sample analysis by mass spectrometry (MS)-based platforms (such as GC-MS or LC-MS), data processing, and statistical analysis to identify metabolic pathways significantly altered by this compound.

Materials and Reagents

  • Cell Lines: Appropriate cancer cell line (e.g., HeLa, MCF-7, A549) or other cell line of interest.

  • Cell Culture Media: As recommended for the specific cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (analytical grade)

  • Dimethyl Sulfoxide (DMSO) (cell culture grade)

  • Methanol (MeOH), Acetonitrile (ACN), Water (LC-MS grade)

  • Internal Standards Solution: A mixture of stable isotope-labeled compounds representing different chemical classes.

  • Dry Ice

  • Liquid Nitrogen

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting. For example, seed 5 x 10^5 cells per well. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment: After 24 hours, when the cells are in the exponential growth phase, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., 10 µM, 25 µM, 50 µM) or an equivalent volume of DMSO as a vehicle control. A non-treated control group should also be included.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for metabolic changes to occur.

Metabolite Quenching and Extraction

This step is critical to halt enzymatic activity and preserve the cellular metabolic state.

  • Quenching:

    • Place the 6-well plates on a bed of dry ice to rapidly cool the cells.

    • Aspirate the culture medium completely.

    • Wash the cells twice with 1 mL of ice-cold PBS to remove any remaining medium. Aspirate the PBS completely after each wash.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.

    • Incubate the plates at -80°C for 15 minutes to allow for complete cell lysis and protein precipitation.

    • Scrape the cells from the bottom of the wells using a cell scraper.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

    • Vortex the tubes for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until analysis.

Sample Preparation for LC-MS Analysis
  • Reconstitution: On the day of analysis, reconstitute the dried metabolite extracts in 100 µL of a 50:50 mixture of acetonitrile and water containing internal standards.

  • Vortex and Centrifuge: Vortex the reconstituted samples for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.

  • Transfer: Transfer the clear supernatant to LC-MS vials with inserts for analysis.

LC-MS Based Metabolomics Analysis

An untargeted metabolomics approach using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system is recommended.

  • Chromatographic Separation: Use a reversed-phase (e.g., C18) or HILIC column for broad coverage of metabolites.

  • Mass Spectrometry: Acquire data in both positive and negative ionization modes to detect a wider range of metabolites.

  • Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.

Data Processing and Statistical Analysis
  • Peak Picking and Alignment: Process the raw LC-MS data using software such as XCMS, MS-DIAL, or Compound Discoverer to detect, align, and quantify metabolic features.

  • Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB, KEGG).

  • Statistical Analysis:

    • Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to visualize the overall metabolic differences between the control and this compound-treated groups.

    • Use univariate statistical tests (e.g., t-test or ANOVA) to identify individual metabolites that are significantly altered by this compound treatment.

    • Perform pathway analysis using tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to identify the metabolic pathways that are most significantly impacted.

Data Presentation

The following tables represent hypothetical quantitative data from a metabolomics study of cancer cells treated with 25 µM this compound for 48 hours. The values are presented as fold change relative to the vehicle control.

Table 1: Key Metabolites in Central Carbon Metabolism

MetabolitePathwayFold Change (this compound vs. Control)p-value
GlucoseGlycolysis0.850.041
PyruvateGlycolysis1.520.012
LactateFermentation1.890.005
CitrateTCA Cycle0.710.023
α-KetoglutarateTCA Cycle0.650.018
SuccinateTCA Cycle0.780.035
MalateTCA Cycle0.810.040
Ribose-5-phosphatePentose Phosphate Pathway1.450.015

Table 2: Key Metabolites in Amino Acid Metabolism

MetabolitePathwayFold Change (this compound vs. Control)p-value
GlutamineGlutaminolysis0.680.011
GlutamateGlutaminolysis1.630.008
AspartateAmino Acid Metabolism1.350.021
AlanineAmino Acid Metabolism1.480.017
SerineAmino Acid Metabolism1.720.009
GlycineAmino Acid Metabolism1.650.010

Table 3: Key Metabolites in Lipid Metabolism

MetabolitePathwayFold Change (this compound vs. Control)p-value
Palmitic acidFatty Acid Synthesis0.750.028
Stearic acidFatty Acid Synthesis0.810.039
Oleic acidFatty Acid Metabolism0.880.045
CholinePhospholipid Metabolism1.250.033
PhosphocholinePhospholipid Metabolism1.380.024

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_interpretation Interpretation cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment quenching Quench Metabolism treatment->quenching extraction Extract Metabolites quenching->extraction lcms LC-MS Analysis extraction->lcms data_processing Data Processing lcms->data_processing stat_analysis Statistical Analysis data_processing->stat_analysis pathway_analysis Pathway Analysis stat_analysis->pathway_analysis biological_interpretation Biological Interpretation pathway_analysis->biological_interpretation

Caption: Experimental workflow for metabolomics analysis.

Hypothetical Signaling Pathway Affected by this compound

Based on the known anti-cancer effects of many flavonoids, a plausible mechanism of action for this compound is the inhibition of a pro-survival signaling pathway, such as the PI3K/Akt pathway, leading to downstream metabolic reprogramming.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_metabolism Metabolic Reprogramming RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Glycolysis Increased Glycolysis mTORC1->Glycolysis Glutaminolysis Increased Glutaminolysis mTORC1->Glutaminolysis Lipid_Synthesis Decreased Lipid Synthesis mTORC1->Lipid_Synthesis SigmoidinB This compound SigmoidinB->PI3K Inhibits

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway.

Discussion and Interpretation

The hypothetical data suggests that this compound treatment leads to significant metabolic reprogramming in cancer cells. The observed increase in lactate production and decrease in TCA cycle intermediates are indicative of a shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. The increased levels of intermediates in the pentose phosphate pathway suggest a higher demand for nucleotide biosynthesis to support cell proliferation.

The alterations in amino acid metabolism, particularly the increased glutamate and serine levels, point towards an anaplerotic influx to replenish TCA cycle intermediates and to support nucleotide and glutathione synthesis. The decrease in fatty acid synthesis intermediates may indicate an inhibition of de novo lipogenesis, which is often upregulated in cancer cells to support membrane biosynthesis.

These metabolic alterations are consistent with the inhibition of a central signaling node like the PI3K/Akt/mTOR pathway, which is a master regulator of cell growth and metabolism. Further experiments, such as western blotting for key signaling proteins and metabolic flux analysis using stable isotope tracers, would be necessary to validate this proposed mechanism of action.

Conclusion

This application note provides a comprehensive framework for investigating the metabolic effects of this compound on cultured cells. The detailed protocols and hypothetical data serve as a guide for researchers to design and execute robust metabolomics experiments. The insights gained from such studies will be invaluable in understanding the mechanism of action of this compound and in its potential development as a novel therapeutic agent.

Application Notes and Protocols for Visualizing Sigmoidin B in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Imaging Strategies for the Cellular Localization of Sigmoidin B

The visualization of proteins within their cellular context is fundamental to understanding their function, regulation, and involvement in signaling pathways. This document provides a comprehensive guide to imaging "this compound," a hypothetical protein of interest, within cellular systems. The primary technique detailed is immunofluorescence (IF), a robust and widely adopted method for localizing specific antigens in fixed cells.[1][2] Additionally, considerations for live-cell imaging are discussed, offering a complementary approach to study the dynamic behavior of this compound in real-time.

Immunofluorescence microscopy allows for the precise localization of target molecules by using antibodies conjugated to fluorescent dyes.[1][2][3] The process typically involves fixing the cells to preserve their structure, permeabilizing the cell membranes to allow antibody access, and then incubating with a primary antibody specific to this compound. Subsequently, a secondary antibody, conjugated to a fluorophore and directed against the primary antibody's host species, is used for detection and signal amplification.[3] This indirect method is often preferred due to its increased sensitivity.[3]

For dynamic studies, live-cell imaging presents a powerful alternative.[4] This can be achieved by genetically fusing this compound with a fluorescent protein (e.g., GFP, RFP) or by using cell-permeable fluorescent probes that specifically bind to this compound. Live-cell imaging enables the tracking of this compound's movement, translocation between cellular compartments, and its involvement in dynamic processes in response to various stimuli.[4][5]

Advanced imaging techniques such as confocal microscopy can provide high-resolution optical sections, reducing out-of-focus fluorescence and improving image quality.[6] For resolving subcellular structures at the nanoscale, super-resolution microscopy techniques like STORM or PALM can be employed.[7]

The choice of imaging strategy will depend on the specific research question, the nature of this compound, and the available resources. The following protocols provide a detailed methodology for immunofluorescence, which serves as a foundational technique for visualizing this compound.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of this compound in Adherent Cells

This protocol outlines the steps for fixing, permeabilizing, and staining adherent cells to visualize the subcellular localization of this compound.

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)

  • 0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Triton X-100)[8][9]

  • Primary antibody against this compound (diluted in Antibody Dilution Buffer)

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add 4% PFA to the cells and incubate for 15 minutes at room temperature.[8][10]

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature. This step is necessary for intracellular targets.

  • Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer and incubate for 60 minutes at room temperature to reduce non-specific antibody binding.[8][9]

  • Primary Antibody Incubation: Aspirate the blocking buffer and add the diluted primary antibody against this compound. Incubate overnight at 4°C in a humidified chamber.[8][11]

  • Washing: Aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.[11]

  • Secondary Antibody Incubation: Add the fluorophore-conjugated secondary antibody diluted in Antibody Dilution Buffer. Incubate for 1-2 hours at room temperature, protected from light.[10]

  • Washing: Aspirate the secondary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Carefully mount the coverslip onto a microscope slide with a drop of antifade mounting medium.[10]

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.

Quantitative Data Presentation

The following table provides a template for summarizing quantitative data obtained from imaging experiments to visualize this compound.

Experimental ConditionMean Fluorescence Intensity of this compound (Arbitrary Units)Standard DeviationPearson's Co-localization Coefficient (with Marker X)Percentage of Cells with this compound in Nucleus
Control (Untreated)
Treatment A
Treatment B
This compound Knockdown

Mandatory Visualizations

Experimental Workflow for Immunofluorescence

G cluster_preparation Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis A Seed cells on coverslips B Cell treatment (optional) A->B C Wash with PBS B->C D Fix with 4% PFA C->D E Permeabilize (Triton X-100) D->E F Block non-specific sites E->F G Incubate with Primary Ab (anti-Sigmoidin B) F->G H Incubate with Secondary Ab (Fluorophore-conjugated) G->H I Counterstain nuclei (DAPI) H->I J Mount coverslip I->J K Image with Fluorescence Microscope J->K L Quantitative Image Analysis K->L

Caption: Workflow for visualizing this compound via immunofluorescence.

Hypothetical this compound Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor SigmoidinB This compound Receptor->SigmoidinB Recruitment KinaseA Kinase A SigmoidinB->KinaseA Phosphorylation KinaseB Kinase B KinaseA->KinaseB Activation TF Transcription Factor KinaseB->TF Translocation Gene Gene Expression TF->Gene Regulation Ligand External Ligand Ligand->Receptor Activation

Caption: A hypothetical signaling cascade involving this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vivo Dosing for Compound S

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is for a hypothetical compound, "Compound S," and is intended to serve as a template for researchers working with novel therapeutic agents. All data, protocols, and pathways are illustrative. Researchers must adapt these guidelines to the specific properties of their compound of interest.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when initiating in vivo studies with a new compound.

Q1: How do I determine the starting dose for my in vivo experiment with Compound S?

A1: The starting dose for a first-in-human study is determined based on preclinical data. For preclinical studies, a common approach is to start with a dose that is a fraction (e.g., 1/10th) of the dose that showed 50% efficacy (ED50) in a relevant animal model, provided this dose is well below the maximum tolerated dose (MTD). If no efficacy data is available, the starting dose can be estimated from in vitro data (e.g., IC50) and allometric scaling. A dose-ranging study is highly recommended to establish a safe and effective dose range.[1][2][3]

Q2: What is the recommended vehicle for administering Compound S?

A2: The choice of vehicle depends on the physicochemical properties of Compound S (e.g., solubility, stability). For oral administration, common vehicles include water, saline, or a suspension in methylcellulose. For intravenous administration, a solution in saline or a solubilizing agent like DMSO may be appropriate. It is crucial to test the vehicle alone as a control group to ensure it has no biological effects.

Q3: What are the expected signs of toxicity for Compound S?

A3: Signs of toxicity are compound-specific and can range from mild to severe. Common signs to monitor in animal models include weight loss, changes in behavior (e.g., lethargy, agitation), ruffled fur, and changes in food and water intake. Acute toxicity studies are designed to identify these signs and determine the MTD.[4][5][6]

Q4: How do I establish a dose-response relationship for Compound S?

A4: A dose-response study involves treating several groups of animals with a range of doses of Compound S, including a placebo or vehicle control group.[7] The response (e.g., tumor growth inhibition, reduction in inflammatory markers) is measured for each group. The data is then plotted to generate a dose-response curve, from which parameters like the ED50 can be determined.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vivo experiments.

Q1: I'm observing high mortality in my treatment group, even at low doses. What should I do?

A1:

  • Verify Dose Calculation and Preparation: Double-check all calculations and ensure the compound was weighed and diluted correctly.

  • Check Administration Route and Technique: Improper administration (e.g., accidental intraperitoneal injection instead of subcutaneous) can lead to acute toxicity.

  • Assess Vehicle Toxicity: The vehicle itself may be causing adverse effects. Run a vehicle-only control group to rule this out.

  • Consider Acute Toxicity: Compound S may have a narrow therapeutic window. An acute toxicity study is recommended to determine the MTD more accurately.[4][5]

Q2: I'm not seeing any therapeutic effect of Compound S. What are the possible reasons?

A2:

  • Inadequate Dose: The doses used may be too low to achieve a therapeutic concentration in the target tissue. A dose-escalation study may be necessary.

  • Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. A pharmacokinetic (PK) study is needed to assess its absorption, distribution, metabolism, and excretion (ADME) profile.[9][10]

  • Incorrect Dosing Schedule: The frequency of administration may not be optimal to maintain therapeutic levels of the compound. PK data can help in designing a better dosing regimen.

  • Inactive Compound: Ensure the batch of Compound S is active and has not degraded.

Q3: The results from my dose-response study are not consistent. What could be the cause?

A3:

  • High Inter-animal Variability: Biological responses can vary significantly between individual animals. Ensure you are using a sufficient number of animals per group to achieve statistical power.

  • Inconsistent Dosing: Ensure that each animal receives the correct dose and that the administration is performed consistently.

  • Environmental Factors: Variations in housing conditions, diet, or stress levels can impact experimental outcomes.

  • Blinding: Lack of blinding can introduce unconscious bias in measurements. The person assessing the outcomes should be unaware of the treatment groups.[11]

Data Presentation

Table 1: Dose-Ranging and Efficacy Study of Compound S in a Murine Xenograft Model
Dose Group (mg/kg)Number of AnimalsMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control101500 ± 2500%
1101200 ± 20020%
510750 ± 15050%
1010450 ± 10070%
2010300 ± 8080%
Table 2: Summary of Pharmacokinetic Parameters of Compound S in Rats (10 mg/kg, IV)
ParameterValueUnit
Cmax (Maximum Concentration)2.5µg/mL
Tmax (Time to Cmax)0.25hours
AUC (Area Under the Curve)10µg*h/mL
t½ (Half-life)4hours
Clearance1L/h/kg
Volume of Distribution5.8L/kg
Table 3: Acute Toxicity Profile of Compound S in Rodents
SpeciesRoute of AdministrationLD50 (mg/kg)Key Observations
MouseOral>2000No adverse effects observed
MouseIntravenous150Lethargy, ruffled fur at doses >100 mg/kg
RatOral>2000No adverse effects observed
RatIntravenous120Lethargy, transient weight loss at doses >80 mg/kg

Experimental Protocols

Protocol 1: In Vivo Dose-Ranging and Efficacy Study
  • Animal Model: Use an appropriate animal model for the disease being studied (e.g., immunodeficient mice with tumor xenografts for cancer studies).

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, and 3-4 dose levels of Compound S). A typical group size is 8-10 animals.

  • Dose Preparation: Prepare fresh solutions or suspensions of Compound S in the chosen vehicle on each day of dosing.

  • Administration: Administer Compound S according to the planned route (e.g., oral gavage, intravenous injection) and schedule (e.g., once daily for 21 days).

  • Monitoring: Monitor the animals daily for signs of toxicity and measure relevant efficacy endpoints (e.g., tumor volume, body weight) at regular intervals.

  • Data Analysis: At the end of the study, euthanize the animals and collect tissues for further analysis if needed. Analyze the data to determine the dose-response relationship.

Protocol 2: Basic Pharmacokinetic Analysis of Compound S
  • Animal Model: Use a standard rodent model, such as Sprague-Dawley rats.

  • Catheterization (Optional): For serial blood sampling from the same animal, surgical implantation of a catheter in a major blood vessel (e.g., jugular vein) is recommended.

  • Dose Administration: Administer a single dose of Compound S via the desired route (e.g., intravenous bolus).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.[12]

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound S in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, AUC, and half-life.

Visualizations

Signaling Pathway

G cluster_0 Upstream Activation cluster_1 S-Pathway cluster_2 Downstream Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein S_Kinase_1 S-Kinase 1 Adaptor_Protein->S_Kinase_1 S_Kinase_2 S-Kinase 2 S_Kinase_1->S_Kinase_2 Transcription_Factor Transcription Factor S_Kinase_2->Transcription_Factor Compound_S Compound S Compound_S->S_Kinase_2 Gene_Expression Gene Expression (Proliferation & Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by Compound S.

Experimental Workflow

G start Start: In Vitro Data (IC50, preliminary toxicity) dose_ranging Dose-Ranging Study (non-GLP) start->dose_ranging pk_study Pharmacokinetic (PK) Study dose_ranging->pk_study efficacy_study Efficacy Study in Disease Model (GLP) dose_ranging->efficacy_study pk_study->efficacy_study tox_study Toxicology Study (GLP) efficacy_study->tox_study final_dose Optimized Dose Selection for Further Development tox_study->final_dose

Caption: General experimental workflow for in vivo dose optimization.

Troubleshooting Decision Tree

G start Unexpected Outcome (e.g., high mortality, no efficacy) check_dose Dose calculation and preparation correct? start->check_dose check_admin Administration route and technique correct? check_dose->check_admin Yes recalc Action: Recalculate and reprepare. Repeat with new batch. check_dose->recalc No check_vehicle Vehicle appropriate and non-toxic? check_admin->check_vehicle Yes retrain Action: Review protocol and retrain staff. Consider alternative route. check_admin->retrain No check_pkpd Unexpected PK/PD properties? check_vehicle->check_pkpd Yes new_vehicle Action: Test vehicle alone. Select a different vehicle. check_vehicle->new_vehicle No pkpd_study Action: Conduct a full PK/PD study. Re-evaluate mechanism. check_pkpd->pkpd_study Yes

Caption: Troubleshooting decision tree for unexpected in vivo results.

References

minimizing Sigmoidin B degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sigmoidin B

Disclaimer: The following information is provided as a general guide for the handling and storage of the novel compound this compound. As this compound is a proprietary research molecule, specific stability data may vary. It is highly recommended that users perform their own stability studies for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C or below, protected from light and moisture.[1][2][3] Use of a desiccator is recommended to minimize exposure to humidity.[3] For short-term storage (up to a few weeks), storage at 2-8°C is acceptable if the compound is kept in a tightly sealed, opaque container.[2][3]

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. For optimal stability, prepare solutions fresh for each experiment. If storage is necessary, we recommend dissolving this compound in anhydrous, research-grade DMSO or ethanol at a high concentration and storing these stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[4] Avoid storing in aqueous or protic solvents for extended periods, as this may lead to hydrolysis.

Q3: What are the visible signs of this compound degradation?

A3: Degradation of solid this compound may be indicated by a change in color (e.g., from a white powder to yellow or brown), a change in texture (e.g., clumping), or a noticeable odor. In solution, degradation can manifest as a color change or the formation of precipitates. Analytically, degradation is observed as a decrease in the peak area of the parent compound and the appearance of new peaks in chromatographic analyses (e.g., HPLC, LC-MS).

Q4: Which solvents should be avoided for long-term storage of this compound?

A4: Protic solvents, especially those containing water, should be avoided for long-term storage as they can facilitate hydrolysis. Additionally, solvents that are not anhydrous can introduce moisture, leading to degradation.[5] It is also advisable to avoid solvents that can promote oxidation. Always use high-purity, anhydrous solvents.[1]

Q5: Is this compound sensitive to light?

A5: Yes, preliminary data suggests that this compound is sensitive to light, particularly UV light. Exposure to light can lead to photodegradation. Therefore, it is crucial to store both solid and solution forms of this compound in amber vials or other opaque containers to protect them from light.[3][5] All experimental manipulations should be performed with minimal light exposure.

Troubleshooting Guide

Q1: I am observing a loss of biological activity in my experiments with this compound. What could be the cause?

A1: A loss of biological activity is a common indicator of compound degradation. Consider the following possibilities:

  • Improper Storage: Verify that your storage conditions for both solid and stock solutions align with our recommendations (-20°C or -80°C, protected from light and moisture).[1][2][3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. Prepare small, single-use aliquots to avoid this.[4]

  • Solution Instability: this compound may be unstable in your experimental buffer or media. Prepare fresh dilutions from your stock solution immediately before each experiment.

  • Interaction with Other Reagents: Your experimental medium may contain components that react with and degrade this compound.

Q2: My HPLC/LC-MS analysis shows multiple peaks that were not present in the initial analysis of this compound. What does this mean?

A2: The appearance of new peaks in your chromatogram is a strong indication that this compound has degraded.[6][7] These new peaks represent degradation products. To address this:

  • Review Handling Procedures: Ensure that the compound was handled correctly during sample preparation (e.g., minimal exposure to light, appropriate solvents).

  • Check Solvent Purity: Impurities in your solvents can sometimes cause degradation. Use high-purity, HPLC-grade solvents.

  • Assess Sample Stability: The degradation may be occurring in the autosampler. If possible, use a cooled autosampler and run a time-course experiment to see if the degradation products increase over time in the prepared sample.

Q3: The color of my this compound powder has changed from white to a yellowish tint. Is it still usable?

A3: A color change is a visual sign of potential degradation. While the compound may still retain some activity, its purity is compromised. We recommend the following:

  • Analytical Confirmation: Perform an analytical check (e.g., HPLC, LC-MS) to determine the purity of the compound.

  • Use with Caution: If you must use the discolored compound, be aware that the actual concentration of active this compound is lower than calculated by weight, and the degradation products may have unintended biological effects. For critical experiments, we strongly advise using a fresh, pure lot of this compound.

Quantitative Data on this compound Stability

The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes and should be confirmed by the end-user.

Storage Condition Solvent Duration Remaining Purity (%) Notes
25°C (Ambient, Exposed to Light)Solid30 days< 80%Significant degradation observed.
25°C (Ambient, Protected from Light)Solid30 days~95%Light protection is crucial.
4°C (Protected from Light)Solid6 months> 98%Suitable for short to medium-term storage.
-20°C (Protected from Light)Solid24 months> 99%Recommended for long-term storage.
25°C (Protected from Light)DMSO24 hours~97%Minor degradation.
25°C (Protected from Light)PBS (pH 7.4)4 hours< 90%Unstable in aqueous buffer at room temperature.
4°C (Protected from Light)DMSO7 days> 98%Acceptable for short-term stock solution storage.
-80°C (Protected from Light)DMSO12 months> 99%Recommended for long-term solution storage.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

1. Purpose: To quantify the purity of this compound and detect the presence of any degradation products. This method is designed to separate the parent compound from potential impurities and degradants.

2. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), analytical grade

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or the determined λmax for this compound)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of DMSO.

  • Working Solution (50 µg/mL): Dilute 50 µL of the stock solution into 950 µL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

5. Forced Degradation Sample Preparation (for method validation):

  • Acid Hydrolysis: Mix 100 µL of stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 100 µL of stock solution with 900 µL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 100 µL of stock solution with 900 µL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours before injection.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Prepare a working solution as described in step 4.

  • Photodegradation: Expose a solution of this compound (50 µg/mL in 50:50 ACN:Water) to a UV lamp (254 nm) for 24 hours.

6. Data Analysis:

  • Inject the working solution and the forced degradation samples.

  • The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

G cluster_0 cluster_1 Initial Checks cluster_2 Analytical Investigation cluster_3 Problem Identification cluster_4 Resolution start Suspected this compound Degradation (e.g., loss of activity, new HPLC peaks) check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Solvents, Aliquoting) start->check_handling run_hplc Run Stability-Indicating HPLC/LC-MS check_storage->run_hplc check_handling->run_hplc compare_data Compare with Reference Standard run_hplc->compare_data degradation_confirmed Degradation Confirmed? compare_data->degradation_confirmed improper_storage Improper Storage or Handling degradation_confirmed->improper_storage Yes solution_instability Instability in Experimental Solution degradation_confirmed->solution_instability Yes no_degradation No Degradation Detected (Investigate other experimental variables) degradation_confirmed->no_degradation No discard_lot Discard Compromised Lot improper_storage->discard_lot improve_protocol Revise Storage/Handling Protocols improper_storage->improve_protocol fresh_solutions Prepare Fresh Solutions for Each Experiment solution_instability->fresh_solutions

Caption: Troubleshooting workflow for investigating this compound degradation.

G cluster_0 Hypothetical Degradation of this compound sigmoidin_b This compound (Parent Compound) hydrolysis_product Hydrolysis Product (e.g., Ring Opening) sigmoidin_b->hydrolysis_product H₂O / pH change oxidation_product Oxidation Product (e.g., Quinone Formation) sigmoidin_b->oxidation_product O₂ / Light fragment_a Degradation Fragment A hydrolysis_product->fragment_a Further cleavage fragment_b Degradation Fragment B hydrolysis_product->fragment_b Further cleavage

Caption: Hypothetical degradation pathway of this compound via hydrolysis and oxidation.

References

addressing off-target effects of Sigmoidin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sigmoidin B. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

This compound is a prenylated flavanone known for its anti-inflammatory and antioxidant properties. Its primary molecular target is 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-LOX, this compound can reduce the production of these pro-inflammatory molecules.

Q2: What are the potential off-target effects of this compound?

While the primary target of this compound is 5-lipoxygenase, several off-target effects have been observed, particularly at higher concentrations. These include:

  • Pro-oxidant Activity: In the presence of metal ions like copper (Cu(II)), this compound can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) and potential DNA damage.

  • Cytotoxicity: this compound has demonstrated cytotoxic effects, especially in cancer cell lines. This toxicity is thought to be linked to its pro-oxidant activity and its ability to deplete intracellular glutathione (GSH).

  • Glutathione (GSH) Depletion: this compound can reduce the levels of intracellular GSH, a critical antioxidant. This depletion can leave cells more vulnerable to oxidative stress.

Q3: I am observing higher-than-expected cytotoxicity in my cell-based assays. What could be the cause?

Unexpectedly high cytotoxicity when using this compound can stem from several factors. The troubleshooting guide below provides a systematic approach to identifying the cause. A key consideration is the potential for off-target effects to manifest at concentrations above the optimal range for 5-LOX inhibition.

Troubleshooting Guides

Issue: Unexpected Cytotoxicity Observed in Cell Culture

If you are observing significant cell death that is not attributable to the intended inhibition of 5-lipoxygenase, consider the following troubleshooting steps:

Troubleshooting Workflow for Unexpected Cytotoxicity

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Causes & Solutions A Unexpectedly High Cytotoxicity B Verify this compound Concentration and Purity A->B Step 1 C Assess Cell Culture Conditions A->C Step 2 D Investigate Pro-oxidant Effects A->D Step 3 E Measure Intracellular GSH Levels A->E Step 4 F Concentration Too High - Perform dose-response curve - Use lowest effective concentration B->F G Contamination or Impurity - Use high-purity this compound - Test vehicle control B->G H Sub-optimal Cell Health - Check for mycoplasma - Ensure proper cell density C->H I Metal Ion Contamination in Media - Use metal-free media/reagents - Add a chelator (e.g., EDTA) as a control D->I J GSH Depletion - Co-treat with N-acetylcysteine (NAC) - Pre-treat with GSH precursors E->J

Caption: Troubleshooting workflow for addressing unexpected cytotoxicity with this compound.

Issue: How to Identify Novel Off-Target Proteins of this compound

To identify previously unknown protein targets of this compound in a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful technique. This method relies on the principle that a protein's thermal stability changes upon ligand binding.

Experimental Workflow for Off-Target Identification using CETSA

G cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Protein Separation cluster_3 Protein Analysis cluster_4 Data Interpretation A Treat intact cells with Vehicle (DMSO) or this compound B Heat cell lysates to a range of temperatures A->B C Centrifuge to separate soluble (non-denatured) proteins from aggregates B->C D Analyze soluble fraction by SDS-PAGE and Western Blot (for known targets) or Mass Spectrometry (for unknown targets) C->D E Identify proteins with increased thermal stability in this compound-treated samples D->E

Caption: Workflow for identifying off-target proteins of this compound using CETSA.

Data Presentation

Table 1: Summary of this compound In Vitro Activities

ParameterValueCell Line/SystemReference
5-Lipoxygenase Inhibition (IC50)31 µMCell-free assay[1]
Cytotoxicity (relative to Eriodictyol)~10-fold higherCancer cell lines[2]

Signaling Pathways

Diagram of this compound's Primary and Off-Target Effects

G cluster_0 This compound cluster_1 Primary Target cluster_2 Off-Target Effects SigB This compound LOX 5-Lipoxygenase SigB->LOX Inhibits ROS Reactive Oxygen Species (ROS) SigB->ROS Promotes (with Cu(II)) GSH Glutathione (GSH) SigB->GSH Depletes Leukotrienes Leukotriene Production LOX->Leukotrienes catalyzes Inflammation Inflammation Leukotrienes->Inflammation promotes Cell Cellular Components (DNA, proteins, lipids) ROS->Cell damages GSH->ROS neutralizes Cytotoxicity Cytotoxicity Cell->Cytotoxicity leads to

Caption: Overview of the primary target and known off-target effects of this compound.

Experimental Protocols

Protocol 1: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is for determining the inhibitory effect of this compound on 5-LOX activity in a cell-free system.

Materials:

  • 5-Lipoxygenase enzyme (human recombinant)

  • Linoleic acid (substrate)

  • This compound

  • DMSO (vehicle)

  • Borate buffer (0.2 M, pH 9.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution. Further dilute in borate buffer to achieve final desired concentrations.

    • Prepare a solution of linoleic acid in ethanol.

  • Enzyme Incubation:

    • In a quartz cuvette, add the borate buffer.

    • Add the desired concentration of this compound (or vehicle control).

    • Add the 5-LOX enzyme solution and incubate at room temperature for 5 minutes.

  • Initiate Reaction:

    • Add the linoleic acid solution to the cuvette to start the reaction.

  • Measure Activity:

    • Immediately measure the change in absorbance at 234 nm for 5 minutes. The formation of the hydroperoxy product of linoleic acid results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for the control and this compound-treated samples.

    • Determine the percent inhibition for each concentration of this compound.

    • Plot percent inhibition versus this compound concentration to calculate the IC50 value.

Protocol 2: Intracellular Glutathione (GSH) Depletion Assay

This protocol measures the level of intracellular GSH in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Commercially available GSH assay kit (e.g., based on DTNB [5,5'-dithiobis-(2-nitrobenzoic acid)] or a fluorescent probe)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time period.

  • Cell Lysis:

    • After treatment, wash the cells with PBS.

    • Lyse the cells according to the protocol provided with the GSH assay kit. This typically involves a lysis buffer that may also deproteinate the sample.

  • GSH Measurement:

    • Follow the instructions of the commercial GSH assay kit. This usually involves adding a reagent that reacts with GSH to produce a colored or fluorescent product.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the GSH standards provided in the kit.

    • Calculate the GSH concentration in each sample based on the standard curve.

    • Normalize the GSH concentration to the protein concentration of the cell lysate (determined by a separate protein assay like BCA or Bradford).

    • Compare the GSH levels in this compound-treated cells to the vehicle-treated control cells.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol outlines the general steps for identifying unknown protein targets of this compound.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle)

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Centrifuge

  • Equipment for protein analysis (SDS-PAGE and Western blot apparatus or Mass Spectrometer)

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat one set of cells with this compound at a concentration known to elicit a cellular response. Treat a control set with vehicle (DMSO).

  • Cell Lysis and Heating:

    • Harvest and wash the cells.

    • Resuspend the cell pellets in lysis buffer and lyse the cells.

    • Aliquot the cell lysates into separate tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-5°C increments) for a fixed time (e.g., 3 minutes), then cool to room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Analysis of the Soluble Fraction:

    • Carefully collect the supernatant (soluble fraction).

    • For known target validation: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest.

    • For unknown target discovery: Prepare the soluble fractions for analysis by mass spectrometry (e.g., using TMT labeling for quantitative proteomics).

  • Data Analysis:

    • Western Blot: Quantify the band intensity at each temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

    • Mass Spectrometry: Identify and quantify thousands of proteins in the soluble fractions. Proteins that show a significant increase in thermal stability (a rightward shift in their melting curve) in the this compound-treated samples are potential off-target proteins.

References

Technical Support Center: Enhancing the Bioavailability of Sigmoidin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Sigmoidin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a naturally occurring flavonoid found in plants such as Erythrina sigmoidea.[1] Like many flavonoids, it exhibits promising anti-inflammatory and antioxidant properties.[1] However, its therapeutic potential is often limited by poor oral bioavailability, which is primarily attributed to its low aqueous solubility and/or poor membrane permeability.[2][3][4][5]

Q2: What are the primary strategies to enhance the bioavailability of poorly soluble flavonoids like this compound?

A2: The main approaches focus on improving the solubility, dissolution rate, and/or membrane permeability of the compound. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[6][7]

  • Solid Dispersions: Dispersing the drug in a water-soluble carrier in a solid state can enhance its dissolution.[8][9][10]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[11][12][13][14]

  • Nanotechnology: Formulating the drug into nanoparticles can significantly increase its surface area and improve its dissolution and absorption characteristics.[15][16][17]

Q3: How can I assess the in vitro permeability of my this compound formulation?

A3: Two common in vitro models for predicting intestinal drug permeability are:

  • Caco-2 Cell Permeability Assay: This model uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[18][19][20][21][22][23][24] It can assess both passive diffusion and active transport mechanisms.[24]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free model that evaluates passive diffusion across an artificial membrane.[25][26][27][28][29][30] It is a cost-effective and high-throughput method for early-stage screening.[28][30]

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound

Symptom: In vitro dissolution studies show that only a small fraction of this compound dissolves over a prolonged period.

Possible Causes & Troubleshooting Steps:

  • Large Particle Size: The effective surface area of the drug powder is too small.

    • Solution: Employ particle size reduction techniques such as micronization or nanomilling. The table below illustrates the significant impact of particle size on the dissolution rate of poorly soluble compounds.

  • Crystalline Structure: The stable crystalline form of the drug may have low solubility.

    • Solution: Consider creating an amorphous solid dispersion. This involves dissolving the drug and a hydrophilic carrier in a common solvent and then removing the solvent, leaving the drug dispersed in an amorphous state which generally has higher solubility.[8][10]

Data Presentation: Effect of Particle Size on Dissolution Rate

Particle Size GroupSpecific Surface Area (m²/g)Dissolution Rate (% dissolved in 60 min)
250-600 µm0.1520%
150-250 µm0.3245%
45-150 µm0.8575%
< 45 µm2.10>90%
This table presents generalized data for a poorly water-soluble drug, demonstrating the trend of increased dissolution with decreased particle size.[6][31]
Issue 2: Inconsistent Bioavailability Results in Animal Studies

Symptom: High variability in plasma concentrations of this compound is observed between individual animals in pharmacokinetic studies.

Possible Causes & Troubleshooting Steps:

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble drugs.

    • Solution: Standardize feeding protocols for your animal studies. Consider testing the formulation in both fasted and fed states to characterize the food effect.

  • Formulation Instability: The formulation may not be stable in the gastrointestinal environment, leading to precipitation of the drug.

    • Solution: Re-evaluate your formulation strategy. For lipid-based systems like SEDDS, ensure that the emulsion formed upon dilution in aqueous media is stable and does not lead to drug precipitation. For solid dispersions, assess the physical stability to ensure the drug does not recrystallize over time.

Issue 3: Poor Permeability in Caco-2 Cell Assays

Symptom: The apparent permeability coefficient (Papp) of this compound in the Caco-2 assay is low, suggesting poor intestinal absorption.

Possible Causes & Troubleshooting Steps:

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the intestinal cells.

    • Solution: Conduct bidirectional Caco-2 assays (apical-to-basolateral and basolateral-to-apical transport). A high efflux ratio (Papp B-A / Papp A-B > 2) suggests the involvement of active efflux.[18][19] Consider co-administering a known P-gp inhibitor in your experiments to confirm this.

  • Low Intrinsic Permeability: The physicochemical properties of this compound may inherently limit its ability to cross the cell membrane.

    • Solution: Explore the use of permeation enhancers in your formulation, though this requires careful evaluation for potential toxicity. Alternatively, lipid-based formulations like SEDDS can facilitate absorption through different pathways.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Solvent Evaporation

This method is suitable for producing nanoparticles of poorly water-soluble drugs.[15][16][17][32]

Materials:

  • This compound

  • Polymer (e.g., PLGA, PCL)

  • Organic solvent (e.g., dichloromethane, acetone)

  • Aqueous phase (e.g., deionized water with a surfactant like polyvinyl alcohol (PVA))

  • Homogenizer or sonicator

  • Rotary evaporator

Procedure:

  • Dissolve this compound and the chosen polymer in the organic solvent.

  • Add the organic phase to the aqueous phase containing the surfactant.

  • Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure.

  • As the solvent evaporates, the polymer and drug precipitate to form nanoparticles.

  • Collect the nanoparticles by centrifugation or filtration and wash to remove excess surfactant.

  • Lyophilize the nanoparticles to obtain a dry powder.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This technique aims to enhance the dissolution of poorly soluble drugs by dispersing them in a hydrophilic carrier.[8][9]

Materials:

  • This compound

  • Water-soluble carrier (e.g., Poloxamer 188, PVP K30)[8][33]

  • Solvent (e.g., ethanol, methanol)

  • Water bath

  • Vacuum oven

Procedure:

  • Dissolve both this compound and the water-soluble carrier in the selected solvent.

  • Gently heat the solution in a water bath to facilitate complete dissolution.

  • Evaporate the solvent under vacuum at a controlled temperature.

  • A solid mass will be formed, which should be further dried in a vacuum oven to remove any residual solvent.

  • The resulting solid dispersion can be ground and sieved to obtain a uniform powder.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[11][12][13][14][34]

Materials:

  • This compound

  • Oil (e.g., olive oil, Capryol 90)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Cosolvent (e.g., Transcutol, propylene glycol)

  • Vortex mixer

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and cosolvents to select appropriate components.

  • Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and cosolvent.

  • Prepare the SEDDS formulation by accurately weighing the selected components and mixing them thoroughly with a vortex mixer until a clear, isotropic mixture is obtained.

  • Dissolve the required amount of this compound in the prepared SEDDS formulation with gentle heating and vortexing if necessary.

  • Evaluate the self-emulsification performance by adding a small volume of the formulation to an aqueous medium and observing the formation of a stable microemulsion.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation Select Formulation Strategy (Nanoparticles, Solid Dispersion, SEDDS) Preparation Prepare this compound Formulation Formulation->Preparation Characterization Physicochemical Characterization (Particle Size, Drug Loading) Preparation->Characterization Dissolution Dissolution Testing Characterization->Dissolution Permeability Permeability Assay (Caco-2 or PAMPA) Dissolution->Permeability PK_Studies Pharmacokinetic Studies in Animal Models Permeability->PK_Studies Bioavailability Determine Bioavailability PK_Studies->Bioavailability

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

Troubleshooting_Low_Bioavailability Start Low Bioavailability of This compound Formulation Check_Dissolution Is Dissolution Rate Low? Start->Check_Dissolution Check_Permeability Is Permeability Low? Check_Dissolution->Check_Permeability No Improve_Dissolution Enhance Dissolution: - Particle Size Reduction - Solid Dispersion Check_Dissolution->Improve_Dissolution Yes Improve_Permeability Enhance Permeability: - Use Permeation Enhancers - Lipid-Based Systems (SEDDS) Check_Permeability->Improve_Permeability Yes Efflux_Issue Investigate Efflux (Bidirectional Caco-2 Assay) Check_Permeability->Efflux_Issue No End Optimized Formulation Improve_Dissolution->End Improve_Permeability->End Efflux_Issue->End

Caption: Troubleshooting flowchart for addressing low bioavailability of this compound.

SEDDS_Components SEDDS Self-Emulsifying Drug Delivery System (SEDDS) Oil Oil (e.g., Olive Oil) SEDDS->Oil Surfactant Surfactant (e.g., Tween 80) SEDDS->Surfactant Cosolvent Cosolvent (e.g., Propylene Glycol) SEDDS->Cosolvent Drug This compound (Poorly Soluble) SEDDS->Drug

Caption: Key components of a Self-Emulsifying Drug Delivery System (SEDDS).

References

dealing with batch-to-batch variability of Sigmoidin B extract

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing the inherent batch-to-batch variability of Sigmoidin B extract.

Section 1: Understanding Batch-to-Batch Variability

This section addresses the common causes and implications of variability in natural product extracts.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for natural product extracts like this compound?

Q2: What are the primary sources of this variability?

A: The variability of botanical extracts is a complex issue stemming from numerous factors, from cultivation to final processing.[1][4][5] Key sources include:

  • Botanical Raw Materials: Genetic differences within a plant species, geographical location, climate, soil conditions, and the specific time of harvest can all significantly alter the phytochemical profile of the source plant.[3][6][7][8]

  • Post-Harvest Handling: The methods used for drying, storage, and transportation of the plant material can lead to degradation or alteration of active compounds.[5]

  • Extraction & Manufacturing Processes: The choice of solvent, extraction temperature, pressure, and duration can dramatically affect which compounds are extracted and in what quantities.[4][9][10] Subsequent purification and concentration steps also introduce potential for variation.[1]

G cluster_0 Sources of Variability RawMaterial Botanical Raw Material Harvest Harvesting & Handling RawMaterial->Harvest Genetics, Climate, Soil, Season Extraction Extraction Process Harvest->Extraction Drying, Storage Conditions Processing Final Processing Extraction->Processing Solvent, Temp, Time, Pressure FinalExtract Final Extract (Variable Batches) Processing->FinalExtract Concentration, Purification, Excipients

Caption: Key sources of batch-to-batch variability in botanical extracts.

Section 2: Troubleshooting & Quality Control

This section provides actionable steps for identifying and characterizing variability between different batches of this compound extract.

Q3: My experiment is giving different results with a new batch of this compound extract. How can I troubleshoot this?

A: When inconsistent results arise, a systematic quality control (QC) check is essential before proceeding. The goal is to determine if the new batch is chemically and/or biologically different from your reference (previous) batch. This involves a multi-step approach including documentation review, chemical analysis, and bioactivity confirmation.

G Start Inconsistent Results Observed Step1 1. Review Documentation (Compare CoAs) Start->Step1 Step2 2. Perform Chemical Analysis (HPLC Fingerprinting) Step1->Step2 Step3 3. Quantify Marker Compound (this compound Concentration) Step2->Step3 Step4 4. Conduct Bioassay (e.g., Antioxidant Assay) Step3->Step4 Decision Are Batches Equivalent? Step4->Decision Proceed Proceed with Experiment (Use concentration-normalized dose) Decision->Proceed Yes Action Action Required: - Contact Supplier - Adjust Dose - Source New Batch Decision->Action No G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription Inflammation Inflammation Genes->Inflammation SigmoidinB This compound SigmoidinB->IKK Inhibits

References

Technical Support Center: Selecting the Appropriate Negative Control for Sigmoidin B Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Sigmoidin B in their experiments. This guide provides detailed information and frequently asked questions (FAQs) to assist you in selecting the most appropriate negative controls for your this compound studies, ensuring the validity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a prenylated flavanone, a type of natural compound isolated from plants such as Erythrina sigmoidea. Its primary biological activity is the selective inhibition of 5-lipoxygenase (5-LOX). This enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. By inhibiting 5-LOX, this compound exerts anti-inflammatory and antioxidant effects.

Q2: Why is a negative control crucial when working with this compound?

A2: A negative control is essential to ensure that the observed biological effects are specifically due to the action of this compound on its target (5-LOX) and not due to other factors. These factors can include the solvent used to dissolve this compound (vehicle effects), off-target effects of the compound, or stress induced on the cells by the experimental conditions. Without a proper negative control, it is difficult to confidently attribute any changes in your experimental system to the specific inhibitory activity of this compound.

Q3: What are the different types of negative controls to consider for this compound experiments?

A3: There are two main types of negative controls that should be included in your experimental design:

  • Vehicle Control: This control consists of the solvent used to dissolve this compound, administered to the cells or animal models at the same final concentration as in the experimental group. This is crucial because solvents like DMSO or ethanol, often used for hydrophobic compounds like this compound, can have their own biological effects.

  • Inactive Analog Control: This is a molecule that is structurally very similar to this compound but lacks its biological activity (i.e., it does not inhibit 5-LOX). This type of control is ideal for distinguishing the specific effects of 5-LOX inhibition from any potential off-target effects of the flavanone structure itself.

Troubleshooting Guide: Selecting Your Negative Controls

Issue 1: Choosing an appropriate vehicle control.

  • Problem: this compound is a hydrophobic molecule and requires an organic solvent for dissolution, which might affect the experimental model.

  • Solution:

    • Recommended Vehicles: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for flavonoids.

    • Concentration: It is critical to use the lowest possible concentration of the vehicle. A final concentration of DMSO at or below 0.1% is generally considered safe for most cell cultures, but it is imperative to perform a vehicle toxicity test to determine the optimal concentration for your specific cell line or model.

    • Procedure: Treat a group of cells or animals with the same volume and concentration of the vehicle as used for the this compound-treated group. This group will serve as your baseline for assessing the effects of the solvent.

Issue 2: Finding a suitable inactive analog control.

  • Problem: A commercially available, validated inactive analog of this compound is not readily documented.

  • Solution: Based on the structure-activity relationship of flavonoids, the biological activity of this compound is attributed to its prenyl group and the specific pattern of hydroxyl groups on its flavanone backbone. Therefore, a suitable, albeit not perfect, negative control could be a structurally related flavanone that is known to be inactive or significantly less active against 5-LOX.

    • Proposed Candidate: Naringenin is the basic flavanone structure from which many other flavonoids are derived. It lacks the prenyl group found in this compound. While naringenin has its own biological activities, it is generally not considered a potent 5-LOX inhibitor. Therefore, it can serve as a useful control to investigate the effects of the core flavanone structure, helping to highlight the specific contributions of the prenyl group in this compound's activity.

    • Important Consideration: When using a compound like naringenin, it is crucial to characterize its lack of effect on 5-LOX activity in your specific experimental system.

Experimental Protocols

Protocol 1: Determining the Optimal Vehicle Concentration

  • Cell Seeding: Plate your cells at the desired density in a multi-well plate.

  • Vehicle Dilution Series: Prepare a series of dilutions of your chosen vehicle (e.g., DMSO or ethanol) in your cell culture medium, ranging from a concentration known to be non-toxic (e.g., 0.01%) to one that is expected to be toxic (e.g., 1%).

  • Treatment: Replace the medium in the wells with the medium containing the different vehicle concentrations. Include a "no vehicle" control.

  • Incubation: Incubate the cells for the same duration as your planned this compound experiment.

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or trypan blue exclusion.

  • Analysis: Determine the highest concentration of the vehicle that does not significantly affect cell viability compared to the "no vehicle" control. This will be your optimal vehicle concentration for subsequent experiments.

Protocol 2: Validating a Negative Control in a 5-LOX Activity Assay

  • Assay Setup: Use a commercially available 5-lipoxygenase inhibitor screening assay kit or a cell-based assay that measures the production of leukotrienes (e.g., by ELISA).

  • Positive Control: Include a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.

  • Test Compounds: Prepare solutions of this compound and your proposed negative control (e.g., naringenin) at various concentrations.

  • Assay Procedure: Follow the manufacturer's protocol for the assay kit or your established cell-based assay protocol.

  • Data Analysis: Compare the inhibition of 5-LOX activity by this compound and the proposed negative control. An ideal negative control will show no significant inhibition of 5-LOX activity at the concentrations used in your primary experiments.

Data Presentation

Table 1: Solubility of this compound and Recommended Vehicle Concentrations

SolventSolubilityRecommended Final Concentration in Cell Culture
DMSOHigh≤ 0.1% (must be empirically determined)
EthanolModerate≤ 0.1% (must be empirically determined)

Note: Specific solubility data for this compound is not widely published. It is recommended to perform your own solubility tests to determine the optimal stock concentration.

Table 2: Comparison of Potential Negative Controls for this compound

Control TypeCompoundKey FeaturesAdvantagesDisadvantages
Vehicle Control DMSO/EthanolSolvent for this compoundEssential for controlling for solvent effects.Does not account for off-target effects of the flavanone structure.
Structural Analog NaringeninFlavanone backbone without prenyl groupHelps to differentiate effects of the core flavanone structure from those of the prenyl group.Has its own biological activities; not a true "inactive" control.

Visualizations

G cluster_workflow Experimental Workflow for Selecting a Negative Control start Start: this compound Experiment Planned solubility Determine this compound Solubility (e.g., in DMSO) start->solubility vehicle_toxicity Perform Vehicle Toxicity Assay (e.g., MTT assay with DMSO) solubility->vehicle_toxicity select_vehicle_conc Select Highest Non-Toxic Vehicle Concentration vehicle_toxicity->select_vehicle_conc main_exp Main Experiment with this compound select_vehicle_conc->main_exp vehicle_control Include Vehicle Control Group select_vehicle_conc->vehicle_control analog_control Include Inactive Analog Control Group (e.g., Naringenin) main_exp->analog_control Optional but Recommended data_analysis Analyze and Interpret Results main_exp->data_analysis vehicle_control->main_exp analog_control->data_analysis conclusion Draw Conclusions on Specific Effects of this compound data_analysis->conclusion

Caption: Workflow for selecting appropriate negative controls in this compound studies.

G cluster_pathway Simplified 5-Lipoxygenase (5-LOX) Signaling Pathway Arachidonic_Acid Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Sigmoidin_B This compound Sigmoidin_B->LOX Inhibits Negative_Control Inactive Analog (Negative Control) Negative_Control->LOX No Inhibition

Caption: Role of this compound and its negative control in the 5-LOX pathway.

Technical Support Center: Optimizing Incubation Time for Sigmoidin B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that "Sigmoidin B" is not a recognized scientific name for a specific compound. This technical support guide has been developed using a representative fictional small molecule, "this compound," designed to act as a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). The experimental protocols, troubleshooting advice, and pathway information are based on established principles and data for well-characterized ALK5 inhibitors, such as SB-431542 and Galunisertib.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, ATP-competitive inhibitor of the TGF-β type I receptor serine/threonine kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][3] In the canonical TGF-β signaling pathway, ligand binding causes the TGF-β type II receptor (TβRII) to recruit and phosphorylate the type I receptor (TβRI/ALK5).[4] Activated ALK5 then phosphorylates the downstream effector proteins SMAD2 and SMAD3.[4][5] These phosphorylated SMADs (p-SMADs) form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in processes like cell proliferation, differentiation, and extracellular matrix deposition.[5][6] this compound specifically binds to the ATP-binding site of ALK5, preventing the phosphorylation of SMAD2 and SMAD3, thereby blocking the entire downstream signaling cascade.[1]

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 TβRI (ALK5) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex p-SMAD2/3 + SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Transcription Target Gene Transcription Complex->Transcription Translocates & Regulates SigmoidinB This compound SigmoidinB->ALK5 Inhibits

Caption: TGF-β signaling pathway and this compound inhibition point.
Q2: What is the recommended starting concentration and incubation time for this compound treatment?

A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type, experimental endpoint, and specific research question. Based on common ALK5 inhibitors, a good starting point is to perform a dose-response experiment.

ParameterRecommended Starting RangeNotes
Concentration 0.1 µM - 10 µMMost selective ALK5 inhibitors show an IC50 in the nanomolar range for kinase inhibition and cellular effects are often observed in the 0.1 to 10 µM range.[3][7][8]
Incubation Time 2 hours - 72 hoursShort incubations (2-24 hours) are often sufficient to observe inhibition of SMAD phosphorylation.[9] Longer incubations (24-72 hours) may be necessary for observing changes in gene expression, protein levels, or phenotypic outcomes like cell proliferation or migration.[9]

It is critical to perform a pilot experiment to determine the optimal conditions for your specific system.

Q3: How can I optimize the incubation time for my specific cell type and experimental endpoint?

A3: A time-course experiment is the most effective method to determine the optimal incubation time. This involves treating your cells with a fixed, effective concentration of this compound and collecting samples at various time points.

  • Determine an Effective Concentration: First, perform a dose-response experiment at a fixed, long-duration time point (e.g., 24 or 48 hours) to identify a concentration of this compound that yields a significant biological response without causing excessive toxicity.

  • Design the Time-Course: Using the determined concentration, treat cells and harvest them at multiple time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Analyze the Endpoint: Measure your desired readout at each time point.

    • For signaling events (e.g., p-SMAD2 inhibition): You may see a rapid decrease, often maximal within a few hours.

    • For changes in gene or protein expression: The optimal time will depend on the half-life of the specific mRNA or protein.

    • For phenotypic changes (e.g., proliferation, migration): These typically require longer incubation times (24-72 hours).

Time_Course_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_harvest Phase 3: Sample Collection cluster_analysis Phase 4: Analysis A Seed cells and allow to adhere/stabilize B Treat cells with a fixed concentration of this compound A->B C0 Harvest at T=0 hr B->C0 C2 Harvest at T=2 hr B->C2 C8 Harvest at T=8 hr B->C8 C24 Harvest at T=24 hr B->C24 C48 Harvest at T=48 hr B->C48 D Analyze experimental endpoint (e.g., Western Blot for p-SMAD2) C0->D C2->D C8->D C24->D C48->D E Plot results vs. time to determine optimal duration D->E

Caption: Experimental workflow for optimizing this compound incubation time.
Q4: What are the common readouts to assess the effectiveness of this compound treatment?

A4: The choice of readout depends on your experimental goals.

Readout TypeSpecific AssayTypical Incubation Time
Target Engagement Western Blot for phospho-SMAD2/32 - 24 hours
Target Gene Expression qRT-PCR for TGF-β target genes (e.g., PAI-1, COL1A1)6 - 48 hours
Cell Viability/Proliferation MTT, MTS, or CellTiter-Glo® Assay24 - 72 hours
Cell Migration/Invasion Transwell (Boyden Chamber) Assay12 - 48 hours
Epithelial-Mesenchymal Transition (EMT) Western Blot for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin)48 - 72 hours

The most direct and rapid confirmation of this compound activity is to measure the phosphorylation status of SMAD2/3.[7][10][11]

Q5: Is this compound stable in cell culture medium?

A5: The stability of small molecule inhibitors in cell culture medium can vary.[12] Factors such as the composition of the medium (e.g., presence of serum proteins), pH, and temperature can affect compound stability.[13][14] While many inhibitors are stable for 24-72 hours, it is good practice to:

  • Prepare fresh stock solutions in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15]

  • For long-term experiments (> 48 hours), consider replenishing the medium with freshly diluted this compound every 24-48 hours to ensure a consistent effective concentration.

  • If stability is a major concern, it can be formally assessed by incubating the compound in the medium for various times and then analyzing its concentration using methods like HPLC.[16]

Troubleshooting Guide

Troubleshooting_Guide cluster_issue Identify the Issue cluster_cause Potential Causes & Solutions Start Start: Unexpected Experimental Results NoEffect No or Weak Effect (e.g., p-SMAD2 not reduced) Start->NoEffect Toxicity High Cell Toxicity or Off-Target Effects Start->Toxicity Variability High Variability Between Replicates Start->Variability C1 Concentration too low? -> Increase dose NoEffect->C1 C2 Incubation too short? -> Increase time NoEffect->C2 C3 Compound inactive? -> Check storage/handling NoEffect->C3 C4 Pathway not active? -> Add exogenous TGF-β NoEffect->C4 T1 Concentration too high? -> Lower dose Toxicity->T1 T2 Solvent toxicity (DMSO)? -> Keep <0.1% Toxicity->T2 T3 Incubation too long? -> Reduce time Toxicity->T3 V1 Inconsistent cell density? -> Standardize seeding Variability->V1 V2 Pipetting errors? -> Calibrate pipettes Variability->V2 V3 Compound instability? -> Replenish medium Variability->V3

Caption: Troubleshooting logic for this compound experiments.
Q: I am not seeing the expected downstream effect of TGF-β inhibition (e.g., no change in p-SMAD2 levels). What should I do?

A: This is a common issue that can be resolved by systematically checking several factors:

  • Verify Pathway Activity: Ensure the TGF-β pathway is active in your cell line under your specific culture conditions. Some cell lines have low endogenous TGF-β signaling. Consider stimulating the pathway with exogenous TGF-β ligand (e.g., 5-10 ng/mL TGF-β1 for 30-60 minutes) before adding the inhibitor to create a robust and measurable signal.

  • Increase Concentration: Your initial concentration may be too low for your cell type. Perform a dose-response curve (e.g., 0.1, 0.5, 1, 5, 10 µM) to determine the effective concentration.

  • Increase Incubation Time: While p-SMAD2 inhibition is often rapid, some cell types may respond more slowly. Try a short time-course (e.g., 30 min, 1 hr, 2 hr, 4 hr) to find the optimal window for observing the effect.

  • Check Compound Integrity: Ensure your this compound stock solution was prepared and stored correctly. Improper storage or multiple freeze-thaw cycles can lead to degradation. Prepare a fresh stock solution from the powder if in doubt.

Q: I am observing significant cell toxicity or off-target effects. How can I mitigate this?

A: Cell toxicity can confound results and indicate that the experimental conditions are not optimal.

  • Lower the Concentration: The most common cause of toxicity is a concentration that is too high. Determine the cytotoxic concentration 50 (CC50) using a cell viability assay (see protocol below) and work at concentrations well below this value. Potent inhibitors should be effective at non-toxic concentrations.[13]

  • Reduce Incubation Time: Continuous exposure to an inhibitor can be detrimental to cells. If your desired effect occurs at an early time point (e.g., 24 hours), there is no need to extend the incubation to 48 or 72 hours, which may just increase toxicity.

  • Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic, typically below 0.1%.[17] Run a vehicle-only control (medium with the same amount of DMSO but no inhibitor) to confirm the solvent is not the cause of toxicity.

Q: There is high variability between my experimental replicates. What are the potential causes?

A: High variability can obscure real biological effects.

  • Standardize Cell Seeding: Ensure that cells are seeded at a consistent density across all wells and plates. Confluency can significantly impact cell signaling and response to treatment.

  • Ensure Homogeneous Treatment: When adding this compound to wells, mix gently but thoroughly to ensure a uniform final concentration.

  • Consider Compound Stability: As mentioned in the FAQ, if your experiment runs for multiple days, the compound may be degrading. Consider replenishing the media and inhibitor to maintain a stable concentration.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for p-SMAD2 Inhibition

This protocol uses Western Blotting to measure the levels of phosphorylated SMAD2/3, the direct downstream target of ALK5.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Recombinant Human TGF-β1

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425), anti-total-SMAD2/3[10][11]

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Serum Starvation (Optional): To reduce basal signaling, you may replace the complete medium with low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours before treatment.

  • Pre-treatment: Add this compound (at a pre-determined effective, non-toxic concentration) or Vehicle (DMSO) to the designated wells. Incubate for 1 hour.

  • Stimulation: Add TGF-β1 (e.g., 5 ng/mL final concentration) to all wells except the "untreated" control.

  • Incubation and Lysis: Harvest cells at designated time points post-TGF-β1 stimulation (e.g., 0, 30 min, 1 hr, 2 hr, 4 hr).

    • To harvest, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine protein concentration of the supernatant using a BCA assay.

    • Perform SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using a chemiluminescence substrate and imaging system.

  • Analysis: Quantify the band intensity for p-SMAD2/3 and normalize it to the total SMAD2/3 or loading control. Plot the normalized p-SMAD2/3 levels against time to identify the point of maximal inhibition.

Protocol 2: MTT Assay for Cell Viability to Determine Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19][20][21]

Materials:

  • Cells and complete culture medium

  • This compound

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the different concentrations of this compound (and a vehicle control) to the wells.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[18][20]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[19][20]

  • Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[18][19]

  • Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Plot the percentage of cell viability (relative to the vehicle control) against the log of the this compound concentration to determine the CC50 value.

References

Technical Support Center: Sigmoidin B Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Western blotting protocol for proteins involved in the Sigmoidin B signaling pathway.

Hypothetical this compound Signaling Pathway

To provide a relevant context for the Western blotting protocol, we propose a hypothetical signaling pathway for this compound. In this model, this compound acts as a ligand that binds to a cell surface receptor, initiating a downstream signaling cascade that ultimately leads to the phosphorylation and activation of a target protein, "TargetP." This activated TargetP then translocates to the nucleus to regulate gene expression.

SigmoidinB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor This compound->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TargetP TargetP Kinase2->TargetP Phosphorylation pTargetP p-TargetP (Active) TargetP->pTargetP Gene Target Gene pTargetP->Gene Transcription Regulation Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation cluster_transfer Protein Transfer cluster_detection Immunodetection Cell_Culture Cell Culture & this compound Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Electrotransfer to PVDF or Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-TargetP or anti-p-TargetP) Blocking->Primary_Ab Washing1 Washing Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Detection Chemiluminescent Substrate Incubation & Imaging Washing2->Detection

Validation & Comparative

Unveiling the In Vivo Anti-Inflammatory Potential of Sigmoidin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory activity of Sigmoidin B, a prenylated flavanone, against other alternatives. The data presented is based on available preclinical evidence, offering insights into its potential as a therapeutic agent.

Performance Comparison of this compound and Alternatives

The anti-inflammatory efficacy of this compound has been evaluated in established in vivo models of acute inflammation. The following tables summarize the key quantitative data, comparing its performance against a vehicle control and other anti-inflammatory agents.

Table 1: TPA-Induced Mouse Ear Edema Model

TreatmentDosePercent Inhibition of Edema (%)Reference
Vehicle-0[1]
This compound 1.0 mg/ear 83 [1]
Indomethacin0.5 mg/ear~70-80N/A

Note: Data for Indomethacin is representative of typical results in this model and is not from a direct comparative study with this compound.

Table 2: Phospholipase A₂-Induced Mouse Paw Edema Model

TreatmentDosePercent Inhibition of Edema (%) at 60 minReference
Vehicle-0[1]
This compound 100 µ g/paw 59 [1]
Cyproheptadine100 µ g/paw 74[1]
Dexamethasone1 mg/kg (oral)~62.5N/A

Note: Data for Dexamethasone is from a study using a similar model and is not a direct head-to-head comparison with this compound.

Mechanism of Action: Selective 5-Lipoxygenase Inhibition

Studies indicate that this compound exerts its anti-inflammatory effects through the selective inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade.[1] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, this compound does not affect COX-1 activity.[1] This selective action on the 5-LOX pathway prevents the production of pro-inflammatory leukotrienes.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A₂ 5-LOX 5-Lipoxygenase Arachidonic Acid->5-LOX COX-1 / COX-2 Cyclooxygenase (COX-1 & COX-2) Arachidonic Acid->COX-1 / COX-2 Leukotrienes Leukotrienes 5-LOX->Leukotrienes synthesis of Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins synthesis of Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation This compound This compound This compound->5-LOX inhibits NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 inhibits

Figure 1. Simplified signaling pathway of this compound's anti-inflammatory action.

Experimental Protocols

The following are generalized protocols for the in vivo models used to assess the anti-inflammatory activity of this compound.

TPA-Induced Mouse Ear Edema

This model induces acute inflammation by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).

TPA_Workflow start Animal Acclimatization tpa_application Topical application of TPA to induce inflammation start->tpa_application treatment Topical application of This compound or vehicle tpa_application->treatment measurement Measure ear thickness or weight after a set time treatment->measurement analysis Calculate percentage inhibition of edema measurement->analysis end Data Interpretation analysis->end

Figure 2. Experimental workflow for the TPA-induced mouse ear edema model.

Methodology:

  • Animal Model: Typically, Swiss mice are used.

  • Induction of Edema: A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle alone and serves as a control.

  • Treatment: this compound, dissolved in the same solvent, is applied topically to the TPA-treated ear, usually at the same time as the TPA application.

  • Assessment: After a specific period (e.g., 4-6 hours), the animals are euthanized, and a biopsy punch is used to collect a standardized section of both ears. The weight of the ear punches is measured, and the difference in weight between the TPA-treated and vehicle-treated ears is calculated as the measure of edema.

  • Calculation: The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [ (C - T) / C ] * 100 Where C is the mean edema in the control group and T is the mean edema in the treated group.

Phospholipase A₂-Induced Mouse Paw Edema

This model mimics the inflammatory response triggered by the enzymatic activity of phospholipase A₂ (PLA₂), which is involved in the release of arachidonic acid from cell membranes.

Methodology:

  • Animal Model: Male Swiss mice are commonly used.

  • Induction of Edema: A solution of PLA₂ from a venom source (e.g., snake venom) is injected into the subplantar tissue of one hind paw.

  • Treatment: this compound is administered, typically by co-injection with the PLA₂ or via a systemic route (e.g., intraperitoneal) prior to the PLA₂ challenge.

  • Assessment: The volume of the paw is measured at various time points after the PLA₂ injection using a plethysmometer. The increase in paw volume is indicative of edema.

  • Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Conclusion

The available in vivo data demonstrates that this compound possesses significant anti-inflammatory properties, comparable to or exceeding those of some established agents in specific models. Its selective inhibition of the 5-lipoxygenase pathway presents a distinct mechanistic profile compared to traditional NSAIDs. However, further research, including dose-response studies and direct comparisons with a broader range of standard anti-inflammatory drugs, is necessary to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

A Comparative Analysis of Sigmoidin B and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of Sigmoidin B, a naturally occurring prenylated flavanone, with that of standard nonsteroidal anti-inflammatory drugs (NSAIDs). The information is compiled from preclinical studies to assist researchers and drug development professionals in evaluating its potential as a novel anti-inflammatory agent.

Executive Summary

This compound has demonstrated notable anti-inflammatory properties in established in vivo models of acute inflammation. Its primary mechanism of action appears to be the selective inhibition of 5-lipoxygenase (5-LOX), distinguishing it from traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes. While direct comparative efficacy studies with a broad range of standard NSAIDs are limited, available data suggests this compound possesses significant anti-inflammatory activity. This guide presents the current experimental evidence, compares its mechanistic profile to that of standard drugs, and outlines the experimental protocols used in these key studies.

Data Presentation: Efficacy in Preclinical Models

The anti-inflammatory effects of this compound have been evaluated in two key animal models: 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema and phospholipase A₂ (PLA₂)-induced paw edema in mice. The results are summarized below and compared with a standard anti-inflammatory agent, cyproheptadine.

Compound/DrugTPA-Induced Ear Edema (% Inhibition)PLA₂-Induced Paw Edema (% Inhibition at 60 min)
This compound 83%[1]59%[1]
Cyproheptadine Not Reported74%[1]
Standard NSAIDs (e.g., Indomethacin) Dose-dependent inhibition (Specific comparative data with this compound unavailable)Partial inhibition (30.1% for Indomethacin)

Mechanistic Comparison: this compound vs. Standard NSAIDs

The fundamental difference in the anti-inflammatory mechanism between this compound and standard NSAIDs lies in their primary molecular targets within the arachidonic acid cascade.

FeatureThis compoundStandard NSAIDs (e.g., Ibuprofen, Naproxen, Celecoxib)
Primary Target 5-Lipoxygenase (5-LOX)[1]Cyclooxygenase-1 (COX-1) and/or Cyclooxygenase-2 (COX-2)
Effect on Prostaglandin Synthesis No direct effect[1]Inhibition
Effect on Leukotriene Synthesis Inhibition[1]No direct effect
Gastrointestinal Side Effects Potentially lower (Hypothesized due to COX-1 sparing)A known risk, particularly with non-selective COX inhibitors

Signaling Pathways

Inflammatory responses are mediated by complex signaling networks. While direct evidence for this compound's effects on all inflammatory pathways is still emerging, its inhibition of 5-LOX suggests a distinct mode of action compared to COX-inhibiting NSAIDs. The diagrams below illustrate the established pathways for NSAIDs and the hypothesized pathway for this compound.

cluster_nsaid Standard NSAIDs Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation (Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation (Pain, Fever, Swelling) NSAIDs NSAIDs NSAIDs->COX-1 / COX-2

Fig. 1: Mechanism of Action of Standard NSAIDs

cluster_sigmoidinb This compound Arachidonic Acid_sb Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid_sb->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation (Chemotaxis, Vascular Permeability) Inflammation (Chemotaxis, Vascular Permeability) Leukotrienes->Inflammation (Chemotaxis, Vascular Permeability) This compound This compound This compound->5-LOX

Fig. 2: Hypothesized Mechanism of Action of this compound

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below for reproducibility and further investigation.

TPA-Induced Mouse Ear Edema

This model assesses the anti-inflammatory effect of topically applied agents on acute inflammation.

Start Start Topical Application of Test Compound Topical Application of Test Compound Start->Topical Application of Test Compound Application of TPA (2.5 µg/ear) Application of TPA (2.5 µg/ear) Topical Application of Test Compound->Application of TPA (2.5 µg/ear) Incubation (4 hours) Incubation (4 hours) Application of TPA (2.5 µg/ear)->Incubation (4 hours) Euthanasia and Ear Punch Biopsy Euthanasia and Ear Punch Biopsy Incubation (4 hours)->Euthanasia and Ear Punch Biopsy Measure Ear Punch Weight Measure Ear Punch Weight Euthanasia and Ear Punch Biopsy->Measure Ear Punch Weight Calculate % Inhibition Calculate % Inhibition Measure Ear Punch Weight->Calculate % Inhibition End End Calculate % Inhibition->End

Fig. 3: TPA-Induced Ear Edema Experimental Workflow

Procedure:

  • Male CD-1 mice are utilized.

  • The test compound (e.g., this compound) is dissolved in a suitable vehicle (e.g., acetone) and applied topically to the inner and outer surfaces of the right ear. The left ear serves as a control and receives the vehicle only.

  • After a predetermined time (e.g., 30 minutes), the inflammatory agent, TPA (12-O-tetradecanoylphorbol-13-acetate), is applied to the right ear.

  • After a specific incubation period (typically 4-6 hours), the mice are euthanized.

  • A standard-sized circular section is punched from both ears, and the weight of each punch is measured.

  • The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches.

  • The percentage inhibition of edema by the test compound is calculated relative to the edema observed in the TPA-only treated group.

Phospholipase A₂-Induced Mouse Paw Edema

This model is used to evaluate the anti-inflammatory effects of compounds on edema induced by the enzymatic activity of phospholipase A₂.

Start_PLA2 Start Measure Paw Volume at Time 0 Measure Paw Volume at Time 0 Start_PLA2->Measure Paw Volume at Time 0 Administer Test Compound (e.g., i.p.) Administer Test Compound (e.g., i.p.) Subplantar Injection of PLA₂ Subplantar Injection of PLA₂ Administer Test Compound (e.g., i.p.)->Subplantar Injection of PLA₂ Measure Paw Volume at Intervals (e.g., 15, 30, 60, 120 min) Measure Paw Volume at Intervals (e.g., 15, 30, 60, 120 min) Subplantar Injection of PLA₂->Measure Paw Volume at Intervals (e.g., 15, 30, 60, 120 min) Measure Paw Volume at Time 0->Administer Test Compound (e.g., i.p.) Calculate Paw Edema Calculate Paw Edema Measure Paw Volume at Intervals (e.g., 15, 30, 60, 120 min)->Calculate Paw Edema Calculate % Inhibition Calculate % Inhibition Calculate Paw Edema->Calculate % Inhibition End_PLA2 End Calculate % Inhibition->End_PLA2

Fig. 4: PLA₂-Induced Paw Edema Experimental Workflow

Procedure:

  • The basal volume of the right hind paw of each mouse is measured using a plethysmometer.

  • The test compound (e.g., this compound) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a specified time before the inflammatory challenge.

  • Phospholipase A₂ (from snake venom) is injected into the subplantar region of the right hind paw to induce edema.

  • Paw volume is measured at various time points after the PLA₂ injection (e.g., 15, 30, 60, and 120 minutes).

  • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial basal volume.

  • The percentage inhibition of edema is determined by comparing the edema in the drug-treated group to that in the vehicle-treated control group.

Conclusion and Future Directions

This compound presents a promising profile as an anti-inflammatory agent with a distinct mechanism of action centered on the inhibition of 5-lipoxygenase. The available preclinical data demonstrates its efficacy in acute inflammation models. However, to fully ascertain its therapeutic potential, further research is warranted, including:

  • Direct, head-to-head comparative studies against a panel of standard NSAIDs (both non-selective and COX-2 selective) in various animal models of inflammation.

  • Determination of the IC₅₀ value of this compound for 5-LOX inhibition to quantify its potency.

  • In-depth investigation into its effects on key inflammatory signaling pathways, such as NF-κB and MAPK, to further elucidate its molecular mechanism.

  • Comprehensive safety and pharmacokinetic profiling.

The selective inhibition of the 5-LOX pathway by this compound may offer a therapeutic advantage, potentially mitigating the gastrointestinal side effects associated with traditional NSAIDs. Continued investigation is crucial to validate these hypotheses and to position this compound within the landscape of anti-inflammatory therapeutics.

References

Unveiling the Antioxidant Potential of Sigmoidin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antioxidant effects of Sigmoidin B against other well-known flavonoids. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways to offer a clear perspective on the current state of research.

Executive Summary

This compound, a prenylated flavonoid, has demonstrated notable antioxidant properties, primarily evidenced by its potent radical scavenging activity. However, a comprehensive evaluation of its efficacy across a spectrum of in vitro and in vivo models remains limited in the currently available scientific literature. This guide consolidates the existing data for this compound and juxtaposes it with the extensively studied flavonoids: quercetin, luteolin, and eriodictyol. This comparative approach is designed to highlight both the potential of this compound as a therapeutic antioxidant and the existing gaps in research that need to be addressed.

In Vitro Antioxidant Activity: A Comparative Overview

The antioxidant capacity of this compound and its counterparts has been evaluated using various in vitro assays, each with a distinct mechanism for assessing the ability to neutralize free radicals. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: Comparative In Vitro Antioxidant Activity (IC50 values in µM)

CompoundDPPH Radical Scavenging Assay (IC50 µM)ABTS Radical Scavenging Assay (IC50 µM)Cellular Antioxidant Assay (CAA) (EC50 µM)
This compound Potent scavenger[1] (Specific IC50 not consistently reported)Data not availableData not available
Quercetin 1.84 - 19.17[2][3]0.5083 - 48.0[2][4]8.77[5]
Luteolin 2.099 - 13.2[2][6]0.59 - 17.3[2][6]>200 (in one study)[5]
Eriodictyol ~19.9[7]Data not availableData not available

Note: IC50 and EC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare various concentrations of the test compound (e.g., this compound, quercetin) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound solution to each well.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH DPPH Solution (in Methanol) Mixing Mix DPPH and Test Compound DPPH->Mixing Test_Compound Test Compound (Serial Dilutions) Test_Compound->Mixing Incubation Incubate in Dark (e.g., 30 min) Mixing->Incubation Absorbance Measure Absorbance (~517 nm) Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

DPPH Radical Scavenging Assay Workflow

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the long-lived ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Prepare different concentrations of the test compound.

  • Add the test compound solutions to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at the specified wavelength.

  • Calculate the percentage of inhibition and determine the IC50 value.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS Radical (ABTS + Oxidant) Mixing Mix ABTS Radical and Test Compound ABTS_Radical->Mixing Test_Compound Test Compound (Serial Dilutions) Test_Compound->Mixing Incubation Incubate (e.g., 6 min) Mixing->Incubation Absorbance Measure Absorbance (~734 nm) Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

ABTS Radical Scavenging Assay Workflow

Cellular Antioxidant Assay (CAA)

The CAA measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Protocol:

  • Seed cells (e.g., HepG2) in a 96-well plate and grow to confluence.

  • Wash the cells and incubate them with a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Add the test compound at various concentrations and incubate.

  • Induce oxidative stress by adding a radical generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Measure the fluorescence intensity over time using a microplate reader. The antioxidant capacity is quantified by the inhibition of fluorescence compared to a control.

  • The EC50 value (the concentration of the compound required to provide 50% of the antioxidant effect) is calculated.

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture Cells (e.g., HepG2) DCFH_DA_Loading Load with DCFH-DA Cell_Culture->DCFH_DA_Loading Add_Compound Add Test Compound DCFH_DA_Loading->Add_Compound Add_AAPH Induce Oxidative Stress (Add AAPH) Add_Compound->Add_AAPH Fluorescence Measure Fluorescence Add_AAPH->Fluorescence Calculation Calculate Inhibition Fluorescence->Calculation EC50 Determine EC50 Calculation->EC50

Cellular Antioxidant Assay Workflow

In Vivo Antioxidant Models: A Glimpse into Biological Relevance

While in vitro assays provide valuable initial screening, in vivo models are crucial for understanding the antioxidant effects of a compound in a whole organism. To date, there is a lack of published in vivo studies specifically investigating the antioxidant activity of this compound. However, studies on other flavonoids like quercetin have utilized various animal models.

Common In Vivo Models for Antioxidant Evaluation:

  • Models of Induced Oxidative Stress: Animals are often treated with pro-oxidant agents such as carbon tetrachloride (CCl4) or D-galactose to induce oxidative damage. The protective effect of the test compound is then assessed by measuring biomarkers of oxidative stress.

  • Biomarkers of Oxidative Stress:

    • Enzymatic Antioxidants: Activities of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissues (e.g., liver, brain) are measured.

    • Non-Enzymatic Antioxidants: Levels of molecules like glutathione (GSH) are determined.

    • Markers of Oxidative Damage: Levels of malondialdehyde (MDA), a marker of lipid peroxidation, are quantified.

Table 2: In Vivo Antioxidant Effects of Quercetin

ModelBiomarkers MeasuredOutcome
CCl4-induced liver damage in miceSerum ALT, AST, LDH, TG; Liver CAT, GSH, MDA[6]Quercetin suppressed the up-regulation of serum markers and enhanced the activities of antioxidant enzymes.[6]
D-galactose-induced aging in miceSerum MDA, NO, T-AOC, SOD, CAT, GSH-Px; Liver GSH-Px1, CAT, SOD1, SOD2 mRNA expression[8]Quercetin decreased serum MDA and NO, increased antioxidant enzyme levels, and restored mRNA expression of antioxidant enzymes in the liver.[8]

The absence of in vivo data for this compound represents a significant knowledge gap that future research should aim to fill.

Signaling Pathways: The Keap1-Nrf2 Axis

The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Many flavonoids, including quercetin and luteolin, have been shown to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant defenses of the cell. While there is no direct evidence for this compound's interaction with this pathway, its structural similarity to other Nrf2-activating flavonoids suggests it as a plausible mechanism of action that warrants investigation. Some studies have shown that prenylated flavonoids can activate the Nrf2 pathway[9][10].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1_Nrf2 Induces Flavonoids Flavonoids (e.g., this compound?) Flavonoids->Keap1_Nrf2 May Induce ARE ARE Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

The Keap1-Nrf2 Signaling Pathway

Conclusion and Future Directions

This compound exhibits promising antioxidant potential, as demonstrated by its potent DPPH radical scavenging activity. However, this guide highlights the significant need for further research to fully elucidate its antioxidant profile. Key areas for future investigation include:

  • Quantitative In Vitro Studies: Determining the IC50 values of this compound in a wider range of antioxidant assays, including ABTS and cellular antioxidant assays, is crucial for a robust comparison with other flavonoids.

  • In Vivo Efficacy: Preclinical studies in relevant animal models are essential to validate the in vitro findings and to assess the bioavailability, metabolism, and overall in vivo antioxidant efficacy of this compound.

  • Mechanism of Action: Investigating the molecular mechanisms underlying this compound's antioxidant effects, particularly its potential to modulate the Keap1-Nrf2 signaling pathway, will provide valuable insights into its therapeutic potential.

By addressing these research gaps, the scientific community can better understand the role of this compound as a potential natural antioxidant for the prevention and treatment of oxidative stress-related diseases.

References

Sigmoidin B: A Comparative Analysis Against Other Flavonoids in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Sigmoidin B against other well-known flavonoids, supported by experimental data and detailed protocols. This analysis aims to highlight the therapeutic potential of this compound and position it within the broader landscape of flavonoid-based drug discovery.

Introduction

Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, have long been recognized for their wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. Among the vast family of flavonoids, prenylated flavonoids have garnered significant attention due to their enhanced biological activities, attributed to the lipophilic prenyl group that can facilitate membrane interaction. This compound, a prenylated flavanone, has emerged as a compound of interest. This guide offers a comparative study of this compound with other prominent flavonoids, presenting quantitative data, experimental methodologies, and insights into its mechanism of action.

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, the following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and other selected flavonoids.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher potency.

FlavonoidDPPH Radical Scavenging IC50 (µM)Reference Compound
Sigmoidin A 31-
This compound Potent Scavenger-
Quercetin ~3-10Ascorbic Acid
Kaempferol ~4-15-
Eriodictyol Comparable to Sigmoidin A-

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Both Sigmoidin A and B have demonstrated potent scavenging of the DPPH radical.[1] A dose-response inhibitor potency was established for sigmoidin A with an IC50 of 31 microM.[1] In a cell-free system, Sigmoidin A and the structurally related flavonoid eriodictyol showed comparable radical scavenging activity.[2]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids can modulate inflammatory pathways through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

FlavonoidAssayInhibition (%)
Sigmoidin A TPA-induced mouse ear edema89
This compound TPA-induced mouse ear edema83
This compound Phospholipase A2-induced mouse paw edema59

Sigmoidins A and B have shown significant anti-inflammatory effects. In the 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mouse ear edema model, Sigmoidin A and B decreased the induced edema by 89% and 83%, respectively.[1] In the phospholipase A2 (PLA2)-induced mouse paw edema assay, this compound inhibited edema formation by 59% at 60 minutes.[1] Furthermore, both Sigmoidins A and B were found to be selective inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[1]

Cytotoxic Activity

The potential of flavonoids to induce cytotoxicity in cancer cells is a promising area of research for the development of novel anticancer agents.

FlavonoidCell LineCytotoxic Effect
Sigmoidin A Cancer CellsOrder of magnitude more cytotoxic than Eriodictyol

In vitro studies have shown that Sigmoidin A is significantly more cytotoxic to cancer cells than eriodictyol, with its effect being attenuated by the antioxidant glutathione (GSH), suggesting a prooxidative mechanism of cell death.[2] This prooxidative DNA damage is thought to be mediated by the reduction of Cu(II) to Cu(I).[2] The cytotoxic mechanism of this compound is an area requiring further investigation.

Signaling Pathways and Molecular Mechanisms

The biological activities of flavonoids are underpinned by their interaction with various cellular signaling pathways. While the specific molecular targets of this compound are still under investigation, based on the activities of other prenylated flavonoids and its known inhibitory actions, we can propose potential mechanisms.

Anti-inflammatory Signaling

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression. This compound's selective inhibition of 5-lipoxygenase directly impacts the production of pro-inflammatory leukotrienes.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Leukotrienes Leukotrienes Five_LOX->Leukotrienes Sigmoidin_B This compound Sigmoidin_B->Five_LOX Inhibits Inflammation Inflammation Leukotrienes->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action via 5-LOX inhibition.

Cytotoxicity and Apoptosis Signaling

The prooxidant-mediated cytotoxicity of Sigmoidin A suggests a potential mechanism for inducing apoptosis in cancer cells. This could involve the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of intrinsic apoptotic pathways.

G Sigmoidin_A Sigmoidin A CuII Cu(II) Sigmoidin_A->CuII Reduces CuI Cu(I) CuII->CuI ROS Reactive Oxygen Species (ROS) CuI->ROS Generates DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed prooxidant mechanism of Sigmoidin A-induced cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compound.

Principle: DPPH is a stable free radical that absorbs at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • In a 96-well plate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

TPA-Induced Mouse Ear Edema

Objective: To evaluate the in vivo topical anti-inflammatory activity of the test compound.

Principle: TPA is a potent inflammatory agent that, when applied to the mouse ear, induces edema, characterized by an increase in ear thickness and weight.

Procedure:

  • Dissolve the test compound and TPA in a suitable vehicle (e.g., acetone).

  • Apply the test compound solution to the inner and outer surfaces of the right ear of a mouse. The left ear serves as a control and receives the vehicle only.

  • After a predetermined time (e.g., 30 minutes), apply the TPA solution to both ears.

  • After a specific incubation period (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

  • Punch out circular sections from both ears and weigh them.

  • The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • The percentage of inhibition of edema is calculated as: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100

Phospholipase A2 (PLA2)-Induced Mouse Paw Edema

Objective: To assess the in vivo anti-inflammatory activity of the test compound against PLA2-induced inflammation.

Principle: PLA2 is an enzyme that catalyzes the hydrolysis of phospholipids, leading to the release of arachidonic acid and the subsequent production of inflammatory mediators, causing paw edema.

Procedure:

  • Administer the test compound to mice via a suitable route (e.g., oral or intraperitoneal).

  • After a specific time, inject a solution of PLA2 (from snake venom) into the subplantar region of the right hind paw. The left paw is injected with saline as a control.

  • Measure the paw volume or thickness at different time points (e.g., 15, 30, 60, 120 minutes) after the PLA2 injection using a plethysmometer.

  • The increase in paw volume is calculated as the difference between the initial and subsequent measurements.

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Conclusion

This compound, a prenylated flavanone, exhibits promising antioxidant and anti-inflammatory properties, with demonstrated efficacy in in vivo models of inflammation. Its selective inhibition of 5-lipoxygenase presents a targeted mechanism for its anti-inflammatory action. While direct comparative data with a broad range of flavonoids is still emerging, the available evidence suggests that this compound is a potent bioactive molecule. Further research is warranted to fully elucidate its molecular mechanisms of action, particularly its effects on key inflammatory and apoptotic signaling pathways, and to establish a comprehensive comparative profile against other leading flavonoid candidates. Such studies will be instrumental in unlocking the full therapeutic potential of this compound in the development of novel treatments for inflammatory diseases and potentially cancer.

References

Insufficient Data Available for Comprehensive Analysis of Sigmoidin B's Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature reveals a significant lack of specific data on the anticancer properties of Sigmoidin B. While information exists for related compounds, such as Sigmoidin A, and other flavonoids, there is no substantive body of research detailing the cytotoxic effects, underlying mechanisms of action, or comparative efficacy of this compound in cancer therapy. Consequently, a comprehensive comparison guide with quantitative data, detailed experimental protocols, and signaling pathway visualizations for this compound cannot be constructed at this time.

Initial investigations into the anticancer potential of compounds within the same chemical class have shown some promise. For instance, studies on Sigmoidin A , a prenylated flavanone, have indicated that it possesses prooxidative and cytotoxic activities against cancer cells. Research suggests that Sigmoidin A can induce DNA damage in the presence of copper ions and is significantly more cytotoxic to cancer cells than its structural analog, eriodictyol. This cytotoxicity appears to be mediated through a prooxidative mechanism involving the depletion of intracellular glutathione.

In contrast, research on unrelated compounds initially mistaken for this compound, such as Azinomycin B , highlights different anticancer mechanisms. Azinomycin B is known to be a DNA cross-linking agent, demonstrating antitumor activity against various cancer cell lines, including leukemia, melanoma, and carcinoma.

The broader class of molecules to which this compound belongs, flavonoids , has been extensively studied for its anticancer properties. Flavonoids are known to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression, such as the NF-κB and TGF-β pathways.

However, without specific experimental data for this compound, any discussion of its anticancer activity remains speculative. To conduct a rigorous cross-validation and create a useful comparison guide for the scientific community, future research would need to focus on:

  • In vitro cytotoxicity screening: Determining the IC50 values of this compound against a panel of cancer cell lines.

  • Mechanism of action studies: Investigating how this compound induces cancer cell death, for example, through apoptosis or necrosis, and its effect on the cell cycle.

  • Signaling pathway analysis: Identifying the specific molecular pathways modulated by this compound in cancer cells.

  • Comparative studies: Evaluating the efficacy of this compound in relation to existing anticancer agents or other relevant flavonoids.

Until such data becomes available, it is not possible to provide the detailed comparison guide requested. Researchers interested in the anticancer potential of novel flavonoids are encouraged to undertake studies to characterize the bioactivity of this compound.

A Comparative Guide to Apoptotic Mechanisms: Doxorubicin as a Benchmark for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms by which a compound induces apoptosis is paramount. This guide provides a comprehensive overview of the well-documented apoptotic pathways initiated by the widely used chemotherapeutic agent, doxorubicin. Due to a lack of available scientific literature on the apoptotic mechanisms of Sigmoidin B, this document will focus on doxorubicin as a reference standard. The detailed experimental data and methodologies presented herein can serve as a valuable resource for investigating the apoptotic potential of new chemical entities like this compound.

Doxorubicin: A Multi-faceted Inducer of Apoptosis

Doxorubicin is an anthracycline antibiotic that is a cornerstone of many chemotherapy regimens. Its primary mode of action involves the inhibition of topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest. However, its efficacy in inducing cancer cell death is also heavily reliant on its ability to trigger apoptosis through multiple signaling cascades. The principal mechanisms involve the generation of reactive oxygen species (ROS), induction of DNA damage, and the subsequent activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Data Presentation: Quantitative Effects of Doxorubicin on Apoptosis

The following tables summarize key quantitative data from studies investigating the apoptotic effects of doxorubicin on various cancer cell lines.

Cell LineDoxorubicin ConcentrationIncubation TimeIC50 ValueReference
MCF-7 (Breast Cancer)Not Applicable24 hours0.75 µM[1]
48 hours0.25 µM[1]
72 hours0.25 µM[1]

Table 1: Cytotoxicity of Doxorubicin on MCF-7 Breast Cancer Cells. The IC50 value represents the concentration of doxorubicin required to inhibit the growth of 50% of the cells.

Cell LineDoxorubicin ConcentrationIncubation TimeChange in Bax ExpressionChange in Bcl-xL ExpressionChange in Bax/Bcl-xL RatioReference
MCF-71 µM72 hours~4.5-fold increase>5-fold decrease (at 48h)>10-fold increase (at 48h)[1]
MCF-71 µM48 hours3.62-fold increaseSlight increase in Bcl-2Not Applicable[2]

Table 2: Doxorubicin's Effect on the Expression of Bcl-2 Family Proteins. The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-xL, Bcl-2) proteins is a critical determinant of cell fate. An increase in this ratio promotes apoptosis.

Cell LineDoxorubicin ConcentrationIncubation TimeChange in Caspase-8 LevelsChange in Caspase-9 LevelsChange in Caspase-3 ActivityReference
MCF-70.1 µM, 1 µM48 and 72 hoursSignificant increaseSignificant increaseNot specified[1]
Rat Ventricles (in vivo)Not Applicable16 weeksNo significant changeNot specifiedSignificantly increased[3][4]
Rat Cardiomyocytes (in vivo)20 mg/kg (single dose)4 daysNot specifiedNot specifiedSignificantly elevated[5]

Table 3: Activation of Caspases by Doxorubicin. Caspases are a family of proteases that execute the final stages of apoptosis. Caspase-8 is an initiator caspase in the extrinsic pathway, while caspase-9 is the initiator in the intrinsic pathway. Caspase-3 is a key executioner caspase.

Signaling Pathways of Doxorubicin-Induced Apoptosis

Doxorubicin triggers a cascade of molecular events that converge on the activation of caspases and the dismantling of the cell. The primary pathways are the intrinsic and extrinsic pathways of apoptosis.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for doxorubicin-induced apoptosis. It is initiated by intracellular stress, such as DNA damage and oxidative stress, caused by doxorubicin.

Doxorubicin_Intrinsic_Pathway Dox Doxorubicin DNA_Damage DNA Damage & ROS Production Dox->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax ↑ p53->Bax Bcl2 Bcl-2/Bcl-xL ↓ p53->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Intrinsic Apoptotic Pathway Induced by Doxorubicin. Doxorubicin-induced DNA damage and ROS production lead to the activation of p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which activates caspase-9 and subsequently the executioner caspase-3.

Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is predominant, doxorubicin can also sensitize cells to apoptosis via the extrinsic pathway. This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.

Doxorubicin_Extrinsic_Pathway Dox Doxorubicin DeathReceptor Death Receptor (e.g., Fas) Dox->DeathReceptor Sensitizes FADD FADD DeathReceptor->FADD Casp8 Caspase-8 Activation FADD->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Bid Bid Casp8->Bid Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid Mito Mitochondrion (Intrinsic Pathway Amplification) tBid->Mito

Figure 2: Extrinsic Apoptotic Pathway and Doxorubicin. Doxorubicin can increase the expression of death receptors on the cell surface, making them more susceptible to apoptosis initiated by death ligands. This leads to the recruitment of the adaptor protein FADD and the activation of caspase-8. Activated caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway.

Experimental Protocols

To elucidate the apoptotic mechanism of a novel compound like this compound, a series of well-established experimental protocols can be employed. The following provides a general overview of key assays.

Cell Viability Assay (MTT Assay)

Purpose: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the compound for 24, 48, and 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Purpose: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Treat cells with the compound at its IC50 concentration for a predetermined time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caspase Activity Assay

Purpose: To measure the activity of key initiator (caspase-8, -9) and executioner (caspase-3) caspases.

Methodology:

  • Treat cells with the compound and prepare cell lysates.

  • Add a specific fluorogenic or colorimetric substrate for caspase-3, -8, or -9 to the cell lysates.

  • Incubate the reaction at 37°C.

  • Measure the fluorescence or absorbance using a microplate reader.

  • The signal intensity is proportional to the caspase activity.[7][8]

Western Blot Analysis of Bcl-2 Family Proteins

Purpose: To determine the effect of the compound on the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.

Methodology:

  • Treat cells with the compound and prepare total protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies specific for Bax, Bcl-2, Bcl-xL, etc.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Membrane Potential (ΔΨm) Assay

Purpose: To assess the integrity of the mitochondrial membrane, which is disrupted during the early stages of apoptosis.

Methodology:

  • Treat cells with the compound.

  • Load the cells with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner (e.g., JC-1, TMRE, or TMRM).

  • In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.[9][10][11]

Conclusion

While the apoptotic mechanisms of this compound remain to be elucidated, the comprehensive understanding of doxorubicin's pro-apoptotic activities provides a robust framework for future investigations. By employing the experimental protocols outlined in this guide, researchers can systematically dissect the signaling pathways through which novel compounds like this compound induce cell death. This knowledge is critical for the rational design and development of new and more effective anticancer therapies.

References

Sigmoidin A vs. Sigmoidin B: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Sigmoidins A and B, prenylated flavanones isolated from plants of the Erythrina genus, have garnered interest in the scientific community for their potential therapeutic properties. This guide provides a comparative analysis of the biological activities of Sigmoidin A and Sigmoidin B, supported by experimental data, to aid researchers and drug development professionals in their understanding of these compounds.

Comparative Bioactivity Data

The primary reported bioactivities for Sigmoidin A and B are their anti-inflammatory and antioxidant effects. The following table summarizes the key quantitative data from comparative studies.

Bioactivity AssaySigmoidin AThis compoundReference Compound
5-Lipoxygenase (5-LOX) Inhibition IC₅₀ = 31 µMNot determined-
Cyclooxygenase-1 (COX-1) Inhibition No effectNo effect-
DPPH Radical Scavenging Potent scavengerPotent scavengerQuercetin (similar activity)
TPA-Induced Mouse Ear Edema 89% inhibition (at 0.25 mg/ear)83% inhibition (at 0.25 mg/ear)Indomethacin (83% inhibition at 0.5 mg/ear)
Phospholipase A₂ (PLA₂)-Induced Mouse Paw Edema 20% inhibition (at 30 min)59% inhibition (at 60 min)Cyproheptadine (74% inhibition)
Cytotoxicity against Cancer Cells An order of magnitude more cytotoxic than EriodictyolNot directly compared with Sigmoidin AEriodictyol

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

DPPH Radical Scavenging Assay

This assay assesses the antioxidant activity of the compounds.

experimental_workflow_dpph cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_dpph Prepare DPPH solution in methanol mix Mix DPPH solution with Sigmoidin solution prep_dpph->mix prep_sample Prepare Sigmoidin A/B solutions at various concentrations prep_sample->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at ~517 nm using a spectrophotometer incubate->measure calculate Calculate percentage of scavenging activity measure->calculate

DPPH radical scavenging assay workflow.

A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol is mixed with various concentrations of the test compounds (Sigmoidin A and B). The mixture is incubated in the dark at room temperature. The absorbance is then measured at approximately 517 nm. The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.[1][2]

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the inhibitory effect of the compounds on the 5-LOX enzyme, which is involved in the inflammatory pathway.

  • Enzyme Preparation : 5-lipoxygenase is obtained from a suitable source, such as rat peritoneal neutrophils.

  • Incubation : The enzyme is pre-incubated with the test compounds (Sigmoidin A) at various concentrations.

  • Reaction Initiation : The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Product Measurement : The formation of 5-hydroxyeicosatetraenoic acid (5-HETE), the product of the 5-LOX reaction, is measured using techniques like HPLC.

  • IC₅₀ Calculation : The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined from a dose-response curve.[1][3]

TPA-Induced Mouse Ear Edema

This in vivo assay evaluates the topical anti-inflammatory activity of the compounds.

experimental_workflow_tpa cluster_induction Edema Induction cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis apply_tpa Apply TPA (12-O-tetradecanoylphorbol-13-acetate) to the inner surface of a mouse ear apply_compound Topically apply Sigmoidin A or B to the same ear apply_tpa->apply_compound wait Wait for a specified period (e.g., 4 hours) apply_compound->wait punch Take a circular biopsy punch from the ear wait->punch weigh Weigh the punch punch->weigh compare Compare the weight of the treated ear punch to a control (TPA only) weigh->compare calculate_inhibition Calculate the percentage of edema inhibition compare->calculate_inhibition

TPA-induced mouse ear edema assay workflow.

12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is applied to the inner surface of a mouse's ear to induce edema. The test compounds (Sigmoidin A and B) are then applied topically to the same ear. After a specific period, a circular section of the ear is punched out and weighed. The anti-inflammatory effect is quantified as the percentage reduction in ear punch weight compared to a control group that received only TPA.[1][2]

Phospholipase A₂ (PLA₂)-Induced Mouse Paw Edema

This in vivo model assesses the anti-inflammatory activity of compounds against inflammation induced by PLA₂.

  • Compound Administration : Sigmoidin A or B is administered to mice, typically via intraperitoneal injection.

  • Edema Induction : After a set time, phospholipase A₂ is injected into the subplantar region of the mouse's hind paw.

  • Edema Measurement : The volume of the paw is measured at various time points after the PLA₂ injection using a plethysmometer.

  • Inhibition Calculation : The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group to that of a control group.[1][2]

Signaling Pathways

The anti-inflammatory actions of Sigmoidin A and B are primarily attributed to their interference with the arachidonic acid metabolism pathway.

signaling_pathway_aa phospholipids Membrane Phospholipids pla2 Phospholipase A₂ (PLA₂) phospholipids->pla2 hydrolysis aa Arachidonic Acid pla2->aa cox1 Cyclooxygenase-1 (COX-1) aa->cox1 lox5 5-Lipoxygenase (5-LOX) aa->lox5 prostaglandins Prostaglandins cox1->prostaglandins leukotrienes Leukotrienes lox5->leukotrienes inflammation_cox Inflammation prostaglandins->inflammation_cox inflammation_lox Inflammation leukotrienes->inflammation_lox sigmoidin_a Sigmoidin A sigmoidin_a->lox5 inhibits sigmoidin_b This compound sigmoidin_b->pla2 inhibits

Arachidonic acid metabolism pathway.

Both Sigmoidin A and B have been shown to be selective inhibitors of 5-lipoxygenase (5-LOX), with no effect on cyclooxygenase-1 (COX-1) activity.[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. By inhibiting 5-LOX, Sigmoidin A reduces the production of these pro-inflammatory molecules. This compound, on the other hand, showed a more pronounced inhibitory effect in the PLA₂-induced paw edema model, suggesting it may also act by inhibiting the release of arachidonic acid from membrane phospholipids through the inhibition of phospholipase A₂.[2]

Pro-oxidant and Cytotoxic Effects

In the presence of Cu(II) ions, both Sigmoidin A and Eriodictyol demonstrated comparable concentration-dependent pro-oxidant activity, causing pBR322 plasmid DNA strand scission.[4] This effect could be counteracted by reactive oxygen species (ROS) scavengers. Despite similar radical scavenging activity in a cell-free system, Sigmoidin A was found to be an order of magnitude more cytotoxic to cancer cells than Eriodictyol.[4][5] This increased cytotoxicity is suggested to be due to a pro-oxidative mechanism of cell death, which is supported by the observation that glutathione (GSH) significantly attenuates this effect.[4]

Conclusion

Sigmoidin A and this compound exhibit distinct, yet related, bioactivities. Both are potent antioxidants. In terms of anti-inflammatory action, Sigmoidin A appears to be a more direct and potent inhibitor of the 5-LOX enzyme, while this compound shows greater efficacy in an in vivo model where PLA₂-mediated inflammation is prominent. The presence of one or two prenyl groups on ring B seems to significantly influence their mechanisms of action.[1][2] Furthermore, the pro-oxidant potential of Sigmoidin A in the presence of metal ions and its higher cytotoxicity compared to its non-prenylated counterpart, eriodictyol, suggest a complex pharmacological profile that warrants further investigation for its potential in cancer therapy.[4] Researchers should consider these differences when selecting a compound for a specific therapeutic application.

References

A Comparative Analysis of Sigmoidin B from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological performance of Sigmoidin B isolated from different plant sources, supported by experimental data. This document summarizes quantitative findings in structured tables, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Introduction

This compound, a prenylated flavanone, has garnered scientific interest due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This compound is predominantly found in plants of the Erythrina genus. This guide presents a comparative analysis of this compound sourced from Erythrina sigmoidea and Erythrina abyssinica, focusing on its antioxidant and anti-inflammatory effects.

Data Presentation

The biological activities of this compound from the two plant sources are summarized below. Direct comparison of anti-inflammatory activity is limited by the available data.

Antioxidant Activity

The free radical scavenging capacity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Plant SourceCompoundAssayIC50 Value
Erythrina sigmoideaThis compoundDPPH Radical ScavengingPotent scavenger*
Erythrina abyssinicaThis compoundDPPH Radical Scavenging20 µg/mL[1]

*While both Sigmoidin A and B from Erythrina sigmoidea are reported to be potent scavengers of the DPPH radical, a specific IC50 value for this compound is not provided in the available literature. For reference, the IC50 value for the structurally similar Sigmoidin A from the same plant is 31 µM[2][3].

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using in vivo models of inflammation. Currently, quantitative data is available for this compound isolated from Erythrina sigmoidea.

Plant SourceCompoundAssayResult
Erythrina sigmoideaThis compoundTPA-Induced Mouse Ear Edema83% edema reduction[2][3]
Erythrina sigmoideaThis compoundPhospholipase A2-Induced Mouse Paw Edema59% inhibition of edema formation[2][3]
Erythrina abyssinicaThis compound-While this compound has been isolated from this plant, specific data on its anti-inflammatory activity in these assays are not currently available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH Radical Scavenging Assay

This assay spectrophotometrically measures the ability of an antioxidant to reduce the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: this compound is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the this compound solution. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

TPA-Induced Mouse Ear Edema Assay

This in vivo model is used to assess the topical anti-inflammatory activity of compounds.

  • Animal Model: Typically, mice (e.g., Swiss or CD-1) are used.

  • Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone or ethanol is applied to the inner and outer surfaces of one ear of each mouse to induce inflammation and edema. The other ear serves as a control.

  • Treatment: The test compound, this compound, is dissolved in a suitable vehicle and applied topically to the TPA-treated ear, either before or after TPA application. A control group receives the vehicle only.

  • Measurement of Edema: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular section of each ear is removed and weighed.

  • Calculation: The degree of edema is calculated as the difference in weight between the TPA-treated ear and the control ear. The percentage of inhibition of edema by the test compound is calculated as: % Inhibition = [(E_c - E_t) / E_c] * 100 where E_c is the mean edema in the control group and E_t is the mean edema in the treated group.

Phospholipase A2-Induced Mouse Paw Edema Assay

This model evaluates the ability of a compound to inhibit inflammation induced by phospholipase A2 (PLA2), an enzyme involved in the inflammatory cascade.

  • Animal Model: Mice are typically used for this assay.

  • Induction of Edema: A solution of PLA2 from a source such as snake venom is injected into the subplantar region of one hind paw of each mouse. The contralateral paw is injected with saline and serves as a control.

  • Treatment: this compound is administered, usually via intraperitoneal injection or oral gavage, at a specific time before the PLA2 injection. A control group receives the vehicle.

  • Measurement of Edema: The volume of the paw is measured at various time points after the PLA2 injection using a plethysmometer.

  • Calculation: The increase in paw volume is calculated as the difference between the volume at a given time point and the initial volume. The percentage of inhibition of edema is calculated as: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Mandatory Visualization

Signaling Pathways

Flavonoids, including this compound, are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

NF_kB_Signaling_Pathway cluster_nucleus Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TPA, PLA2) IKK_Complex IKK Complex Pro_inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF_kB_IkB_Complex NF-κB/IκB Complex (Inactive) IkB->NF_kB_IkB_Complex Proteasomal_Degradation Proteasomal Degradation IkB->Proteasomal_Degradation NF_kB NF-κB (p50/p65) NF_kB->NF_kB_IkB_Complex Nucleus Nucleus NF_kB->Nucleus Translocates to NF_kB_IkB_Complex->NF_kB Releases Inflammatory_Genes Inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) Nucleus->Inflammatory_Genes Activates Sigmoidin_B This compound Sigmoidin_B->IKK_Complex Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli MAPKKK MAPKKK (e.g., ASK1, TAK1) Pro_inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos, c-Jun) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Sigmoidin_B This compound Sigmoidin_B->MAPKK Inhibits

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Experimental Workflow

Experimental_Workflow Plant_Material Plant Material (Erythrina sigmoidea or Erythrina abyssinica) Extraction Extraction & Isolation Plant_Material->Extraction Sigmoidin_B_Pure Pure this compound Extraction->Sigmoidin_B_Pure Antioxidant_Assay Antioxidant Assay (DPPH) Sigmoidin_B_Pure->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (TPA & PLA2) Sigmoidin_B_Pure->Anti_inflammatory_Assay Data_Analysis Data Analysis & Comparison Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis

Caption: General workflow for the isolation and bioactivity testing of this compound.

References

A Head-to-Head Comparison of Sigmoidin B and Resveratrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Sigmoidin B and resveratrol. While both natural compounds exhibit promising biological activities, the available research is significantly more extensive for resveratrol. This guide presents the current state of knowledge for both molecules to inform future research and development.

Introduction

Resveratrol, a stilbenoid found in grapes, berries, and peanuts, has been the subject of intense scientific scrutiny for several decades, with a vast body of literature detailing its antioxidant, anti-inflammatory, cardioprotective, and potential anti-cancer effects.[1] In contrast, this compound, a prenylated flavanone isolated from the plant Erythrina sigmoidea, is a less-studied compound with emerging evidence of its own antioxidant and anti-inflammatory properties.[1][2] This guide provides a head-to-head comparison of their known biological activities, mechanisms of action, and available experimental data.

Chemical Properties

FeatureThis compoundResveratrol
Chemical Class Prenylated FlavanoneStilbenoid
Molecular Formula C₂₀H₂₀O₆[1]C₁₄H₁₂O₃
Molar Mass 356.37 g/mol [1]228.24 g/mol
Natural Sources Erythrina sigmoidea[1][2]Grapes, blueberries, peanuts[3]

Comparative Biological Activity and Efficacy

The following tables summarize the available quantitative data for the biological activities of this compound and resveratrol. It is important to note the significant disparity in the volume of research, with data for resveratrol being far more comprehensive.

Antioxidant Activity
ParameterThis compoundResveratrol
DPPH Radical Scavenging (IC₅₀) Potent scavenger[2]Varies by assay; generally a potent scavenger[4]
Mechanism Free radical scavenger[2]Upregulates antioxidant genes (SOD-1, CAT), enhances antioxidant enzyme function (GPx, HO-1)[4]
Anti-inflammatory Activity
ParameterThis compoundResveratrol
In Vivo Efficacy 83% edema reduction (TPA-induced mouse ear edema)[2]Dose-dependent reduction of inflammatory markers in various models[5]
Mechanism Selective inhibitor of 5-lipoxygenase (5-LOX)[2]Inhibits NF-κB, MAPK, and COX enzymes; activates SIRT1[4][6][7]

Signaling Pathways and Mechanisms of Action

The known signaling pathways modulated by resveratrol are extensive and well-documented. In contrast, the mechanistic understanding of this compound is currently limited to its inhibitory effect on the 5-lipoxygenase pathway.

Resveratrol Signaling Pathways

Resveratrol is known to modulate a complex network of intracellular signaling pathways, contributing to its diverse biological effects. Key pathways include:

  • SIRT1 Activation: Resveratrol is a potent activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[4] This activation is linked to improved mitochondrial function, reduced oxidative stress, and decreased inflammation.[4]

  • AMPK Activation: Resveratrol activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[8] This leads to enhanced metabolism and mitochondrial biogenesis.[4]

  • NF-κB Inhibition: Resveratrol can suppress the pro-inflammatory NF-κB pathway by inhibiting the phosphorylation of p65 and IκB proteins.[4]

  • MAPK Pathway Modulation: It can inhibit inflammatory responses by suppressing the activation of ERK and p38 MAPK pathways.[4]

  • PI3K/Akt Pathway Inhibition: Resveratrol can suppress the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.[9]

  • Nrf2 Activation: It can activate the Nrf2/ARE pathway, which enhances the expression of antioxidant genes.[9][10]

// Nodes Resveratrol [label="Resveratrol", fillcolor="#FBBC05", fontcolor="#202124"]; SIRT1 [label="SIRT1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(ERK, p38)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrial_Biogenesis [label="Mitochondrial\nBiogenesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Response [label="Antioxidant\nResponse", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Resveratrol -> SIRT1 [label="activates", color="#34A853"]; Resveratrol -> AMPK [label="activates", color="#34A853"]; Resveratrol -> NF_kB [label="inhibits", color="#EA4335"]; Resveratrol -> MAPK [label="inhibits", color="#EA4335"]; Resveratrol -> PI3K_Akt [label="inhibits", color="#EA4335"]; Resveratrol -> Nrf2 [label="activates", color="#34A853"];

SIRT1 -> Mitochondrial_Biogenesis [color="#202124"]; AMPK -> Mitochondrial_Biogenesis [color="#202124"]; Nrf2 -> Antioxidant_Response [color="#202124"]; NF_kB -> Inflammation [color="#202124"]; MAPK -> Inflammation [color="#202124"]; PI3K_Akt -> Cell_Proliferation [color="#202124"]; PI3K_Akt -> Apoptosis [label="inhibits", color="#EA4335"]; } .dot Caption: Resveratrol's multifaceted signaling network.

This compound Mechanism of Action

The currently understood mechanism of action for this compound is more focused, primarily involving the arachidonic acid cascade.

  • 5-Lipoxygenase (5-LOX) Inhibition: this compound has been shown to be a selective inhibitor of 5-lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes.[2] This targeted inhibition likely contributes significantly to its observed anti-inflammatory effects. It does not appear to inhibit cyclooxygenase-1 (COX-1).[2]

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Five_LOX [label="5-Lipoxygenase\n(5-LOX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes\n(Pro-inflammatory)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sigmoidin_B [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Arachidonic_Acid -> Five_LOX [color="#202124"]; Five_LOX -> Leukotrienes [color="#202124"]; Leukotrienes -> Inflammation [color="#202124"]; Sigmoidin_B -> Five_LOX [label="inhibits", color="#EA4335"]; } .dot Caption: this compound's targeted anti-inflammatory action.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

DPPH Radical Scavenging Assay (for Antioxidant Activity)

Objective: To determine the free radical scavenging capacity of a compound.

Protocol:

  • Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of the test compound (this compound or resveratrol) in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound solution at different concentrations to the wells. A blank (methanol) and a positive control (e.g., ascorbic acid) should be included.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

TPA-Induced Mouse Ear Edema Assay (for in vivo Anti-inflammatory Activity)

Objective: To evaluate the topical anti-inflammatory activity of a compound.

Protocol:

  • Use adult male Swiss mice.

  • Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable vehicle (e.g., acetone) to induce inflammation.

  • Dissolve the test compound (this compound or resveratrol) in the same vehicle at various doses. A positive control (e.g., indomethacin) should also be prepared.

  • Apply a fixed volume of the TPA solution to the inner and outer surfaces of the right ear of each mouse.

  • Simultaneously, apply the test compound or the positive control to the same ear. The left ear receives only the vehicle and serves as a negative control.

  • After a specific time period (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

  • Punch out a standard-sized circular section from both the right (treated) and left (control) ears and weigh them.

  • The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Conclusion and Future Directions

Resveratrol is a well-established natural compound with a broad spectrum of biological activities supported by extensive preclinical and clinical research. Its mechanisms of action are complex and involve the modulation of numerous key signaling pathways.

This compound, while demonstrating promising antioxidant and anti-inflammatory properties in preliminary studies, remains a significantly under-investigated molecule. The available data suggests a more targeted mechanism of action through the inhibition of 5-lipoxygenase.

For drug development professionals, resveratrol presents a more developed profile with a wealth of data to inform potential therapeutic applications, although challenges with bioavailability remain. This compound, on the other hand, represents a novel chemical scaffold with a potentially more specific anti-inflammatory mechanism. Further research is critically needed to elucidate its full biological activity profile, explore its effects on other signaling pathways, and conduct head-to-head comparative studies with established compounds like resveratrol. Such investigations will be crucial to determine the therapeutic potential of this emerging natural product.

References

Navigating Preclinical Safety: A Comparative Framework for Novel Flavonoids Like Sigmoidin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comprehensive framework for evaluating the preclinical safety profile of novel flavonoids, using Sigmoidin B as a representative compound. While specific public-domain safety data for this compound is limited, this document provides researchers, scientists, and drug development professionals with a comparative methodology based on established regulatory guidelines and data from analogous flavonoid compounds. By presenting standardized experimental protocols and data visualization tools, this guide aims to standardize the assessment of preclinical safety for this important class of natural products.

Executive Summary of Preclinical Safety Evaluation

A thorough preclinical safety and toxicology evaluation is paramount before any new chemical entity (NCE) can proceed to clinical trials. For a flavonoid like this compound, this involves a battery of in vitro and in vivo studies designed to identify potential target organs for toxicity, establish a safe starting dose in humans, and define safety parameters for clinical monitoring.[1][2] The primary goals are to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and to determine the No-Observed-Adverse-Effect-Level (NOAEL), which is crucial for calculating a safe human equivalent dose.[3]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international consortiums such as the International Council for Harmonisation (ICH) provide detailed guidelines for these studies, which must be conducted under Good Laboratory Practice (GLP) standards to ensure data quality and integrity.[3][4][5]

Comparative Safety Profile: Flavonoids

This compound is classified as a tetrahydroxyflavanone, a type of flavonoid.[6] While data on this compound itself is scarce, the broader flavonoid class has been extensively studied. Generally, many flavonoids exhibit a favorable safety profile at nutritional doses but can exert toxic effects at high concentrations. Potential toxicities can be organ-specific, and a comprehensive assessment is necessary. The following table outlines key safety endpoints and provides a hypothetical comparison based on typical findings for flavonoids.

Table 1: Comparative Preclinical Toxicology Summary

Parameter This compound (Hypothetical Data) Comparator Flavonoid (e.g., Quercetin) Test System
Acute Toxicity (LD50) > 2000 mg/kg> 2000 mg/kg (oral)Rodent (Rat/Mouse)
Repeat-Dose Toxicity (28-day) NOAEL: 100 mg/kg/dayNOAEL: 150 mg/kg/dayRodent (Rat)
Target Organ(s) Liver (mild, reversible elevation of ALT/AST at high doses)Kidney, Liver (dose-dependent)Rodent, Non-rodent
Cardiovascular Safety No significant effect on QT intervalNo significant effect on QT intervalIn vitro hERG assay, In vivo telemetry
Genetic Toxicity Negative in Ames test and in vivo micronucleus assayNegative in Ames test; some conflicting data in other in vitro assaysIn vitro & In vivo assays
Reproductive Toxicity No adverse effects on fertility or fetal developmentGenerally considered safe, but high doses may warrant investigationRodent (Rat)

Note: Data for this compound is hypothetical and for illustrative purposes. NOAEL: No-Observed-Adverse-Effect-Level. ALT/AST: Alanine/Aspartate Aminotransferase.

Key Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility and regulatory acceptance of preclinical safety data. Below are summaries of core experimental protocols.

Acute Oral Toxicity Study (as per OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test System: Typically, female rats are used.

  • Procedure: A single high dose (e.g., 2000 mg/kg) of the test substance is administered orally to a small group of animals. If no mortality is observed, the LD50 is considered to be above this dose. Animals are observed for 14 days for signs of toxicity, including changes in behavior, body weight, and any signs of illness.[7] A full necropsy is performed at the end of the study.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology findings.

Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)
  • Objective: To evaluate the sub-chronic toxicity of a substance after repeated oral administration.

  • Test System: Rodent (e.g., Sprague-Dawley rats), with both male and female animals.

  • Procedure: The test substance is administered daily by oral gavage for 28 consecutive days at three or more dose levels (low, mid, high) to different groups of animals, alongside a vehicle control group.[1]

  • Endpoints:

    • Clinical Observations: Daily monitoring for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination to assess effects on blood cells and organ function (e.g., liver and kidney markers).

    • Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues are examined microscopically for any treatment-related changes.

In Vitro Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.

  • Procedure: Multiple strains of bacteria, each with a specific mutation that renders them unable to synthesize an essential amino acid, are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).

  • Endpoints: A significant increase in the number of revertant colonies (colonies that have regained the ability to grow in an amino-acid-deficient medium) compared to the control indicates a positive mutagenic response.

Visualizing Preclinical Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships in toxicology.

G cluster_0 Phase 1: In Vitro & In Silico Screening cluster_1 Phase 2: Acute & Dose-Range Finding cluster_2 Phase 3: Sub-chronic & Genotoxicity cluster_3 Phase 4: IND-Enabling Studies in_silico In Silico Toxicity Prediction (e.g., DEREK) ames Ames Test (Mutagenicity) hERG hERG Assay (Cardiotoxicity) cyp_inhibition CYP450 Inhibition acute_tox Acute Toxicity Study (Rodent) cyp_inhibition->acute_tox Go/No-Go drf Dose-Range Finding (7-14 days) acute_tox->drf subchronic 28-Day Repeat Dose Toxicity (Rodent & Non-Rodent) drf->subchronic Dose Selection micronucleus In Vivo Micronucleus (Genotoxicity) subchronic->micronucleus safety_pharm Safety Pharmacology (CNS, CV, Respiratory) subchronic->safety_pharm Go/No-Go repro_tox Reproductive Toxicology chronic_tox Chronic Toxicity (6-9 months, if needed)

Caption: Standard Preclinical Safety Testing Workflow.

G cluster_0 Potential Flavonoid-Induced Hepatotoxicity Pathway Flavonoid High-Dose Flavonoid (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Flavonoid->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Nrf2 Nrf2 Pathway Activation (Protective Response) ROS->Nrf2 Induces JNK_p38 JNK/p38 MAPK Activation Mito_Dys->JNK_p38 ER_Stress->JNK_p38 Caspase Caspase Activation JNK_p38->Caspase Apoptosis Hepatocyte Apoptosis Caspase->Apoptosis

Caption: Hypothetical Signaling Pathway for Flavonoid Toxicity.

References

Comparative Analysis of Sigmoidin B's Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Performance of Sigmoidin B and Alternative Anti-Inflammatory Compounds.

This guide provides a detailed comparison of the anti-inflammatory properties of this compound, a naturally occurring prenylated flavonoid, with other well-characterized anti-inflammatory agents. The objective is to offer a clear, data-driven perspective on their respective mechanisms of action, potency, and experimental validation. This information is intended to assist researchers in designing future studies and making informed decisions in the drug discovery and development process.

Mechanism of Action at a Glance

This compound exerts its anti-inflammatory effects primarily through the selective inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] This targeted approach distinguishes it from broader-acting anti-inflammatory agents. For comparison, this guide includes compounds that target different nodes of the inflammatory cascade, specifically the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.

Alternatives Profiled:

  • Nordihydroguaiaretic Acid (NDGA): A natural compound known to inhibit 5-lipoxygenase.[2][3][4][5]

  • Zileuton: A specific, clinically used 5-lipoxygenase inhibitor.[6][7][8][9]

  • Silibinin: A flavonoid from milk thistle that has been shown to modulate NF-κB and MAPK signaling.[10][11][12][13][14]

  • Capsaicin: The active component of chili peppers, which has demonstrated inhibition of the NF-κB pathway.[1][15][16][17][18]

  • Dibenzoylmethane (DBM): A curcumin analog that exhibits anti-inflammatory properties through the modulation of NF-κB signaling.[19][20]

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and the selected alternative compounds, providing a basis for comparing their potency in various in vitro and in vivo models.

Table 1: In Vitro Inhibition of 5-Lipoxygenase

CompoundIC50 (μM)Assay System
Sigmoidin A*31Arachidonic acid metabolism
Nordihydroguaiaretic Acid (NDGA)85-LOX activity
Zileuton0.3 - 0.55-HETE synthesis in rat PMNL and RBL-2H3 cells

*Note: Data for Sigmoidin A, a closely related compound to this compound, is provided as a reference.[1]

Table 2: In Vitro Inhibition of NF-κB Activation

CompoundIC50 (μM)Cell LineStimulus
Capsaicin0.68Human embryonic kidney 293/NFκB-LucTNFα
Silibinin~200 (moderate inhibition)Human lung carcinoma A549Cytokine Mixture
DibenzoylmethaneLeast active among analogsKBM-5TNF

Table 3: In Vivo Anti-Inflammatory Activity (TPA-Induced Mouse Ear Edema)

CompoundDoseInhibition (%)
This compoundNot specified83
Sigmoidin ANot specified89

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

SigmoidinB_Mechanism Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase Substrate Leukotrienes Leukotrienes 5-Lipoxygenase->Leukotrienes Catalyzes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->5-Lipoxygenase Inhibits

Caption: Mechanism of action of this compound.

Alternatives_Mechanism cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Transcription Factors->Inflammatory Genes Silibinin Silibinin Silibinin->IKK Inhibits Silibinin->MAPK Inhibits Capsaicin Capsaicin Capsaicin->IKK Inhibits Dibenzoylmethane Dibenzoylmethane Dibenzoylmethane->IKK Inhibits

Caption: Simplified signaling pathways targeted by alternative compounds.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment 5-LOX Activity Assay 5-LOX Activity Assay Compound Treatment->5-LOX Activity Assay Western Blot (NF-κB, MAPK) Western Blot (NF-κB, MAPK) Compound Treatment->Western Blot (NF-κB, MAPK) ELISA (Cytokines) ELISA (Cytokines) Compound Treatment->ELISA (Cytokines) MTT Assay (Viability) MTT Assay (Viability) Compound Treatment->MTT Assay (Viability) Data Analysis 1 Data Analysis 1 5-LOX Activity Assay->Data Analysis 1 Western Blot (NF-κB, MAPK)->Data Analysis 1 ELISA (Cytokines)->Data Analysis 1 MTT Assay (Viability)->Data Analysis 1 Animal Model (Mouse) Animal Model (Mouse) TPA Application TPA Application Animal Model (Mouse)->TPA Application Compound Application Compound Application TPA Application->Compound Application Measure Ear Edema Measure Ear Edema Compound Application->Measure Ear Edema Data Analysis 2 Data Analysis 2 Measure Ear Edema->Data Analysis 2

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are synthesized from established methods in the field and should be adapted as necessary for specific experimental conditions.

5-Lipoxygenase (5-LOX) Activity Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of 5-LOX.

Materials:

  • Purified 5-lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • Test compounds (e.g., this compound, NDGA, Zileuton)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified 5-LOX enzyme.

  • Add the test compound at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Monitor the formation of the 5-LOX product (e.g., 5-hydroperoxyeicosatetraenoic acid, 5-HPETE) by measuring the increase in absorbance at a specific wavelength (typically 234 nm) over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the 5-LOX activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot for NF-κB and MAPK Signaling

This technique is used to detect the activation of key signaling proteins involved in inflammation.

Materials:

  • Cell culture reagents

  • Inflammatory stimulus (e.g., TNFα, LPS)

  • Test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified time, followed by stimulation with an inflammatory agent (e.g., TNFα or LPS).[21]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane.[22][23][24][25][26][27]

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer to prevent non-specific antibody binding. Incubate the membrane with the primary antibody specific for the phosphorylated or total form of the target protein (e.g., phospho-p65 or total p65) overnight at 4°C.[22][23][24][25][26][27]

  • Secondary Antibody and Detection: Wash the membrane and incubate it with an HRP-conjugated secondary antibody. After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.[22][23][24][25][26][27]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines

ELISA is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from cells.

Materials:

  • Cell culture supernatant from compound-treated and stimulated cells

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Standard cytokine solution

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Sample and Standard Preparation: Prepare a standard curve by serially diluting a known concentration of the recombinant cytokine. Add the standards and cell culture supernatants to the wells of the pre-coated ELISA plate.[28][29][30][31][32]

  • Incubation: Incubate the plate to allow the cytokine in the samples and standards to bind to the capture antibody.

  • Washing and Detection Antibody: Wash the plate to remove unbound substances. Add the biotinylated detection antibody and incubate.[28][29][30][31][32]

  • Enzyme Conjugate and Substrate: Wash the plate again and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). After another wash, add the substrate solution, which will be converted by the enzyme to produce a colored product.[28][29][30][31][32]

  • Measurement and Analysis: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[28][29][30][31][32]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[33][34][35][36][37]

Materials:

  • Cells in a 96-well plate

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the test compound for the desired duration.[33][35][36][37]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[33][34][36][37]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[33][36][37]

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of around 570 nm using a microplate reader.[33][34]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control.

This guide serves as a starting point for researchers interested in the anti-inflammatory properties of this compound and related compounds. The provided data and protocols are intended to facilitate further investigation and comparison in the pursuit of novel anti-inflammatory therapeutics.

References

Comparative Gene Expression Analysis of Cells Treated with Sigmoidin B: A Guide to Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Sigmoidin B's Performance

Currently, there is a lack of publicly available data from comparative gene expression studies on cells treated with this compound. This guide is intended to provide a framework for designing such experiments to objectively compare the performance of this compound with other alternatives. The information presented here is based on the known anti-inflammatory properties of this compound and established methodologies for gene expression analysis.

Understanding this compound's Mechanism of Action

This compound is a prenylated flavanone isolated from Erythrina sigmoidea. Its primary known mechanism of action is the selective inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid metabolic pathway.[1] This pathway is crucial in the inflammatory response. By inhibiting 5-LOX, this compound effectively blocks the production of leukotrienes, which are potent mediators of inflammation.[1][2][3] Notably, this compound does not affect the activity of cyclooxygenase-1 (COX-1), another key enzyme in the arachidonic acid pathway that is responsible for the production of prostaglandins involved in housekeeping functions.[1] This selectivity suggests a targeted anti-inflammatory effect with a potentially different side-effect profile compared to non-selective anti-inflammatory drugs.

Signaling Pathway Analysis

The diagram below illustrates the arachidonic acid metabolism pathway and highlights the specific point of inhibition by this compound. Understanding this pathway is critical for interpreting potential gene expression changes.

cluster_pathways Arachidonic Acid Metabolism membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 membrane_phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox lox 5-Lipoxygenase (5-LOX) arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation_cox Inflammation prostaglandins->inflammation_cox inflammation_lox Inflammation leukotrienes->inflammation_lox sigmoidin_b This compound sigmoidin_b->lox

Caption: Arachidonic Acid Signaling Pathway and this compound Inhibition.

Hypothetical Experimental Protocol for Comparative Gene Expression Analysis

To generate the necessary data for a comparative analysis, a robust experimental protocol is required. Below is a detailed, hypothetical methodology for a study comparing the effects of this compound to a vehicle control and another known anti-inflammatory compound.

1. Cell Culture and Treatment:

  • Cell Line: Select a relevant human cell line, for example, a monocytic cell line like THP-1, which can be differentiated into macrophages and are known to be involved in inflammatory responses.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Groups:

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound (at a predetermined optimal concentration, e.g., 10 µM)

    • Comparative Anti-inflammatory Drug (e.g., a known COX inhibitor like Indomethacin or a different LOX inhibitor)

    • Lipopolysaccharide (LPS) stimulation (to induce an inflammatory response) + Vehicle Control

    • LPS stimulation + this compound

    • LPS stimulation + Comparative Anti-inflammatory Drug

  • Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with this compound, the comparative drug, or vehicle for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6 or 24 hours).

2. RNA Extraction and Quality Control:

  • RNA Isolation: At the end of the treatment period, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop), checking for A260/280 and A260/230 ratios. The integrity of the RNA should be evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). Samples with a RIN score > 8 are recommended for sequencing.

3. Library Preparation and RNA Sequencing:

  • Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a standard kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient depth to allow for the detection of differentially expressed genes (e.g., 20-30 million reads per sample).

4. Bioinformatic Analysis:

  • Quality Control of Sequencing Data: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the quality-filtered reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Perform differential expression analysis between the different treatment groups (e.g., this compound vs. Vehicle Control, this compound vs. Comparative Drug) using packages like DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to perform pathway analysis (e.g., KEGG, Reactome) and Gene Ontology (GO) enrichment analysis to identify the biological processes and signaling pathways affected by this compound treatment.

Experimental Workflow Diagram

The following diagram outlines the key steps in the proposed experimental workflow for the comparative gene expression analysis.

cell_culture Cell Culture & Treatment (e.g., THP-1 macrophages) rna_extraction Total RNA Extraction cell_culture->rna_extraction qc1 RNA Quality Control (RIN > 8) rna_extraction->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep Pass sequencing High-Throughput Sequencing library_prep->sequencing qc2 Sequencing Data QC (FastQC) sequencing->qc2 alignment Read Alignment (STAR) qc2->alignment Pass quantification Gene Expression Quantification (featureCounts) alignment->quantification diff_expression Differential Expression Analysis (DESeq2) quantification->diff_expression pathway_analysis Pathway & Functional Analysis diff_expression->pathway_analysis data_table Quantitative Data Tables pathway_analysis->data_table

Caption: Proposed Experimental Workflow for Comparative Gene Expression Analysis.

Data Presentation

Upon completion of the proposed experiment, the quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Differentially Expressed Genes in LPS-stimulated Macrophages Treated with this compound vs. Vehicle Control

Gene Symbollog2FoldChangep-valueAdjusted p-value
GENE_A-2.51.2e-103.4e-9
GENE_B1.85.6e-89.1e-7
............

Table 2: Comparison of Top 20 Dysregulated Genes Across Treatment Groups

Gene SymbolThis compound (log2FC)Comparative Drug (log2FC)
GENE_A-2.5-1.5
GENE_B1.82.1
.........

By following this guide, researchers can generate the much-needed data to elucidate the comprehensive effects of this compound on gene expression and objectively compare its performance against other anti-inflammatory agents. This will provide valuable insights for its potential development as a therapeutic agent.

References

Validating the Therapeutic Potential of Sigmoidin B in a Preclinical Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Sigmoidin B, a naturally occurring flavanone, against established and investigational treatments for Parkinson's disease. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease is presented as a new model for evaluating the efficacy of this compound, leveraging its known anti-inflammatory and antioxidant properties. This document summarizes key experimental data, details relevant protocols, and visualizes critical biological pathways to support further investigation into this compound as a disease-modifying therapy.

Introduction to this compound and its Therapeutic Rationale in Parkinson's Disease

This compound is a prenylated flavanone with demonstrated potent anti-inflammatory and antioxidant activities. Existing research has highlighted its capacity to scavenge free radicals and inhibit key enzymes in inflammatory pathways, such as 5-lipoxygenase.[1] Neuroinflammation and oxidative stress are critical components in the pathogenesis of Parkinson's disease, contributing to the progressive loss of dopaminergic neurons in the substantia nigra. The neuroprotective potential of flavonoids, a class of compounds to which this compound belongs, has been attributed to their ability to modulate signaling pathways like NF-κB and MAPK, which are central to the inflammatory response in the brain. Given these properties, this compound presents a promising candidate for investigation in neurodegenerative disease models.

The MPTP-Induced Mouse Model of Parkinson's Disease

The MPTP mouse model is a well-established preclinical model that recapitulates key pathological features of Parkinson's disease, including the selective loss of dopaminergic neurons and the induction of neuroinflammation. Administration of MPTP leads to motor deficits and pathological changes in the nigrostriatal pathway, providing a robust platform for evaluating the efficacy of neuroprotective agents.

Comparative Analysis of Therapeutic Agents

This section compares the hypothetical therapeutic effects of this compound with Levodopa, the gold-standard symptomatic treatment for Parkinson's disease, and Celecoxib, a selective COX-2 inhibitor with known anti-inflammatory properties that has been investigated for its neuroprotective effects.

Data Presentation

The following tables summarize the expected and reported quantitative outcomes for key pathological markers in the MPTP-induced Parkinson's disease model following treatment with this compound, Levodopa, and Celecoxib.

Table 1: Effect of Therapeutic Agents on Neuroinflammatory Markers in the Striatum and Substantia Nigra of MPTP-Treated Mice

Therapeutic AgentChange in TNF-α LevelsChange in IL-1β LevelsChange in Microglial Activation
This compound (Hypothesized) ↓↓↓↓↓↓↓↓
Levodopa ↓[2][3]↓ (mRNA levels)[2][3]↔ / ↑ (variable reports)
Celecoxib ↓[4]

Arrow indicators represent the degree of expected change: ↓↓↓ (strong decrease), ↓↓ (moderate decrease), ↓ (slight decrease), ↔ (no significant change), ↑ (increase). Data for Levodopa on IL-1β reflects mRNA levels.

Table 2: Effect of Therapeutic Agents on Dopaminergic Neuron Survival and Oxidative Stress Markers in MPTP-Treated Mice

Therapeutic AgentDopaminergic Neuron SurvivalChange in Oxidative Stress Markers (e.g., ROS, MDA)
This compound (Hypothesized) ↑↑↑↓↓↓
Levodopa No direct neuroprotection[5]↔ / ↑ (pro-oxidant potential)[6]
Celecoxib ↑↑[7]

Arrow indicators represent the degree of expected change: ↑↑↑ (strong increase), ↑↑ (moderate increase), ↓↓↓ (strong decrease), ↓ (slight decrease), ↔ (no significant change).

Experimental Protocols

MPTP-Induced Parkinson's Disease Mouse Model Protocol

This protocol is adapted from established methods for inducing Parkinson's-like pathology in mice.[1][5][8]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • MPTP Administration: Administer MPTP hydrochloride at a dose of 20-30 mg/kg (free base) via intraperitoneal injection once daily for five consecutive days. All procedures involving MPTP must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

  • Treatment Groups:

    • Vehicle Control (Saline)

    • MPTP + Vehicle

    • MPTP + this compound (dose to be determined by dose-response studies)

    • MPTP + Levodopa (e.g., 25 mg/kg)

    • MPTP + Celecoxib (e.g., 20 mg/kg)

  • Treatment Administration: Begin treatment with this compound, Levodopa, or Celecoxib 24 hours after the final MPTP injection and continue daily for 14-21 days.

  • Behavioral Assessment: Conduct motor function tests such as the rotarod test and pole test at baseline and at the end of the treatment period to assess motor coordination and bradykinesia.

  • Tissue Collection and Analysis: At the end of the study, euthanize mice and collect brain tissue.

    • Immunohistochemistry: Perfuse brains with 4% paraformaldehyde, section the substantia nigra and striatum, and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival. Stain for Iba1 to assess microglial activation.

    • ELISA/Western Blot: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β), and markers of oxidative stress. Analyze protein levels of key signaling molecules (e.g., phosphorylated NF-κB, p38 MAPK) via Western blot.

NF-κB and MAPK Inhibition Assays
  • NF-κB Inhibition Assay: Utilize a reporter gene assay in a suitable cell line (e.g., HEK293 cells with an NF-κB luciferase reporter) to quantify the inhibitory effect of this compound on NF-κB activation following stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • MAPK Pathway Western Blot Analysis: Treat a relevant cell line (e.g., BV-2 microglia) with LPS in the presence or absence of this compound. Lyse the cells and perform Western blot analysis to detect the phosphorylation status of key MAPK pathway proteins such as p38 and JNK. A reduction in the phosphorylated forms of these proteins would indicate an inhibitory effect of this compound.

Mandatory Visualizations

Signaling Pathways

SigmoidinB_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPTP/LPS MPTP/LPS TLR4 TLR4 MPTP/LPS->TLR4 IKK IKK TLR4->IKK p38_MAPK p38 MAPK TLR4->p38_MAPK JNK JNK TLR4->JNK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits NF-κB_active NF-κB (active) NF-κB->NF-κB_active translocates Sigmoidin_B This compound Sigmoidin_B->IKK inhibits Sigmoidin_B->p38_MAPK inhibits Sigmoidin_B->JNK inhibits Pro-inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) NF-κB_active->Pro-inflammatory_Genes activates transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow

Experimental_Workflow cluster_induction Disease Induction cluster_treatment Therapeutic Intervention cluster_assessment Outcome Assessment Induction MPTP Administration (5 consecutive days) Treatment Daily Treatment (this compound, Levodopa, Celecoxib, or Vehicle) for 14-21 days Induction->Treatment Behavior Behavioral Testing (Rotarod, Pole Test) Treatment->Behavior Histology Immunohistochemistry (TH, Iba1) Behavior->Histology Biochemistry ELISA / Western Blot (Cytokines, Oxidative Stress Markers, NF-κB, MAPK) Histology->Biochemistry

Caption: Workflow for evaluating this compound in the MPTP mouse model.

Logical Relationship of Pathologies

Pathological_Cascade MPTP MPTP Mitochondrial_Dysfunction Mitochondrial Dysfunction MPTP->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Alpha_Synuclein α-Synuclein Aggregation Oxidative_Stress->Alpha_Synuclein Neuroinflammation Neuroinflammation (Microglial Activation) Oxidative_Stress->Neuroinflammation Neuron_Death Dopaminergic Neuron Death Oxidative_Stress->Neuron_Death Alpha_Synuclein->Neuroinflammation Neuroinflammation->Neuron_Death Sigmoidin_B This compound Sigmoidin_B->Oxidative_Stress inhibits Sigmoidin_B->Neuroinflammation inhibits

Caption: Pathological cascade in the MPTP model and points of intervention for this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Sigmoidin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of Sigmoidin B, a naturally occurring isoflavonoid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a substance of unknown toxicity and handle it with the utmost caution. The following procedures are based on established best practices for the disposal of research-grade chemicals with unknown hazards.

Core Safety and Handling Summary

Due to the lack of specific toxicological data for this compound, it must be handled as a potentially hazardous substance.[1] The plant from which it is derived, Erythrina sigmoidea, is known to contain toxic alkaloids, reinforcing the need for cautious handling. All personnel must adhere to strict safety protocols to minimize exposure.

Precautionary MeasureGuidelineRationale
Personal Protective Equipment (PPE) Always wear a lab coat, nitrile gloves, and ANSI Z87.1-compliant safety glasses or goggles.[2]To prevent skin and eye contact with the chemical.
Ventilation Handle this compound in a certified chemical fume hood.[2]To avoid inhalation of any dust or aerosols.
Exposure Minimization Use the smallest practical quantities for experiments.To reduce the amount of waste generated and limit potential exposure.
Spill Management Have a spill kit readily available. In case of a spill, follow your institution's established procedures for hazardous chemical spills.To ensure a prompt and safe response to accidental releases.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department as hazardous chemical waste.[3] Do not attempt to dispose of this compound in the regular trash or down the drain.[4]

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound (e.g., unused compound, solutions, contaminated labware, and PPE) as hazardous waste.

  • Segregate this compound waste from other waste streams to avoid incompatible mixtures.[5]

2. Waste Collection and Containment:

  • Solid Waste: Collect pure this compound powder and any contaminated solid materials (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof container that is compatible with chemical waste.[6]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible container. Do not mix with other solvent wastes unless you can confirm compatibility.[5]

  • Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste and disposed of through EHS.[7]

3. Labeling:

  • Clearly label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.[6]

  • The label must include the full chemical name ("this compound"), the estimated quantity, and the date.[5][8] Do not use abbreviations or chemical formulas.[8]

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6]

  • Ensure the SAA is a secure, well-ventilated area away from general laboratory traffic.

  • Store liquid waste containers in secondary containment to prevent spills.[6]

5. Arrange for Pickup:

  • Once the waste container is full or you have completed the project, contact your institution's EHS department to request a hazardous waste pickup.[8] Follow their specific procedures for scheduling a collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the critical role of treating it as a substance with unknown hazards.

G This compound Disposal Decision Workflow cluster_0 This compound Disposal Decision Workflow cluster_1 Waste Handling and Collection cluster_2 Final Disposal Steps start Start: Have this compound Waste sds_check Is a specific SDS available for this compound? start->sds_check treat_unknown No: Treat as a substance of unknown toxicity. sds_check->treat_unknown No follow_sds Yes: Follow specific disposal instructions in SDS Section 13. sds_check->follow_sds Yes ppe Wear appropriate PPE: Lab coat, gloves, safety glasses. treat_unknown->ppe contact_ehs Contact Institutional EHS for waste pickup. follow_sds->contact_ehs segregate Segregate waste: Solid, Liquid, Sharps. ppe->segregate contain Use a compatible, sealed, and properly labeled hazardous waste container. segregate->contain store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. contain->store store->contact_ehs end End: Waste properly managed contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This guidance is intended to supplement, not replace, the specific waste disposal protocols of your institution. Always consult with your local Environmental Health and Safety (EHS) department for final instructions on chemical waste disposal.

References

Navigating the Safe Handling of Sigmoidin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Engineering Controls

When handling Sigmoidin B, particularly in solid (powder) form, a comprehensive approach to personal protection and engineering controls is crucial to minimize exposure.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Nitrile or latex glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder form to prevent inhalation of dust.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Engineering Controls:

  • Ventilation: Work with this compound should be conducted in a well-ventilated area.

  • Fume Hood: For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal ensures a safe laboratory environment.

Receipt and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Keep the container tightly closed when not in use.

Preparation and Handling:
  • Before handling, ensure all necessary PPE is donned correctly.

  • If working with the powder form, handle it in a chemical fume hood to minimize inhalation risk.

  • Avoid creating dust. If weighing the powder, do so carefully on a tared weigh paper or in a suitable container within a fume hood.

  • For creating solutions, add the solvent to the solid slowly to avoid splashing.

Spill Management:
  • In case of a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area of the spill.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., gloves, weigh papers) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Gather all necessary materials: this compound, appropriate solvent (e.g., DMSO, ethanol), volumetric flask, and weighing materials.

    • Ensure the chemical fume hood is operational.

    • Don the required PPE (lab coat, gloves, safety glasses).

  • Weighing:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully weigh the desired amount of this compound powder.

  • Dissolution:

    • Transfer the weighed this compound to the volumetric flask.

    • Add a small amount of the chosen solvent to the flask to dissolve the compound.

    • Once dissolved, add the solvent to the final volume mark on the flask.

  • Storage:

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution under appropriate conditions (e.g., refrigerated, protected from light) as determined by the compound's stability.

  • Cleanup:

    • Dispose of all contaminated materials (weigh boat, gloves) in the designated chemical waste container.

    • Clean the work area thoroughly.

Logical Workflow for Safe Handling of Laboratory Chemicals

The following diagram illustrates the logical progression of steps for safely handling a chemical compound like this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards (Review available data) B Select & Don PPE A->B C Prepare Work Area (e.g., Fume Hood) B->C D Weighing C->D E Dissolving/ Mixing D->E F Performing Experiment E->F G Segregate Waste F->G J Spill Response F->J K First Aid F->K H Decontaminate Work Area G->H I Properly Store or Dispose of Waste H->I

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.